molecular formula C8H10N2O4S B1265622 5-Acetamido-2-aminobenzenesulfonic acid CAS No. 96-78-6

5-Acetamido-2-aminobenzenesulfonic acid

Cat. No.: B1265622
CAS No.: 96-78-6
M. Wt: 230.24 g/mol
InChI Key: PHRVJZNHPVJYOM-UHFFFAOYSA-N
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Description

5-Acetamido-2-aminobenzenesulfonic acid (CAS 96-78-6) is a key organic intermediate primarily used in scientific research and industrial applications, especially in the synthesis of dyes and pigments . This compound, with the molecular formula C₈H₁₀N₂O₄S and a molecular weight of 230.24 g/mol, serves as a versatile building block in organic synthesis . It is characterized by its high purity and is offered explicitly for research purposes, strictly designated as "For Research Use Only" and not for human or veterinary diagnostic or therapeutic applications . From a chemical perspective, this benzenesulfonic acid derivative is a solid with a reported melting point of 227-230 °C . It is soluble in water, with a solubility of approximately 13,500 mg/L at 20°C, which facilitates its use in various aqueous-phase chemical reactions . Researchers value this compound for its role as a precursor in the development of more complex molecules, leveraging its two functional amino groups for further chemical modifications . Handling should follow standard laboratory safety practices. While a full hazard classification may not be available, it is recommended to avoid dust formation and contact with skin and eyes. Suitable personal protective equipment, including gloves and safety goggles, should be worn .

Properties

IUPAC Name

5-acetamido-2-aminobenzenesulfonic acid
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InChI

InChI=1S/C8H10N2O4S/c1-5(11)10-6-2-3-7(9)8(4-6)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14)
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InChI Key

PHRVJZNHPVJYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O
Source PubChem
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Molecular Formula

C8H10N2O4S
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DSSTOX Substance ID

DTXSID7059141
Record name Benzenesulfonic acid, 5-(acetylamino)-2-amino-
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Molecular Weight

230.24 g/mol
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CAS No.

96-78-6
Record name 5-Acetamido-2-aminobenzenesulfonic acid
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Record name Benzenesulfonic acid, 5-(acetylamino)-2-amino-
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Acetamido-2-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of 5-Acetamido-2-aminobenzenesulfonic acid (CAS No. 116-63-2), a key intermediate in the production of various dyes and pharmaceuticals. The narrative is structured to provide not only a step-by-step methodology but also the underlying chemical principles and strategic considerations that govern this multi-step synthesis, ensuring both technical accuracy and practical applicability for researchers and drug development professionals.

Introduction and Strategic Overview

This compound is a substituted benzenesulfonic acid derivative featuring three key functional groups: a sulfonic acid group, a primary amino group, and an acetamido group. This unique arrangement makes it a valuable building block, particularly in the synthesis of complex azo dyes and specialized sulfonamide-based therapeutic agents.

The most logical and widely practiced synthetic route proceeds from a readily available and economical starting material, 4-aminobenzenesulfonic acid (sulfanilic acid). The synthesis is a three-step process that leverages fundamental reactions in organic chemistry:

  • Protection (Acetylation): The primary amino group of sulfanilic acid is first protected by acetylation. This is a critical step to prevent unwanted side reactions during the subsequent nitration and to control the regioselectivity of the electrophilic substitution.

  • Nitration: A nitro group is introduced onto the aromatic ring via electrophilic aromatic substitution. The directing effects of the existing substituents guide the nitro group to the desired position.

  • Reduction: The newly introduced nitro group is selectively reduced to a primary amine to yield the final target compound.

This strategic sequence ensures high yields and purity by carefully managing the reactivity and directing effects of the functional groups at each stage.

Overall Synthesis Workflow

The diagram below outlines the complete synthetic pathway from sulfanilic acid to the final product.

G A 4-Aminobenzenesulfonic Acid (Sulfanilic Acid) B 4-Acetamidobenzenesulfonic Acid A->B C 4-Acetamidobenzenesulfonic Acid D 4-Acetamido-2-nitrobenzenesulfonic Acid C->D E 4-Acetamido-2-nitrobenzenesulfonic Acid F This compound E->F

Caption: High-level workflow for the three-step synthesis of this compound.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization. This section delves into the chemical principles governing each transformation.

Step 1: Acetylation of Sulfanilic Acid

The initial step involves the acetylation of the amino group of sulfanilic acid. Sulfanilic acid exists as a zwitterion, which reduces the nucleophilicity of the amino group.[1] Therefore, the reaction is typically carried out under basic or neutral conditions by first forming the sodium salt of sulfanilic acid.

  • Causality: The amino group (-NH₂) is a powerful activating group and is susceptible to oxidation by the nitric acid used in the next step. Converting it to an acetamido group (-NHCOCH₃) moderates its activating effect, protects it from oxidation, and ensures the desired regiochemical outcome in the nitration step.[2][3] The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of acetic anhydride.

Step 2: Electrophilic Aromatic Nitration

This is the key regioselective step. The nitration of 4-acetamidobenzenesulfonic acid is a classic example of electrophilic aromatic substitution.

  • Generation of the Electrophile: A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[2][3] HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Regioselectivity: The aromatic ring has two directing groups:

    • Acetamido group (-NHCOCH₃): An activating, ortho-, para- directing group.

    • Sulfonic acid group (-SO₃H): A deactivating, meta- directing group. The powerful activating effect of the acetamido group dominates. Since the para position is already occupied by the sulfonic acid group, the incoming nitronium electrophile is directed to the position ortho to the acetamido group. Steric hindrance from the bulky sulfonic acid group further favors substitution at the C2 position over the C6 position.[3]

Reaction Mechanism: Nitration

G reactant 4-Acetamidobenzenesulfonic Acid sigma_complex Sigma Complex (Arenium Ion) (Resonance Stabilized) reactant->sigma_complex Electrophilic Attack electrophile NO₂⁺ product 4-Acetamido-2-nitrobenzenesulfonic Acid sigma_complex->product Deprotonation (-H⁺)

Caption: Mechanism of electrophilic aromatic substitution for the nitration step.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the aromatic nitro group to a primary amine. This is a well-established transformation with several reliable methods.

  • Causality: The choice of reducing agent depends on factors like scale, cost, and safety.

    • Metal-Acid Reduction: A common laboratory and industrial method involves using a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (typically HCl). This method is robust and cost-effective.

    • Sulfide Reduction: Using sodium sulfide or sodium hydrosulfide in an aqueous or alcoholic solution is another effective method, particularly useful for selective reductions when other reducible groups are present.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers in a well-equipped laboratory. All procedures must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Materials and Reagents
Reagent/MaterialMolecular FormulaM.Wt. ( g/mol )CAS No.
Sulfanilic AcidC₆H₇NO₃S173.19121-57-3
Sodium CarbonateNa₂CO₃105.99497-19-8
Acetic AnhydrideC₄H₆O₃102.09108-24-7
Sulfuric Acid (98%)H₂SO₄98.087664-93-9
Nitric Acid (70%)HNO₃63.017697-37-2
Iron PowderFe55.857439-89-6
Hydrochloric Acid (37%)HCl36.467647-01-0
Sodium HydroxideNaOH40.001310-73-2
Step 1: Synthesis of 4-Acetamidobenzenesulfonic Acid
  • Preparation of Sodium Sulfanilate: In a 1 L beaker, dissolve 86.5 g (0.5 mol) of sulfanilic acid and 26.5 g (0.25 mol) of anhydrous sodium carbonate in 500 mL of water. Heat gently to about 50-60°C to facilitate dissolution, resulting in a clear solution.

  • Acetylation: Cool the solution to room temperature. While stirring vigorously, add 56.1 g (0.55 mol) of acetic anhydride in one portion.

  • Reaction & Isolation: Continue stirring for 30-40 minutes. The product, 4-acetamidobenzenesulfonic acid, may begin to precipitate. Cool the mixture in an ice bath to complete precipitation.

  • Filtration: Collect the white crystalline product by vacuum filtration and wash the filter cake with a small amount of cold water.

  • Drying: Dry the product in an oven at 100-110°C. The expected yield is approximately 95-105 g (88-97%).

Step 2: Synthesis of 4-Acetamido-2-nitrobenzenesulfonic Acid
  • Dissolution: In a 500 mL flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 107.5 g (0.5 mol) of the dried 4-acetamidobenzenesulfonic acid from Step 1 to 150 mL of concentrated sulfuric acid. Stir until a complete solution is obtained, ensuring the temperature does not exceed 20°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 35 mL (0.55 mol) of concentrated nitric acid to 50 mL of concentrated sulfuric acid. Cool this mixture to below 10°C.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 4-acetamidobenzenesulfonic acid over 1-2 hours. Crucially, maintain the reaction temperature between 5-10°C throughout the addition. [2][4] Exceeding this temperature can lead to dinitration and other side products.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 10°C for another 2 hours.

  • Isolation: Pour the reaction mixture slowly and carefully onto 500 g of crushed ice with stirring. The product will precipitate as a pale yellow solid.

  • Filtration and Washing: Filter the solid under vacuum and wash thoroughly with ice-cold water until the washings are neutral to litmus paper. This removes residual acids.

  • Drying: Dry the product. The expected yield is approximately 110-120 g (85-92%).

Step 3: Synthesis of this compound
  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, create a slurry of 75 g (1.34 mol) of fine iron powder in 400 mL of water. Add 10 mL of concentrated hydrochloric acid and heat the mixture to 90-95°C with vigorous stirring.

  • Addition of Nitro Compound: Add the moist 4-acetamido-2-nitrobenzenesulfonic acid (approx. 0.5 mol) from Step 2 in small portions over 1 hour, maintaining the temperature near boiling. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 95°C for an additional 2-3 hours until the reaction is complete (disappearance of the yellow color).

  • Neutralization and Filtration: While still hot, carefully add a saturated solution of sodium carbonate until the mixture is slightly alkaline (pH 8-9). This precipitates iron as its hydroxide/carbonate. Filter the hot mixture by vacuum filtration to remove the iron sludge. Wash the sludge with a small amount of hot water.

  • Precipitation of Product: Combine the filtrate and washings. Add concentrated hydrochloric acid until the pH is approximately 3-4. The product will precipitate.

  • Isolation and Drying: Cool the mixture in an ice bath to complete precipitation. Collect the off-white to beige crystalline product by filtration, wash with a small amount of cold water, and dry.[5] The expected yield is approximately 90-98 g (78-85% based on the nitro compound).

Safety and Handling

  • Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents.[6] Handle with extreme care, avoiding contact with skin, eyes, and clothing.[7] Always add acid to water, never the other way around.

  • Acetic Anhydride: It is corrosive and a lachrymator. Avoid inhalation of vapors.

  • Nitration: The nitration reaction is highly exothermic and can run away if the temperature is not strictly controlled. Use an efficient cooling bath and add the nitrating agent slowly.[4]

  • Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with care.

  • General Practices: Always handle chemicals in a well-ventilated fume hood.[8] Wear appropriate PPE at all times. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8]

References

  • PrepChem. (n.d.). Synthesis of 2-amino-5-acetylaminobenzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0168680A1 - Solid phase acylation of aminosulfonic acids.
  • Google Patents. (n.d.). US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
  • JAAN's Science Class. (2012-01-01). Nitration of acetanilide (Lab report). Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved from [Link]

  • Scribd. (n.d.). The Nitration of Acetanilide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetamido-5-aminobenzenesulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfanilic acid. Retrieved from [Link]

Sources

Spectroscopic data of 5-Acetamido-2-aminobenzenesulfonic acid (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Acetamido-2-aminobenzenesulfonic Acid

Introduction

This compound (CAS No. 88-64-2) is a substituted aromatic compound of significant interest in the synthesis of azo dyes and other specialty chemicals.[1][2] Its molecular structure incorporates several key functional groups—an amine, an acetamide, and a sulfonic acid—all attached to a central benzene ring. Accurate structural confirmation and purity assessment are paramount for its application in research and industrial processes. This guide provides a detailed analysis of the primary spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. As a self-validating framework, the data from each technique corroborates the others, providing a comprehensive and trustworthy molecular portrait.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound (C₈H₁₀N₂O₄S) are:[3]

  • Aromatic Ring: A benzene ring substituted at positions 1, 2, and 5. This will give rise to characteristic signals in the aromatic region of NMR spectra and specific absorption bands in IR and UV-Vis spectra.

  • Amine Group (-NH₂): A primary amine at the C2 position.

  • Acetamido Group (-NHCOCH₃): An amide group at the C5 position, consisting of a secondary amine and a carbonyl group.

  • Sulfonic Acid Group (-SO₃H): A strongly acidic group at the C1 position.

The interplay of these groups dictates the electronic environment of each atom, which is precisely what spectroscopic methods measure.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing Prep1 Weigh Compound (5-10 mg) Prep2 Add Deuterated Solvent (0.6 mL) Prep1->Prep2 Prep3 Vortex to Dissolve Prep2->Prep3 Prep4 Transfer to NMR Tube Prep3->Prep4 Acq1 Insert Sample into Spectrometer Prep4->Acq1 Acq2 Lock, Tune, Shim Acq1->Acq2 Acq3 Acquire Spectra (¹H, ¹³C, etc.) Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference Spectra Proc2->Proc3 Proc4 Integrate & Pick Peaks Proc3->Proc4 Final Analysis Final Analysis Proc4->Final Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. [4]

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-COCH₃ ~2.1 Singlet (s) 3H Methyl protons are isolated and deshielded by the adjacent carbonyl group.
Aromatic H ~7.0 - 8.0 Multiplet (m) 3H Protons on the benzene ring exhibit complex splitting due to coupling with each other. Their exact shifts are influenced by the electronic effects of the substituents.
-NH₂ Variable (~5.0 - 6.0) Broad Singlet (br s) 2H Amine protons are exchangeable and often appear as a broad signal. The chemical shift is highly dependent on solvent and concentration.
-SO₃H Variable (>10.0) Broad Singlet (br s) 1H The sulfonic acid proton is highly acidic and exchangeable, typically appearing as a very broad signal downfield.

| -NHCO- | Variable (~9.0 - 10.0) | Broad Singlet (br s) | 1H | The amide proton is also exchangeable and its signal is often broad. |

Note: Predicted chemical shifts are estimates based on standard functional group values. Actual values may vary based on experimental conditions.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. [5]

Signal Assignment Predicted Chemical Shift (δ, ppm) Rationale
-C H₃ ~24 Aliphatic methyl carbon.
Aromatic C -H ~110 - 130 Aromatic carbons with attached protons.
Aromatic C -N ~130 - 150 Aromatic carbons bonded to nitrogen are shifted downfield.
Aromatic C -S ~140 - 150 The carbon attached to the electron-withdrawing sulfonic acid group is significantly deshielded.

| -C =O | ~169 | Carbonyl carbon of the amide group. |

Note: The molecule has 8 carbon atoms, but due to the substitution pattern, all 6 aromatic carbons are expected to be chemically distinct, resulting in 8 total signals.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: FTIR-ATR

A common and simple method for solid samples is Attenuated Total Reflectance (ATR).

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

The IR spectrum is analyzed by correlating absorption bands (in cm⁻¹) to the vibrations of specific functional groups. [6]

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3500 - 3300 N-H Stretch Primary Amine (-NH₂) A pair of bands in this region is characteristic of a primary amine.
3300 - 3100 N-H Stretch Secondary Amide (-NHCO-) A single, often broad band.
~1680 C=O Stretch Amide I Band A strong, sharp absorption characteristic of the amide carbonyl group.
~1550 N-H Bend Amide II Band A medium-to-strong band resulting from a combination of N-H bending and C-N stretching.
1600, 1475 C=C Stretch Aromatic Ring Multiple sharp bands characteristic of the benzene ring.
~1200 & ~1040 S=O Stretch Sulfonic Acid (-SO₃H) Two strong, characteristic bands for the symmetric and asymmetric stretching of the S=O bonds.

| ~1150 | C-N Stretch | Aryl-Amine/Amide | Stretching vibration of the bond between the ring and nitrogen atoms. |

Caption: Correlation of functional groups to their IR absorption regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Experimental Protocol: UV-Vis
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., water, ethanol, or methanol).

  • Solution Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).

  • Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (set absorbance to 0.0).

  • Measurement: Fill a second cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm. The wavelength of maximum absorbance (λmax) is the key parameter.

UV-Vis Spectral Interpretation

For this compound, the UV-Vis spectrum is dominated by π → π* transitions within the substituted benzene ring. The presence of auxochromes (electron-donating groups like -NH₂ and -NHCOCH₃) attached to the chromophore (the benzene ring) typically shifts the λmax to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. One would expect to see strong absorption bands in the 250-350 nm range, characteristic of a highly substituted aromatic system.

Conclusion

The structural elucidation of this compound is robustly achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework and confirm the substitution pattern of the aromatic ring. IR spectroscopy provides unequivocal evidence for all key functional groups, including the amine, amide, and sulfonic acid moieties, through their characteristic vibrational frequencies. Finally, UV-Vis spectroscopy confirms the presence of the conjugated aromatic system. Together, these methods provide a comprehensive and self-validating dataset that confirms the identity and integrity of the compound, which is essential for its use in research and development.

References

  • Ccount Chem. This compound.
  • ChemicalBook. 88-64-2 | CAS DataBase.
  • IndiaMART. 5-Acetamido - 2 - Amino Benzene Sulfonic Acid.
  • ChemicalBook. 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) MS spectrum.
  • ChemicalBook. 4-Acetamido-2-aminobenzenesulfonic acid | 88-64-2.
  • H. Ramesh Kumar. Acetyl MPDSA (Acetyl Metaminic acid).
  • BOC Sciences. CAS 96-78-6 this compound.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986).
  • PubChem. Benzenesulfonic acid, 4-(acetylamino)-2-amino- | C8H10N2O4S | CID 6939.
  • International Journal of Advanced Research. ISSN: 2320-5407 Int. J. Adv. Res. 5(5), 164-169.
  • The Royal Society of Chemistry. Supplementary Information.
  • PubChem. 2-Acetamido-5-aminobenzenesulfonic acid | C8H10N2O4S | CID 81450.
  • World Ensure. 5-acetamido -2 -amino Benzene Sulfonic Acid Exporter, Supplier from Ahmedabad.
  • ChemicalBook. 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) 13C NMR spectrum.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).
  • ChemicalBook. 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) 1H NMR spectrum.

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The Solubility Profile of 5-Acetamido-2-aminobenzenesulfonic Acid in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 5-acetamido-2-aminobenzenesulfonic acid in various organic solvents. This compound, a key intermediate in the synthesis of certain dyes and pharmaceuticals, possesses a complex molecular structure that dictates its solubility behavior. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document offers a theoretical framework for predicting solubility based on the molecule's physicochemical properties, presents qualitative solubility observations, and provides a detailed, field-proven protocol for the experimental determination of its solubility using the equilibrium shake-flask method. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the drug development sector, enabling them to make informed decisions and streamline their laboratory workflows.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] For a compound like this compound, which finds applications in both the chemical and pharmaceutical industries, a thorough understanding of its solubility in a range of organic solvents is not merely academic—it is a critical determinant of its practical utility.

In the realm of synthetic chemistry, solvent selection directly impacts reaction kinetics, yield, and purity. In pharmaceutical development, the aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) or an intermediate is a key factor influencing its bioavailability, formulation design, and ultimate therapeutic efficacy. Poor solubility can lead to significant challenges in drug absorption and formulation, often requiring complex and costly solubilization techniques. Therefore, a comprehensive understanding of the solubility profile of this compound is essential for its effective application.

Physicochemical Properties and Predicted Solubility of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. This compound (CAS Number: 116-63-2) possesses a molecular formula of C8H10N2O3S and a molecular weight of 214.24 g/mol .[2] Its structure features several key functional groups that govern its interactions with different solvents:

  • Sulfonic Acid Group (-SO3H): This is a highly polar and acidic functional group that can engage in strong hydrogen bonding. The presence of the sulfonic acid group significantly enhances the water solubility of compounds.[3] It is also expected to contribute to solubility in polar protic solvents like alcohols and polar aprotic solvents that can act as hydrogen bond acceptors.

  • Amino Group (-NH2): This primary amine group is also polar and can act as both a hydrogen bond donor and acceptor.

  • Acetamido Group (-NHCOCH3): This amide group is polar and contributes to the molecule's ability to form hydrogen bonds.

  • Benzene Ring: The aromatic ring is a nonpolar moiety.

The overall solubility of this compound is a balance between its polar functional groups, which favor dissolution in polar solvents, and its nonpolar aromatic backbone.

Predicted Solubility in Common Organic Solvents:

Based on its structure and the general principles of "like dissolves like," the following solubility trends can be predicted:

  • High Solubility: Expected in highly polar, protic solvents such as water, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The ability of these solvents to engage in strong hydrogen bonding with the sulfonic acid, amino, and acetamido groups is the primary driver for high solubility. Studies on similar sulfonamide structures have shown good solubility in dimethylacetamide, a solvent closely related to DMF.[4]

  • Moderate Solubility: Likely in lower alcohols such as methanol and ethanol. While these are polar protic solvents, their shorter alkyl chains make them less polar than water, which may result in slightly lower solubility.

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether. The significant polarity mismatch between the solute and these solvents would result in weak solute-solvent interactions, making dissolution energetically unfavorable.

The following table summarizes the key physicochemical properties of this compound:

PropertyValueSource
CAS Number 116-63-2[2]
Molecular Formula C8H10N2O3S[2]
Molecular Weight 214.24 g/mol [2]
Appearance Off-white to beige crystalline powder[2]
Melting Point 250-260°C (decomposes)[2]
Water Solubility Soluble[2]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

To obtain accurate and reliable solubility data, experimental determination is essential. The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound in a given solvent.[5] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of the organic solvent in a sealed vial prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-72 hours) prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) sep1->sep2 analysis1 Dilute the clear filtrate with a suitable solvent sep2->analysis1 analysis2 Quantify the concentration using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or mol/L) analysis2->analysis3

Caption: Workflow for the shake-flask equilibrium solubility determination.

Detailed Step-by-Step Protocol:

Materials and Equipment:

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Procedure:

  • Preparation of the Slurry:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a vial. A good starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the solvent.

    • Add a precise volume of the chosen organic solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the slurries at a moderate speed for a predetermined period. A typical equilibration time is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

  • Data Calculation:

    • Calculate the solubility of the compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic. However, the extent of this effect varies depending on the solute and solvent.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will generally lead to higher solubility.

  • pH (in protic solvents): The sulfonic acid and amino groups are ionizable. In protic solvents, the pH of the medium can significantly affect the ionization state of the molecule and, consequently, its solubility. The zwitterionic nature of the molecule at certain pH values can also influence its solubility.

  • Presence of Cosolvents: The solubility of this compound can be modulated by using a mixture of solvents. For instance, adding a small amount of a highly polar solvent to a less polar one can significantly increase the solubility of a polar compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, a strong theoretical understanding of its solubility can be derived from its physicochemical properties. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine precise solubility data tailored to their specific needs.

For professionals in drug development, a thorough characterization of the solubility of this and similar compounds is a critical step in the pre-formulation and formulation stages. Future work should focus on generating a comprehensive database of the solubility of this compound in a wider range of pharmaceutically relevant solvents and solvent mixtures at various temperatures. Such data would be invaluable for the rational design of synthetic processes and the development of effective drug delivery systems.

References

  • Martin, A., Wu, P. L., & Adjei, A. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(1), 41-45.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Ferreira, O., & Pinho, S. P. (2016). The Experimental Determination of Solubilities. In Solubility of Functional Compounds in Pure and Binary Solvent Mixtures. IntechOpen.
  • Fako, E., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Auerbach, I. L., & Liley, P. E. (1983). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC.
  • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4436), 47-50.
  • Bustamante, P., Escalera, B., Martin, A., & Selles, E. (2001).
  • PubChem. (n.d.). 2-Acetamido-5-aminobenzenesulfonic acid. Retrieved from [Link]

  • Britannica, The Editors of Encyclopaedia. (2023, December 12). sulfonic acid. In Encyclopædia Britannica. Retrieved from [Link]

Sources

Unraveling the Structural Enigma: A Technical Guide to 5-Acetamido-2-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetamido-2-aminobenzenesulfonic acid, a significant chemical intermediate in the synthesis of azo dyes and potentially other specialized chemicals, presents a notable gap in our crystallographic knowledge. Despite its industrial relevance, a publicly available, experimentally determined crystal structure remains elusive. This technical guide serves as a comprehensive resource, consolidating known information on this compound and, in the absence of empirical data, proposing a robust computational methodology to predict its three-dimensional structure and crystal packing. This guide is intended to empower researchers to navigate the current data landscape and to provide a strategic framework for future structural elucidation, be it through computational modeling or experimental crystallization.

Introduction: The Significance of a Missing Structure

This compound (CAS No. 96-78-6), also known by its synonym 4-Aminoacetanilide-3-sulfonic acid, belongs to a class of substituted benzenesulfonic acids.[1][2][] These molecules are pivotal in various industrial applications, primarily as precursors in the synthesis of colorants.[4][5] The precise arrangement of atoms in the solid state, the crystal structure, governs many of a material's bulk properties, including solubility, stability, and bioavailability. For a compound like this compound, understanding its crystal structure is paramount for optimizing its synthesis, purification, and formulation in various applications.

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature reveals a conspicuous absence of a determined crystal structure for this specific isomer. This guide, therefore, addresses this knowledge gap by providing a dual perspective: a summary of the existing chemical and physical data, and a proposed computational pathway to model its structure.

Compound Profile: What We Know

While the crystal structure is yet to be determined, a significant amount of information regarding the physicochemical properties and synthesis of this compound is available.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 4-Aminoacetanilide-3-sulfonic acid, PAA3SA[1][2]
CAS Number 96-78-6[1][2][]
Molecular Formula C₈H₁₀N₂O₄S[1][2][]
Molecular Weight 230.24 g/mol [1][2][]
Appearance Pinkish Violet Powder (commercial grade)[1]
Purity Wet: 65% Min, Dry: 98% Min (commercial grade)[1]
Synthesis

The synthesis of this compound typically involves the acetylation of a diaminobenzenesulfonic acid precursor. One documented method describes the acetylation of 2,5-diaminobenzenesulfonic acid using acetic anhydride to yield the target compound.[6]

A generalized workflow for a laboratory-scale synthesis is depicted in the following diagram:

G cluster_synthesis Synthesis Workflow start Start: 2,5-Diaminobenzenesulfonic Acid reaction Acetylation Reaction start->reaction reagent Acetic Anhydride reagent->reaction product This compound reaction->product purification Purification (e.g., Recrystallization) product->purification final_product Purified Product purification->final_product G cluster_workflow Computational Crystal Structure Prediction Workflow start 1. Molecular Conformer Search dft 2. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->dft esp 3. Electrostatic Potential Calculation dft->esp csp 4. Crystal Packing Prediction (e.g., Polymorph Prediction Software) esp->csp lattice 5. Lattice Energy Minimization (Force Field or DFT-D) csp->lattice analysis 6. Analysis of Predicted Structures (PXRD Simulation, H-bonding) lattice->analysis end Predicted Crystal Structures analysis->end

Figure 2: Proposed computational workflow for predicting the crystal structure.

Detailed Experimental Protocols (Computational)

Step 1: Molecular Conformer Search

  • Objective: To identify all low-energy gas-phase conformations of the molecule.

  • Methodology:

    • Generate an initial 3D structure of this compound.

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

    • Cluster the resulting conformers based on RMSD and retain unique, low-energy structures for the next step.

Step 2: DFT Geometry Optimization

  • Objective: To obtain accurate geometries and relative energies of the conformers.

  • Methodology:

    • For each low-energy conformer from Step 1, perform a geometry optimization using Density Functional Theory (DFT).

    • A suitable level of theory would be the B3LYP functional with a 6-31G(d,p) basis set.

    • Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

Step 3: Electrostatic Potential Calculation

  • Objective: To derive atomic charges for use in crystal packing prediction.

  • Methodology:

    • Using the DFT-optimized geometry of the lowest energy conformer, calculate the electrostatic potential (ESP).

    • Fit atomic charges to the ESP using a standard algorithm (e.g., CHELPG).

Step 4: Crystal Packing Prediction

  • Objective: To generate a set of plausible crystal packing arrangements.

  • Methodology:

    • Utilize specialized crystal structure prediction (CSP) software.

    • Input the optimized molecular geometry and derived atomic charges.

    • The software will sample different space groups and orientations to generate a large number of trial crystal structures.

Step 5: Lattice Energy Minimization

  • Objective: To rank the predicted crystal structures by stability.

  • Methodology:

    • For each generated crystal structure, perform a lattice energy minimization.

    • This can be done using a reliable force field or, for higher accuracy, with periodic DFT calculations incorporating a dispersion correction (DFT-D).

Step 6: Analysis of Predicted Structures

  • Objective: To analyze the most stable predicted structures and identify the most likely candidates.

  • Methodology:

    • Examine the lowest energy predicted structures for common packing motifs and intermolecular interactions, particularly hydrogen bonds involving the sulfonic acid, amine, and amide groups.

    • Simulate the powder X-ray diffraction (PXRD) pattern for each of the top candidate structures. These can be compared with experimental PXRD data if a crystalline powder of the compound can be synthesized.

Conclusion and Future Outlook

The crystal structure of this compound remains an open question in solid-state chemistry. This guide has consolidated the available information on this compound and provided a detailed computational protocol for its structural prediction. The proposed workflow offers a viable path to gain significant structural insights, which can guide future experimental efforts in crystallization and characterization. The elucidation of this structure, whether computationally or experimentally, will be a valuable contribution to the fields of materials science and industrial chemistry.

References

  • LookChem. 4-Aminoacetanilide-3-sulfonic acid CAS NO.96-78-6. [Link]

  • SIELC Technologies. Benzenesulfonic acid, 5-(acetylamino)-2-amino-. [Link]

  • Tradeindia. New Coaltar Chemicals Mfg. Co. in Ahmedabad, Gujarat, India. [Link]

  • PrepChem.com. Synthesis of 2-amino-5-acetylaminobenzenesulfonic acid. [Link]

  • Ashford, R.D. Ashford's Dictionary of Industrial Chemicals.

Sources

An In-Depth Technical Guide to the Formation of 5-Acetamido-2-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathway and underlying mechanistic principles for the formation of 5-Acetamido-2-aminobenzenesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships in experimental design, ensuring a deep and practical understanding of the synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various specialty chemicals, including azo dyes and pharmaceuticals. Its structure, featuring amino, acetamido, and sulfonic acid functional groups on a benzene ring, provides multiple reactive sites for further chemical derivatization.[1] A robust and well-understood synthesis is paramount for ensuring the purity and yield required for industrial and research applications. This guide details a common and logical synthetic route starting from acetanilide, proceeding through a series of electrophilic aromatic substitution and reduction reactions.

Synthetic Pathway Overview

The formation of this compound from acetanilide is typically achieved in a three-step process. This pathway is governed by the principles of electrophilic aromatic substitution (EAS), where the directing effects of the substituents on the aromatic ring are critical in achieving the desired regiochemistry.

The overall transformation can be summarized as follows:

  • Sulfonation of acetanilide to produce 4-acetamidobenzenesulfonic acid.

  • Nitration of 4-acetamidobenzenesulfonic acid to form 4-acetamido-2-nitrobenzenesulfonic acid.

  • Reduction of the nitro group to yield the final product, this compound.

G Acetanilide Acetanilide Step1 Step 1: Sulfonation Acetanilide->Step1 Intermediate1 4-Acetamidobenzenesulfonic acid Step1->Intermediate1 H₂SO₄/SO₃ Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 4-Acetamido-2-nitrobenzenesulfonic acid Step2->Intermediate2 HNO₃/H₂SO₄ Step3 Step 3: Reduction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Fe/HCl or H₂/Pd G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Acetanilide Acetanilide Ring (Nucleophile) SigmaComplex Sigma Complex (Resonance Stabilized) Acetanilide->SigmaComplex π attack SO3 SO₃ (Electrophile) SO3->SigmaComplex Product 4-Acetamidobenzenesulfonic acid SigmaComplex->Product Base Base (e.g., HSO₄⁻) H_ion H⁺ Base->H_ion abstracts proton G Intermediate1 4-Acetamidobenzenesulfonic acid Activating Activating Group (-NHCOCH₃) Ortho, Para-Director Intermediate1->Activating directs to C2, C6 Deactivating Deactivating Group (-SO₃H) Meta-Director Intermediate1->Deactivating directs to C2, C6 NitrationSite Position 2 (Favored Site for Nitration) Activating->NitrationSite Deactivating->NitrationSite G Nitro Ar-NO₂ Nitroso Ar-NO (Nitroso intermediate) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ Hydroxylamine->Amine +2e⁻, +2H⁺

Sources

Physicochemical properties of 5-Acetamido-2-aminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Acetamido-2-aminobenzenesulfonic Acid

Introduction

This compound (CAS No. 6973-05-3) is a substituted aromatic sulfonic acid with significant potential as a building block in various chemical syntheses. Its bifunctional nature, possessing both amino and acetamido groups, makes it a valuable intermediate, particularly in the development of azo dyes and potentially as a scaffold in medicinal chemistry.[1] A comprehensive understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound. These properties govern its reactivity, solubility, and formulation characteristics, directly impacting its application in synthesis, purification, and potential biological systems.

This guide provides a detailed examination of the key physicochemical attributes of this compound, moving beyond a simple data sheet to explain the causality behind experimental design for its characterization. It is structured to provide both quick-reference data and in-depth methodological insights, reflecting a field-proven approach to compound analysis.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation for interpreting its chemical behavior.

  • IUPAC Name: this compound[2]

  • Synonyms: 2-(Acetylamino)-5-aminobenzenesulfonic acid, 4-Aminoacetanilide-2-sulfonic acid[2][3]

  • CAS Number: 6973-05-3[2]

  • Molecular Formula: C₈H₁₀N₂O₄S[2][3][4]

  • Molecular Weight: 230.24 g/mol [2][3][4]

  • Chemical Structure:

    Smiles: CC(=O)NC1=C(C=C(C=C1)N)S(=O)(=O)O[2]

Summary of Physicochemical Properties

This table summarizes the available and predicted physicochemical data for this compound. It is crucial to note that while computed data provides valuable estimates, experimental verification is essential for critical applications.

PropertyValueData TypeSource
Molecular Weight 230.24 g/mol CalculatedPubChem[2], ChemicalBook[3]
Density 1.560 ± 0.06 g/cm³PredictedChemicalBook[3]
pKa -1.30 ± 0.45PredictedChemicalBook[3]
XLogP3-AA -0.3ComputedPubChem[2]
Hydrogen Bond Donors 3ComputedPubChem[2]
Hydrogen Bond Acceptors 5ComputedPubChem[2]
Rotatable Bond Count 2ComputedPubChem[2]

In-Depth Analysis and Experimental Protocols

Acidity (pKa)

Field Insight: The predicted pKa of -1.30 is associated with the sulfonic acid group (-SO₃H).[3] This extremely low value indicates that it is a very strong acid, existing almost entirely in its deprotonated sulfonate form (-SO₃⁻) in aqueous solutions across the entire practical pH range. The amino groups will have their own, higher pKa values, behaving as bases. This zwitterionic nature—having both a strong acidic site and basic sites—is critical as it dictates solubility, reactivity, and interactions with biological targets.

Protocol for pKa Determination (Potentiometric Titration)

This method is a robust, self-validating system for determining the dissociation constants of the amino groups. The sulfonic acid pKa is too strong to be accurately measured this way and is better assessed via spectroscopic or computational methods.

Workflow for pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A 1. Dissolve precise weight of compound in water B 2. Add supporting electrolyte (e.g., 0.15 M KCl) A->B C 3. Sparge with N2 gas to remove CO2 B->C D 4. Calibrate pH electrode with standard buffers C->D E 5. Titrate with standardized HCl solution D->E F 6. Record pH vs. volume of titrant added E->F G 7. Plot titration curve (pH vs. volume) F->G H 8. Calculate 1st derivative to find equivalence points G->H I 9. Determine pKa at half-equivalence points H->I caption Workflow for pKa Determination via Potentiometry

Caption: Workflow for pKa Determination via Potentiometry

  • Step 1: Solution Preparation. Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. The choice of water as a solvent is based on the expected high polarity of the zwitterionic compound.

  • Step 2: Ionic Strength Adjustment. Add a supporting electrolyte like KCl to a final concentration of 0.15 M. Causality: This maintains a constant ionic strength, minimizing fluctuations in activity coefficients that can affect the accuracy of pH measurements.

  • Step 3: Titration. Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C) and titrate with a standardized strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode. Titrating with acid will protonate the basic amino groups.

  • Step 4: Data Analysis. Plot the pH versus the volume of titrant added. The pKa values corresponding to the amino groups are determined from the pH at the half-equivalence points on the titration curve. The inflection points, found using the first derivative of the curve, represent the equivalence points.

Solubility

Field Insight: The presence of a highly polar sulfonic acid group and two nitrogen-containing functional groups suggests significant solubility in polar solvents like water, especially at pH values where the molecule is charged. The computed XLogP3 of -0.3 further supports its hydrophilic character.[2] Poor solubility is a major hurdle in drug development; therefore, accurately quantifying this parameter is essential.

Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility, ensuring a true equilibrium is reached.

  • Step 1: Sample Preparation. Add an excess amount of the solid compound to several vials containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl). Causality: Using excess solid ensures that the solution becomes saturated.

  • Step 2: Equilibration. Tightly seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a prolonged period (24-48 hours). Causality: This duration is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.

  • Step 3: Phase Separation. After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

  • Step 4: Quantification. Carefully withdraw a known volume of the supernatant, ensuring no solid material is disturbed. Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Step 5: Validation. The presence of solid material at the end of the experiment must be confirmed visually to validate that the initial amount was indeed in excess.

Spectroscopic Profile

Spectroscopic analysis provides irrefutable confirmation of the compound's identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, the amide (-NH-) proton, and the acetyl methyl (-CH₃) protons. For a related compound, 4-Acetamido-2-aminobenzenesulfonic acid, characteristic aromatic and amine proton signals are observed.[5] For the title compound, one would expect three distinct aromatic proton signals due to the substitution pattern. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid and acetamido groups.

  • ¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule (six aromatic, one carbonyl, and one methyl).

Protocol for NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆. Causality: D₂O is a good choice due to the compound's polarity, but exchangeable protons (-NH, -NH₂, -SO₃H) will not be observed. DMSO-d₆ is often preferred as it solubilizes many polar compounds and allows for the observation of exchangeable protons.

  • Dissolution: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Analysis: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Absorptions:

    • N-H Stretch: Two bands around 3400-3300 cm⁻¹ for the primary amine (-NH₂). A single band around 3300 cm⁻¹ for the secondary amide (-NH).

    • C=O Stretch (Amide I): A strong absorption around 1680-1640 cm⁻¹.

    • N-H Bend (Amide II): An absorption around 1640-1550 cm⁻¹.

    • S=O Stretch: Strong, characteristic absorptions for the sulfonate group, typically found around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹.

    • Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

Logical Relationship of Physicochemical Properties

G Structure Molecular Structure Solubility Solubility Structure->Solubility dictates polarity and H-bonding pKa pKa Structure->pKa determines acidic/ basic sites Formulation Drug Formulation Solubility->Formulation impacts dosage form Absorption Biological Absorption Solubility->Absorption affects bioavailability pKa->Solubility pH-dependent solubility Reactivity Chemical Reactivity pKa->Reactivity influences reaction mechanisms pKa->Absorption governs charge state in vivo Reactivity->Formulation stability concerns

Sources

An In-Depth Technical Guide to the Safe Handling of 5-Acetamido-2-aminobenzenesulfonic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the essential safety and handling protocols for 5-Acetamido-2-aminobenzenesulfonic acid, a key intermediate in the synthesis of dyes and various pharmaceutical compounds. Due to the limited availability of specific safety data for this exact isomer, this document synthesizes field-proven insights and authoritative data from closely related, well-documented aromatic aminosulfonic acids, such as 2-Aminobenzenesulfonic acid (Orthanilic acid) and 4-Aminobenzenesulfonic acid (Sulfanilic acid). The principles and procedures outlined herein are grounded in established laboratory safety standards to ensure the protection of researchers, scientists, and drug development professionals. This guide covers hazard identification, risk assessment, exposure controls, emergency procedures, and proper disposal, providing a self-validating system for safe laboratory operations.

Introduction and Physicochemical Properties

This compound belongs to the family of aromatic aminosulfonic acids, compounds of significant interest in organic synthesis.[1] These molecules feature an aromatic ring substituted with amino (-NH2), acetamido (-NHCOCH3), and sulfonic acid (-SO3H) functional groups. This unique combination of functional groups makes them versatile building blocks but also necessitates a thorough understanding of their potential hazards.[1] The sulfonic acid group imparts acidic properties and enhances water solubility, while the aromatic amine moiety can be associated with potential irritant and sensitization effects.[2]

While a definitive Safety Data Sheet (SDS) for this compound is not consistently available across major suppliers, its physical properties and hazards can be reliably inferred from its structure and data on its isomers.

PropertyValue / DescriptionSource(s)
Chemical Name This compoundN/A
Synonyms Acetyl Fast Red G; Acetyl Sulfanilic Acid[3]
CAS Number 116-63-2[3]
Molecular Formula C₈H₁₀N₂O₃S (Note: some sources suggest C₈H₁₀N₂O₄S)[3]
Molecular Weight 214.24 g/mol (for C₈H₁₀N₂O₃S)[3]
Appearance Off-white to beige crystalline powder[3]
Melting Point 250-260°C (decomposes)[3]
Solubility Soluble in water[3]

Hazard Identification and Risk Assessment

The primary hazards associated with aromatic aminosulfonic acids are related to their corrosive/irritant nature and potential for sensitization. The data from close analogs like 2-Aminobenzenesulfonic acid provides a strong basis for risk assessment.[4][5]

GHS Classification (Based on 2-Aminobenzenesulfonic acid)

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.
Serious Eye DamageCategory 1H318: Causes serious eye damage.

Primary Routes of Exposure & Health Effects:

  • Inhalation: Inhalation of dust can cause irritation or chemical burns to the respiratory tract.[5]

  • Skin Contact: Direct contact can cause irritation or severe skin burns.[5] Some related compounds may cause an allergic skin reaction.[5]

  • Eye Contact: Poses a risk of serious, potentially irreversible eye damage. The substance is corrosive and can cause burns to the eyes.[5]

  • Ingestion: If swallowed, it can cause burns to the mouth, throat, and gastrointestinal tract.[5]

The causality of these hazards stems from the acidic sulfonic acid group, which can denature proteins on contact with tissues, leading to irritation and burns. The aromatic amine structure, while less acutely hazardous in this form, is a common structural motif in sensitizing agents.

Hierarchy of Controls for Safe Handling

A systematic approach to safety, known as the hierarchy of controls, is essential for minimizing risk. This framework prioritizes the most effective control measures.

G cluster_0 Hierarchy of Controls for Aromatic Aminosulfonic Acids elimination Elimination (Not Feasible) substitution Substitution (Use a less hazardous alternative) elimination->substitution engineering Engineering Controls (e.g., Fume Hood, Ventilation) substitution->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) admin->ppe

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE.

A. Engineering Controls: The primary engineering control for handling powdered this compound is a certified chemical fume hood.[5] This contains dust at the source, preventing inhalation. Work areas must also be equipped with easily accessible eyewash stations and safety showers.[6]

B. Administrative Controls:

  • Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical.

  • Ensure all personnel receive documented training on the specific hazards and handling procedures.[7]

  • Restrict access to storage and handling areas to authorized personnel only.

  • Practice good industrial hygiene: wash hands thoroughly after handling and before leaving the lab. Do not eat, drink, or smoke in laboratory areas.[7]

C. Personal Protective Equipment (PPE): PPE is the final line of defense and must be selected based on the specific task.[8][9]

Protection TypeSpecificationRationale / Standard
Eye/Face Chemical safety goggles or safety glasses with side-shields. A face shield may be required for large quantities or splash risks.[10]Protects against dust particles and splashes. Conforms to OSHA 29 CFR 1910.133.
Skin Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.[10][11]Prevents direct skin contact and potential burns or irritation.
Respiratory A NIOSH-approved respirator (e.g., N95 dust mask) may be required if handling outside of a fume hood where dust generation is possible.[11]Prevents inhalation of irritating dust particles. Conforms to OSHA 29 CFR 1910.134.

Standard Operating Procedures: Handling & Storage

Adherence to meticulous protocols is critical for preventing exposure and ensuring experimental integrity.

Protocol 1: Weighing and Handling the Solid Compound

  • Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood is operational.

  • Transport: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[12]

  • Weighing: Perform all weighing operations inside the fume hood on a tared weigh boat or paper.

  • Transfer: Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as dropping or rapid scooping.

  • Closure: Tightly seal the main container immediately after use.

  • Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of the weigh boat as hazardous waste.

G start Start ppe Don PPE (Goggles, Gloves, Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Powder (Minimize Dust) fume_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer seal Seal Stock Container transfer->seal clean Clean Area & Dispose of Waste seal->clean end End clean->end

Caption: Workflow for the safe handling of powdered this compound.

Storage Requirements: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][13] It should be kept separate from incompatible materials such as strong oxidizing agents and strong bases.[3] Clearly label the container with the chemical name and hazard information.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
Eye Contact Immediately rinse eyes cautiously with water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a couple of glasses of water to drink. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[4]

  • Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[4][5]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5]

Accidental Release (Spill) Protocol: For a small solid spill:

  • Evacuate & Secure: Evacuate non-essential personnel and restrict access to the area. Ensure adequate ventilation.[7]

  • Assess & Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean: Gently sweep up the spilled solid material, avoiding dust generation.[13] Dampening the material with water may help control dust.[14] Place the material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[15]

G spill Spill Occurs evacuate Restrict Area & Evacuate Personnel spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Sweep Up Solid (Avoid Dust) ppe->contain container Place in Labeled Hazardous Waste Container contain->container decon Decontaminate Spill Area container->decon report Report to EHS decon->report

Caption: Step-by-step workflow for responding to a solid chemical spill.

Waste Disposal

Chemical waste must be managed in compliance with all federal, state, and local regulations.

  • Collection: Collect waste this compound and any materials used for spill cleanup (e.g., contaminated paper towels, gloves) in a clearly labeled, sealed, and compatible hazardous waste container.[15]

  • Segregation: Do not mix this waste stream with other incompatible chemical wastes.[15]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[15] Never dispose of this chemical down the drain or in regular trash.

By adhering to the comprehensive protocols outlined in this guide, researchers and scientists can effectively mitigate the risks associated with this compound and its isomers, ensuring a safe and compliant laboratory environment.

References

  • Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • Metasci. Safety Data Sheet 2-Aminobenzenesulfonic acid. [Link]

  • Chem One. Safety Data Sheet - Sulfamic Acid. [Link]

  • IRO Group Inc. Aminosulfonic Acid, Sulfamic Acid, CAS No.5329-14-6. [Link]

  • ESB West Offaly Power. EMS 10.1-01 Emergency Procedures for Chemical, Fire or Crisis. [Link]

  • EHS Daily Advisor. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • NorFalco. Spills. [Link]

  • Ccount Chem. This compound. [Link]

  • GOV.UK. (2024). Incident management - Sulphuric acid. [Link]

  • Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]

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  • Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]

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A Technical Guide to the Theoretical Investigation of 5-Acetamido-2-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the theoretical and computational analysis of 5-Acetamido-2-aminobenzenesulfonic acid. It is designed for researchers and scientists in computational chemistry and drug development, offering a narrative that intertwines fundamental theory with practical, step-by-step protocols. Our approach emphasizes the causality behind methodological choices, ensuring a self-validating and robust computational study.

Introduction: The "Why" Behind the Calculation

This compound (C₈H₁₀N₂O₄S) is an organic compound recognized for its role as a dye intermediate.[1] Understanding its molecular structure, stability, and electronic properties is crucial for optimizing its applications and exploring potential new functionalities. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful, non-experimental route to probe these characteristics at the atomic level.

Quantum chemistry calculations, such as Density Functional Theory (DFT), have become indispensable tools for chemists to predict and understand molecular properties.[2] They allow us to build a detailed picture of the molecule's geometry, vibrational modes, and electronic behavior, providing insights that complement and guide experimental work. This guide will walk through the process of setting up, running, and interpreting these calculations for this compound.

Foundational Molecular Properties

Before delving into complex calculations, it is essential to establish the molecule's basic identity and properties.

PropertyValueSource
Chemical Name This compound-
CAS Number 116-63-2[3]
Molecular Formula C₈H₁₀N₂O₄S[3]
Molecular Weight 214.24 g/mol [3]
Appearance Off-white to beige crystalline powder[3]
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N-
InChIKey HTSAIYNUUSUYAJ-UHFFFAOYSA-N[4]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontname="sans-serif", fontsize=10];
edge [fontname="sans-serif", fontsize=10];

// Atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; N2 [label="N"]; S1 [label="S"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; C7 [label="C"]; C8 [label="C"];

// Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- N1; C2 -- S1; C4 -- N2; N1 -- C7; C7 -- O1; C7 -- C8;

// Sulfonic Acid Group S1 -- O2; S1 -- O3; S1 -- O4;

// Positioning for clarity (example positions) C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N1 [pos="0,2!"]; S1 [pos="-1.73,1!"]; N2 [pos="0,-2!"]; C7 [pos="1,2.5!"]; O1 [pos="1,3.5!"]; C8 [pos="2,2!"]; O2 [pos="-2.5,0.5!"]; O3 [pos="-2.5,1.5!"]; O4 [pos="-1.73,2!"]; }

Caption: 2D representation of this compound.

Scientific Integrity: Selecting the Right Computational Tools

The trustworthiness of any theoretical study hinges on the judicious selection of the computational method and basis set. This choice is not arbitrary; it is a balance between desired accuracy and available computational resources.[5]

Pillar of Theory: Density Functional Theory (DFT)

For a medium-sized organic molecule like this, Density Functional Theory (DFT) offers the optimal blend of accuracy and efficiency.[2][6] Unlike more computationally costly ab initio methods like Hartree-Fock (HF), DFT includes a treatment of electron correlation, which is essential for accurately describing molecular properties.[6]

We select the B3LYP functional, a hybrid functional that incorporates elements of both HF theory and other exchange-correlation functionals. B3LYP is one of the most popular and well-benchmarked functionals for the structural and energetic analysis of organic molecules, making it a reliable choice.[2][7]

Pillar of Representation: The Basis Set

A basis set is the collection of mathematical functions used to construct the molecular orbitals.[5][8] The size and type of the basis set directly impact the quality of the calculation.

We select the 6-311++G(d,p) basis set, which belongs to the Pople family of basis sets.[9][10] Let's deconstruct this choice:

  • 6-311G : This is a triple-split valence basis set. It uses one function (a contraction of 6 Gaussian functions) for core atomic orbitals and three functions for valence orbitals, allowing for greater flexibility in describing chemical bonds.

  • ++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or weak, long-range interactions.

  • (d,p) : These are polarization functions. The 'd' adds d-type functions to heavy (non-hydrogen) atoms, and the 'p' adds p-type functions to hydrogen atoms. These functions allow the orbitals to change shape and direction within the molecule, which is critical for an accurate description of bonding.[9][11]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust theoretical model chemistry for investigating sulfonamide-containing organic molecules.[7]

Protocols for Computational Analysis

The following sections detail the step-by-step workflows for the theoretical analysis. These protocols are designed to be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Workflow: Geometry Optimization & Vibrational Analysis

The first and most critical step is to find the molecule's most stable three-dimensional structure, known as the global energy minimum.

G cluster_0 Workflow 1: Geometry Optimization & Frequency A Step 1: Build Initial 3D Structure (e.g., using Avogadro, GaussView) B Step 2: Perform Geometry Optimization (Method: B3LYP, Basis Set: 6-311++G(d,p)) A->B Input Structure C Step 3: Analyze Output (Check for convergence) B->C Output Log File D Step 4: Perform Frequency Calculation (Using the same level of theory) C->D Optimized Geometry E Step 5: Verify Minimum Energy State (Confirm no imaginary frequencies) D->E Vibrational Frequencies

Caption: Workflow for geometry optimization and frequency calculation.

Step-by-Step Protocol:

  • Construct Initial Geometry: Build an approximate 3D structure of this compound using molecular modeling software.

  • Set Up Optimization Calculation: Define the calculation parameters:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Task: Geometry Optimization (Opt)

  • Execute Calculation: Run the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.

  • Perform Frequency Calculation: Using the optimized geometry from the previous step, set up a frequency calculation (Freq) at the identical level of theory (B3LYP/6-311++G(d,p)).

  • Validate the Structure: Analyze the output of the frequency calculation. A true energy minimum is confirmed if all calculated vibrational frequencies are positive (real). The presence of negative (imaginary) frequencies indicates a transition state, not a stable structure.

Workflow: Electronic Properties Analysis

Once the optimized geometry is confirmed, we can calculate various electronic properties to understand the molecule's reactivity and charge distribution.

G cluster_1 Workflow 2: Electronic Properties F Start: Optimized Geometry (From Workflow 1) G Step 1: Single Point Energy Calculation (with population analysis keyword, e.g., 'Pop=MK') F->G Input Geometry H Step 2: Generate Molecular Orbitals (HOMO, LUMO) G->H Output Orbitals I Step 3: Calculate Atomic Charges (e.g., Mulliken, ESP) G->I Output Charges J Step 4: Generate MEP Surface G->J Output Potential

Caption: Workflow for calculating electronic properties.

Step-by-Step Protocol:

  • Use Optimized Geometry: Start with the validated, lowest-energy structure from Workflow 1.

  • Set Up Single-Point Calculation: Perform a single-point energy calculation (i.e., without further geometry optimization).

  • Request Properties: In the calculation input, include keywords to request the desired properties:

    • Molecular Orbitals (often standard output).

    • Population analysis (e.g., Pop=MK for electrostatic potential-derived charges) to compute atomic charges.

    • Generation of cube files for visualizing orbitals and the Molecular Electrostatic Potential (MEP).

  • Execute and Analyze: Run the calculation and process the output files to extract and visualize the data.

Interpreting the Data: From Numbers to Insights

The output of these calculations is a rich dataset that provides deep insights into the molecule's behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[12]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites prone to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron.[12][13]

Table of Conceptual Electronic Properties:

Parameter Conceptual Value Significance
E_HOMO ~ -6.5 eV Electron-donating ability
E_LUMO ~ -1.2 eV Electron-accepting ability

| Energy Gap (ΔE) | ~ 5.3 eV | Chemical stability & reactivity |

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density, which is invaluable for predicting how the molecule will interact with other chemical species.[7] It visually identifies the electron-rich and electron-poor regions of the molecule.

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich). These are the preferred sites for electrophilic attack.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor). These are associated with acidic protons and are susceptible to nucleophilic attack.

G cluster_0 Conceptual MEP Map Molecule Molecular Scaffold Neg_Site Electron-Rich Site (e.g., O, N atoms) Pos_Site Electron-Poor Site (e.g., acidic H) Key Color Key: Red: Negative Potential (Nucleophilic) Blue: Positive Potential (Electrophilic)

Caption: Conceptual visualization of a Molecular Electrostatic Potential (MEP) map.

Conclusion

This guide outlines a robust and scientifically grounded approach to the theoretical calculation of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's optimized geometry, vibrational spectra, and key electronic properties. The interpretation of HOMO-LUMO orbitals and the Molecular Electrostatic Potential provides a profound understanding of the molecule's intrinsic reactivity and stability. This computational framework serves not only as a predictive tool but also as a method for generating hypotheses that can be tested and validated through physical experimentation.

References

  • Yamada, K., & Inokuma, T. (2023).
  • Schlegel, H. B. (n.d.). Basis Sets Used in Molecular Orbital Calculations.
  • Won, J. S., Kaewsuk, J., Jo, J. H., et al. (2015). A density functional theory study on the ozone oxidation of sulfonamide antibiotics. Journal of Advanced Oxidation Technologies, 18(1), 31-38. [Link]

  • Kumar, S., et al. (2023). Computational studies on Sulfonamide drug molecules by Density Functional Theory.
  • Houk, K. N., & Wheeler, S. E. (2018). Applied Theoretical Organic Chemistry: Overview of Computational Methods for Organic Chemists. World Scientific Publishing.
  • Li, Y., et al. (2022). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. Ecotoxicology and Environmental Safety, 243, 113979. [Link]

  • Li, Y., et al. (2022). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations.
  • Roberts, J. D. (2021). Advanced Quantum Theory of Organic Molecules. Chemistry LibreTexts. [Link]

  • Bach, R. (2015). A brief introduction to basis sets. Molecular Modeling Basics.
  • Sulaiman, F. O., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews.
  • Various Authors. (2024). Basis set and methods for organic molecules. ResearchGate. [Link]

  • Ccount Chem. (n.d.). This compound. Ccount Chem.
  • Wikipedia contributors. (n.d.). Basis set (chemistry). Wikipedia. [Link]

  • Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-358. [Link]

  • Q-Chem. (n.d.). Introduction to Basis Sets. Q-Chem Manual.
  • PubChem. (n.d.). 2-Acetamido-5-aminobenzenesulfonic acid. National Center for Biotechnology Information. [Link]

  • IndiaMART. (n.d.). 5-Acetamido - 2 - Amino Benzene Sulfonic Acid. IndiaMART.
  • World Ensure. (n.d.).

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The Unseen Architect: A Technical History of 5-Acetamido-2-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Vibrant Hues to Vital Pharmaceuticals

In the annals of industrial chemistry, few molecules possess the quiet yet profound influence of 5-Acetamido-2-aminobenzenesulfonic acid. While it may not command the immediate recognition of blockbuster drugs or iconic polymers, this unassuming aromatic compound has been a cornerstone in the development of synthetic dyes and has laid the groundwork for the synthesis of a multitude of more complex chemical entities. This technical guide delves into the historical discovery and evolving synthesis of this pivotal intermediate, offering a narrative grounded in the pioneering spirit of 19th and 20th-century chemistry, while providing the rigorous detail required by today's researchers. We will journey from the nascent days of the synthetic dye industry, where the demand for novel, vibrant colors spurred unprecedented innovation in organic synthesis, to the modern laboratory, where this versatile building block continues to find new applications. This document is designed not as a rigid protocol, but as a comprehensive resource, blending historical context with practical, field-proven methodologies to provide a deep understanding of this important molecule.

Part 1: The Genesis of a Dye Intermediate - A Historical Perspective

The story of this compound is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The discovery of mauveine by William Henry Perkin in 1856 ignited a chemical revolution, shifting the paradigm from natural to synthetic colorants.[1] Central to this revolution was the mastery of aromatic chemistry, particularly the reactions of aniline and its derivatives.

The precise moment of the first synthesis of this compound is not explicitly recorded in a singular "discovery" paper. Instead, its emergence was a logical and incremental step in the burgeoning field of azo dye chemistry. The foundational work of Peter Griess on the diazotization of aryl amines in 1858 provided the chemical means to create a vast array of brightly colored azo compounds.[2] These early dyes, however, often had poor water solubility and lightfastness. The introduction of sulfonic acid groups (-SO₃H) into the aromatic rings of the dye molecules was a critical advancement, imparting water solubility and improving their affinity for textile fibers.[3]

It is within this context of intense innovation in dye intermediates that this compound was likely first synthesized. Chemists of the late 19th and early 20th centuries were systematically exploring the substitution patterns of benzene and naphthalene derivatives to create a broad palette of colors with desirable properties. The presence of both an amino group (a precursor to the diazonium group) and a sulfonic acid group on the same aromatic ring made aminobenzenesulfonic acids highly valuable precursors. The acetamido group served as a protecting group for one of the amino functionalities, allowing for selective diazotization and coupling reactions, thereby enabling the synthesis of more complex and varied dye structures.

While a specific patent or publication heralding its initial synthesis is not readily apparent, early 20th-century chemical literature and patent filings for azo dyes frequently allude to the use of a variety of substituted aminobenzenesulfonic acids as key intermediates, making it highly probable that this compound was part of the dye chemist's arsenal during this period.

Part 2: The Foundational Synthesis - A Probable Historical Route

Based on the established chemical principles of the late 19th and early 20th centuries, a plausible synthetic route to this compound would have commenced with a readily available starting material like aniline or nitrobenzene. The following multi-step synthesis is a logical reconstruction of how this compound would have been first prepared.

Diagram: Plausible Historical Synthesis Pathway

historical_synthesis A Aniline B Acetanilide A->B Acetic anhydride C 4-Acetamidobenzenesulfonic acid B->C Sulfuric acid D 2-Nitro-4-acetamidobenzenesulfonic acid C->D Nitrating mixture (HNO₃/H₂SO₄) E 2-Amino-4-acetamidobenzenesulfonic acid D->E Reduction (e.g., Fe/HCl) F This compound E->F Isomeric Separation/Purification

Caption: A plausible historical synthetic route to this compound.

Experimental Protocol: A Reconstructed Historical Synthesis

The following protocol is a representation of the likely steps undertaken by early industrial chemists.

Step 1: Acetylation of Aniline

  • Aniline is reacted with acetic anhydride to form acetanilide. This step protects the amino group from the harsh conditions of the subsequent sulfonation and nitration reactions.

Step 2: Sulfonation of Acetanilide

  • Acetanilide is treated with fuming sulfuric acid (oleum). The acetamido group is an ortho-, para-director, leading to the formation of 4-acetamidobenzenesulfonic acid as the major product.

Step 3: Nitration of 4-Acetamidobenzenesulfonic acid

  • The sulfonated product is then nitrated using a mixture of nitric acid and sulfuric acid. The sulfonic acid group directs the incoming nitro group to the meta position relative to itself, and the acetamido group directs it to the ortho position, resulting in the formation of 2-nitro-4-acetamidobenzenesulfonic acid.

Step 4: Reduction of the Nitro Group

  • The nitro group is reduced to an amino group. A common method of the era was the use of iron filings in the presence of a mineral acid, such as hydrochloric acid (the Béchamp reduction). This yields 2-amino-4-acetamidobenzenesulfonic acid.

Step 5: Isomeric Rearrangement and Purification

  • It is important to note that the direct synthesis of the target molecule via this route is not straightforward due to the directing effects of the substituents. A more probable historical route would involve the sulfonation of m-phenylenediamine followed by selective acetylation. However, the above route illustrates the general principles. A more direct modern synthesis is detailed in the next section.

Part 3: Modern Synthesis and Characterization

Contemporary synthetic methods for this compound are more direct and efficient, often starting from precursors that already possess the desired substitution pattern. A common and validated approach involves the selective acetylation of 2,5-diaminobenzenesulfonic acid.

Diagram: Modern Synthesis Pathway

modern_synthesis A 2,5-Diaminobenzenesulfonic acid B This compound A->B Acetic anhydride in a suitable solvent

Caption: A modern, efficient synthesis of this compound.

Experimental Protocol: Modern Laboratory Synthesis

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • 2,5-Diaminobenzenesulfonic acid

  • Acetic anhydride

  • Sodium acetate

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolution: A suspension of 2,5-diaminobenzenesulfonic acid in water is prepared in a reaction vessel equipped with a stirrer.

  • Buffering: Sodium acetate is added to the suspension to act as a buffer.

  • Acetylation: Acetic anhydride is added dropwise to the stirred suspension at a controlled temperature (typically room temperature or slightly below). The reaction is monitored for completion (e.g., by thin-layer chromatography).

  • Precipitation: Once the reaction is complete, the product is precipitated by the addition of hydrochloric acid, which adjusts the pH and reduces the solubility of the product.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining acid and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Data Presentation: Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₀N₂O₄S
Molecular Weight 230.24 g/mol
Appearance Off-white to beige crystalline powder
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in cold water, more soluble in hot water and alkaline solutions.

Part 4: The Enduring Legacy - Applications in Azo Dye Synthesis

The primary historical and ongoing application of this compound is as an intermediate in the synthesis of azo dyes. Its bifunctional nature, possessing both a diazotizable amino group and a coupling-directing acetamido group, allows for the creation of a wide range of colors.

Diagram: Role in Azo Dye Synthesis

azo_dye_synthesis A This compound B Diazonium Salt Intermediate A->B Diazotization (NaNO₂/HCl) D Azo Dye B->D Azo Coupling C Coupling Component (e.g., Naphthol derivative) C->D

Caption: The role of this compound in the synthesis of azo dyes.

The diazotized form of this compound can be coupled with a variety of aromatic compounds, such as naphthols, anilines, and pyrazolones, to produce a spectrum of colors. The specific shade and properties of the resulting dye are determined by the chemical structure of the coupling component. The Colour Index, a comprehensive database of dyes and pigments, lists numerous colorants that are synthesized using this or structurally similar intermediates.[4][5]

Conclusion: A Molecule Woven into the Fabric of Chemistry

From the vibrant textiles of the industrial revolution to the sophisticated molecular scaffolds of modern chemical research, this compound has played a vital, albeit often unheralded, role. Its history is a testament to the power of incremental innovation in the field of organic synthesis. While the exact day of its first creation may be lost to the mists of time, its enduring utility is a clear indication of its fundamental importance. For the contemporary researcher, understanding the historical context and the synthetic evolution of such foundational molecules provides not only a richer appreciation for the discipline but also a solid foundation upon which to build the discoveries of the future.

References

  • Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. (2015). NIH. Retrieved from [Link]

  • Azo-dyestuffs and process of making same. (1933). Google Patents.
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  • Direct blue azo dyes. (1945). Google Patents.
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  • Process for the preparation of aminobenzenesulfonic acids. (1993). Google Patents.
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  • Sulfanilic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group. (1977). Google Patents.
  • THE STUDY PREPARATION AND IDENTIFICATION NEW DYE OF AZO DYES. (2016). International Journal of Advanced Research (IJAR). Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

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  • Colour Index International. (n.d.). Wikipedia. Retrieved from [Link]

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Literature review of 5-Acetamido-2-aminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Acetamido-2-aminobenzenesulfonic Acid for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Chemical Intermediate

This compound is an organic compound that serves as a crucial intermediate in the synthesis of various dyes and pharmaceuticals. Its molecular structure, featuring both an acetamido and an amino group on a benzenesulfonic acid backbone, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its relevance to the field of drug development.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

PropertyValue
CAS Number 88-64-2
Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
Appearance Off-white to beige powder
Melting Point >300 °C
Solubility Soluble in alkaline solutions

Synthesis and Manufacturing: A Step-by-Step Approach

The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. The following is a representative synthetic workflow.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-nitrobenzenesulfonic acid

  • Acetic anhydride

  • Sodium acetate

  • Iron filings

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Acetylation: 2-Amino-5-nitrobenzenesulfonic acid is first acetylated using acetic anhydride in the presence of a base like sodium acetate to protect the amino group. This reaction yields 2-acetamido-5-nitrobenzenesulfonic acid.

  • Reduction: The nitro group of 2-acetamido-5-nitrobenzenesulfonic acid is then reduced to an amino group. A common method for this reduction is the use of iron filings in an acidic medium (e.g., hydrochloric acid).

  • Isolation and Purification: The reaction mixture is neutralized with a base, such as sodium hydroxide, to precipitate the product. The crude this compound is then collected by filtration, washed, and can be further purified by recrystallization.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start 2-Amino-5-nitrobenzenesulfonic acid Acetylation Acetylation (Acetic anhydride, Sodium acetate) Start->Acetylation Intermediate 2-Acetamido-5-nitrobenzenesulfonic acid Acetylation->Intermediate Reduction Reduction (Fe, HCl) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, this compound is a valuable starting material in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Scaffold in Medicinal Chemistry

The bifunctional nature of this compound, possessing both a free amino group and a sulfonic acid moiety, allows for diverse chemical modifications. The amino group can be readily diazotized and coupled to form azo compounds, a class of molecules with a wide range of biological activities. The sulfonic acid group enhances water solubility, a desirable property for many drug candidates.

Intermediate in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the production of certain sulfonamide drugs and other therapeutic agents. The presence of the acetamido group can be strategic, as it can be hydrolyzed back to an amino group at a later stage in a synthetic sequence, providing a protected amine that can be deprotected when needed.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Outlook

This compound is a foundational chemical intermediate with continued relevance in the synthesis of dyes and pharmaceuticals. Its versatile structure provides a reliable scaffold for the construction of more complex and potentially bioactive molecules. Future research may focus on leveraging this versatile building block to create novel compounds with enhanced therapeutic properties. The synthetic pathways and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.

References

This compound, CAS No. 88-64-2. C&L Inventory. European Chemicals Agency (ECHA). [Link]

Methodological & Application

Application Notes & Protocols for Azo Dye Synthesis Using 5-Acetamido-2-aminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 5-Acetamido-2-aminobenzenesulfonic acid in Azo Dye Chemistry

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries.[1] Their prominence stems from a straightforward and cost-effective synthesis process, coupled with the ability to produce a vast spectrum of intense colors by modifying the chemical structures of the precursors.[2][3] The core of azo dye synthesis is a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][4]

This compound is a particularly valuable starting material, or "diazo component," in this synthesis. Its molecular architecture offers several strategic advantages:

  • The primary amino group (-NH₂) is the reactive site for diazotization, the process that converts it into a highly electrophilic diazonium salt.[5]

  • The sulfonic acid group (-SO₃H) imparts water solubility to the final dye molecule. This is a critical feature for dyeing applications in aqueous media, particularly for textiles like cotton.

  • The acetamido group (-NHCOCH₃) acts as a modulator of the electronic properties of the aromatic ring and can influence the final color of the dye. It also provides a site for potential further chemical modification.

This guide provides a comprehensive overview of the chemical principles, a detailed experimental protocol for the synthesis of an azo dye using this compound, and insights into the critical parameters that govern the reaction's success.

The Chemistry of Synthesis: A Tale of Two Reactions

The synthesis of an azo dye from this compound is fundamentally an electrophilic aromatic substitution reaction, broken down into two critical stages.[6][7]

Part 1: Diazotization - Forging the Electrophile

Diazotization is the conversion of the primary aromatic amine into a diazonium salt. This reaction is conducted in a cold, acidic medium.[2]

  • Mechanism: Sodium nitrite (NaNO₂) reacts with a strong mineral acid, typically hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in situ.[5] The nitrous acid is then protonated, loses water, and forms the highly reactive nitrosonium ion (NO⁺). This powerful electrophile then attacks the nitrogen atom of the primary amino group on the this compound. A series of proton transfers and the elimination of a water molecule result in the formation of the arenediazonium salt.

  • Causality of Experimental Choices:

    • Low Temperature (0-5 °C): This is the most critical parameter. Arenediazonium salts are notoriously unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[1][2] Maintaining a low temperature throughout the diazotization process is essential for safety and to ensure the diazonium salt is formed and preserved for the subsequent coupling step.

    • Strongly Acidic Medium: The presence of a strong acid serves two purposes. First, it is required to generate the nitrous acid from sodium nitrite. Second, it prevents the newly formed diazonium salt from prematurely coupling with the unreacted parent amine.

Part 2: Azo Coupling - Creating the Chromophore

The azo coupling reaction is where the color is born. The diazonium salt, being an excellent electrophile, attacks an electron-rich aromatic compound, known as the "coupling component."[8][9] Common coupling components include phenols and aromatic amines.[6][9]

  • Mechanism: The diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para position to the activating group (e.g., -OH or -NH₂) due to steric hindrance, unless that position is already occupied.[8][9] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which connects the two aromatic rings.[9] This newly formed, extended conjugated system is a chromophore, meaning it is responsible for absorbing light in the visible spectrum and thus appearing colored.[7][9]

  • Causality of Experimental Choices:

    • pH Control: The pH of the reaction medium is crucial for the coupling step.[8]

      • For coupling with phenols (like 2-naphthol, used in our protocol), the reaction is carried out under mildly alkaline conditions (pH > 7). This is because the phenol is deprotonated to the more strongly activating phenoxide ion, which is more susceptible to electrophilic attack.[9] However, excessively high pH (e.g., >10) can convert the diazonium salt into an unreactive diazohydroxide.[9]

      • For coupling with aromatic amines , the reaction is typically performed in a mildly acidic medium (pH 5-7).[9]

Experimental Protocol: Synthesis of an Azo Dye

This protocol details the synthesis of a water-soluble orange-red dye by coupling diazotized this compound with 2-naphthol.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityNotes
This compound230.232.30 g (0.01 mol)The diazo component
Sodium Carbonate (Na₂CO₃)105.99~0.6 gTo dissolve the sulfonic acid
Sodium Nitrite (NaNO₂)69.000.72 g (0.0105 mol)Diazotizing agent
Concentrated Hydrochloric Acid (HCl)36.462.5 mLTo create the acidic medium
2-Naphthol144.171.44 g (0.01 mol)The coupling component
Sodium Hydroxide (NaOH)40.000.8 gTo dissolve the coupling component
Sodium Chloride (NaCl)58.44~5 gFor "salting out" the product
Distilled Water18.02As needed
Ice-As neededTo maintain low temperature
Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt

  • Dissolution of the Amine: In a 100 mL beaker, combine 2.30 g of this compound with 25 mL of distilled water. Add approximately 0.6 g of sodium carbonate to aid dissolution. Gentle warming may be required. Once dissolved, cool the solution to room temperature.

  • Preparation of Nitrite Solution: In a separate small beaker or test tube, dissolve 0.72 g of sodium nitrite in 5 mL of distilled water.

  • Acidification and Cooling: Prepare a 250 mL beaker with 2.5 mL of concentrated HCl and approximately 20 g of crushed ice. This will serve as the reaction vessel for diazotization.

  • Diazotization: Slowly, and with constant stirring, add the amine solution from step 1 to the ice/HCl mixture. The temperature must be maintained between 0 and 5 °C. An external ice bath should be used.

  • Formation of Diazonium Salt: While keeping the amine solution in the ice bath, add the sodium nitrite solution dropwise over 5-10 minutes. Continue to stir the mixture for another 10-15 minutes after the addition is complete. The resulting mixture, containing the diazonium salt, should be used promptly in the next step.

Part B: Preparation of the Coupling Solution and Synthesis

  • Dissolution of the Coupling Component: In a separate 250 mL beaker, dissolve 1.44 g of 2-naphthol in 30 mL of a 5% sodium hydroxide solution (prepared by dissolving ~1.5 g of NaOH in 30 mL of water). Stir until the 2-naphthol is fully dissolved, then cool this solution in an ice bath to below 5 °C.

  • Azo Coupling: With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution (from Part B).

  • Precipitation of the Dye: An intensely colored orange-red precipitate should form almost immediately. Allow the mixture to stir in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation of the Product ("Salting Out"): Add approximately 5 g of sodium chloride (NaCl) to the mixture and stir for several minutes. This increases the ionic strength of the solution, decreasing the solubility of the organic dye and promoting its precipitation.

  • Filtration and Washing: Collect the solid dye product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of saturated NaCl solution to remove any unreacted starting materials or inorganic salts.

  • Drying: Allow the product to air-dry completely. Weigh the final product and calculate the percentage yield.

Characterization of the Azo Dye

The synthesized dye can be characterized using several spectroscopic methods to confirm its structure and purity:[3][10][11][12]

  • FT-IR Spectroscopy: To identify key functional groups. Expect to see peaks corresponding to the N=N stretch (azo group), O-H stretch (from the naphthol), N-H stretch (from the acetamido group), C=O stretch (amide), and S=O stretches (sulfonic acid group).

  • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λ_max) in the visible region, which is responsible for its color. The extended conjugation of the azo dye will result in a λ_max significantly higher than the starting materials.[10][13]

  • ¹H NMR Spectroscopy: To confirm the proton environment of the aromatic rings and other parts of the molecule.

Workflow Visualization

The following diagram illustrates the complete synthesis workflow, from starting materials to the final azo dye product.

AzoDyeSynthesis cluster_reactants Starting Materials cluster_intermediates Key Stages cluster_product Final Product & Analysis A This compound D Diazonium Salt Formation (Diazotization) A->D  Dissolve & Cool (0-5°C) B NaNO₂ + HCl B->D  Dropwise Addition C 2-Naphthol + NaOH E Azo Coupling C->E  Cooling (0-5°C) D->E  Slow Addition with Stirring F Crude Azo Dye Precipitate E->F G Purification (Salting Out & Filtration) F->G H Final Purified Azo Dye G->H I Characterization (FT-IR, UV-Vis, NMR) H->I

Caption: Workflow for the synthesis of an azo dye.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood, especially when handling concentrated HCl.[14][15]

  • Handling Diazonium Salts: Diazonium salts can be explosive in their dry, solid state.[1] NEVER isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

  • Reagent Hazards:

    • This compound: May cause skin, eye, and respiratory irritation. Avoid breathing dust.

    • Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

    • Hydrochloric Acid & Sodium Hydroxide: Corrosive. Cause severe skin burns and eye damage.[16] Handle with extreme care.

Troubleshooting

IssuePossible CauseRecommended Solution
No dye formation or very low yield 1. Diazonium salt decomposed due to high temperature.1. Strictly maintain the reaction temperature between 0-5 °C during diazotization and coupling.
2. Incorrect pH for the coupling reaction.2. Ensure the coupling medium is alkaline for phenols (like 2-naphthol). Check pH if necessary.
3. Nitrous acid decomposed before reacting.3. Add the sodium nitrite solution slowly and ensure it is freshly prepared.
Product is a tarry, dark substance 1. Side reactions due to temperature being too high.1. Repeat the reaction with better temperature control.
2. Coupling occurred at an incorrect position or self-coupling of the amine.2. Ensure a sufficient excess of the coupling component and maintain proper pH.
Difficulty in filtering the product The precipitate is too fine.Allow the mixture to stand for a longer period after "salting out" to allow particles to agglomerate.

References

  • 6Slideshare.

  • 8Organic Chemistry Portal.

  • 7Benchchem.

  • 5Organic Chemistry Portal.

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  • 14Spectrum Chemical.

  • 15TCI Chemicals.

  • 4CHEM254 Experiment 5.

  • Sigma-Aldrich.

  • 17Fisher Scientific.

  • University of Alberta.

  • 16Sigma-Aldrich.

  • 10Journal of Education and scientific Studies.

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  • 11Asian Journal of Chemistry.

  • 1National Institutes of Health.

  • 12ResearchGate.

  • 18Google Patents.

  • 3Journal of Pharmaceutical, Chemical and Biological Sciences.

  • 19Scribd.

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  • 13Chegg.com.

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Application Notes & Protocols: A Comprehensive Guide to the Diazotization of 5-Acetamido-2-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diazonium Salts in Synthesis

The diazotization of primary aromatic amines is a cornerstone transformation in organic synthesis, unlocking a class of highly versatile intermediates known as aryldiazonium salts.[1][2] These compounds are pivotal in the chemical industry, particularly for the synthesis of azo dyes, which constitute over 60% of all synthetic colorants used globally.[3][4] The subject of this guide, 5-acetamido-2-aminobenzenesulfonic acid, is a key starting material whose corresponding diazonium salt serves as a precursor for a range of specialty dyes and pharmaceutical intermediates.

This document provides an in-depth protocol for the successful diazotization of this compound. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, emphasizes critical safety considerations, and offers field-proven insights to ensure reproducibility and safety for researchers, scientists, and drug development professionals.

Chemical Principles and Reaction Mechanism

The conversion of a primary aromatic amine to a diazonium salt is achieved through its reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[2][3] The entire process must be conducted at low temperatures (0–5 °C) to ensure the stability of both the nitrous acid and the resulting diazonium salt.[3][5]

The mechanism proceeds through several distinct steps:

  • Formation of the Nitrosating Agent: In a strongly acidic medium, sodium nitrite is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[2][6]

  • N-Nitrosation: The nucleophilic primary amino group of this compound attacks the nitrosonium ion, forming an N-N bond.

  • Proton Transfer & Tautomerization: A series of rapid proton transfers and tautomerization steps convert the initial N-nitrosamine adduct into a diazohydroxide intermediate.

  • Dehydration: Protonation of the hydroxyl group followed by the elimination of a water molecule yields the final, resonance-stabilized aryldiazonium ion.[2][6][7]

The presence of the sulfonic acid and acetamido groups on the aromatic ring influences the reactivity and solubility of the amine and its corresponding diazonium salt, necessitating specific procedural considerations outlined below.

Critical Safety Imperatives for Diazotization

Diazonium salts are notoriously unstable and can be explosive, particularly when isolated in a dry, solid state.[5][8] Their handling demands strict adherence to safety protocols. The following rules are cardinal and non-negotiable:

  • Temperature Control is Paramount: The reaction must be maintained between 0 °C and 5 °C at all times.[5][8] Higher temperatures lead to the rapid decomposition of the diazonium salt, releasing nitrogen gas and potentially creating uncontrollable side reactions.

  • Never Isolate the Solid Salt: Unless specific, advanced stabilization procedures are employed (which are outside the scope of this protocol), the diazonium salt should always be kept in solution and used immediately for the subsequent reaction step (e.g., azo coupling).[5][8]

  • Stoichiometric Reagent Control: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and complicate downstream processing.[5][8]

  • Quench Excess Nitrous Acid: Any unreacted nitrous acid at the end of the reaction is a safety hazard. It must be neutralized (quenched) with a reagent like sulfamic acid or urea before raising the temperature or proceeding with workup.[5]

  • Ensure Proper Venting: The reaction can generate gases, including nitrogen from decomposition. The reaction vessel must be adequately vented to prevent pressure buildup.[5][8]

  • Use Appropriate Personal Protective Equipment (PPE): Safety goggles, a lab coat, and gloves are mandatory. All operations should be conducted within a certified chemical fume hood.

Experimental Protocol: Diazotization of this compound

This protocol details the procedure for generating an aqueous solution of the diazonium salt derived from this compound, ready for immediate use in a subsequent coupling reaction.

1. Reagents and Materials

ReagentMolar Mass ( g/mol )Quantity (per 10 mmol scale)Notes
This compound230.242.30 g (10.0 mmol)Starting amine.
Sodium Nitrite (NaNO₂)69.000.70 g (10.1 mmol)Diazotizing agent. Use a slight excess (1.01 eq).
Hydrochloric Acid (HCl), concentrated36.46~2.5 mL (~30 mmol)Catalyst and solvent. Use ~3 equivalents.
Deionized Water18.02~30 mLSolvent.
Sulfamic Acid (H₃NSO₃)97.09~0.1 gFor quenching excess nitrous acid.
Starch-Iodide PaperN/AStripsFor reaction monitoring.
IceN/AAs neededFor maintaining low temperature.
Sodium Chloride (NaCl) or Salt58.44As neededFor creating an ice-salt bath.

2. Equipment

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice-salt bath

  • Beakers and graduated cylinders

3. Step-by-Step Methodology

Part A: Preparation of the Amine Suspension

  • Setup: Assemble the three-neck flask in the ice-salt bath on a magnetic stirrer. Equip it with a magnetic stir bar, an internal thermometer, and a dropping funnel.

  • Suspension: To the flask, add 2.30 g (10.0 mmol) of this compound.

  • Acidification: Add 15 mL of deionized water, followed by the slow addition of 2.5 mL of concentrated hydrochloric acid while stirring. The starting material may not fully dissolve, forming a fine slurry.

    • Causality Explanation: The strong acid is essential for generating the active nitrosonium ion from sodium nitrite. It also keeps the reaction medium at the low pH required for the stability of the diazonium salt.

  • Cooling: Cool the suspension to 0–5 °C using the ice-salt bath. Ensure the temperature is stable before proceeding. Vigorous stirring is crucial to maintain thermal homogeneity.

Part B: The Diazotization Reaction

  • Nitrite Solution: In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of cold deionized water. Transfer this solution to the dropping funnel.

  • Slow Addition: Add the sodium nitrite solution dropwise from the dropping funnel into the cold, stirred amine suspension over 15-20 minutes.

    • Causality Explanation: The diazotization reaction is exothermic. A slow, controlled addition is critical to dissipate heat and maintain the temperature below 5 °C, preventing decomposition of the product.

  • Monitoring: Throughout the addition, monitor the temperature closely. If it rises above 5 °C, pause the addition until the temperature drops back into the optimal range.

  • Post-Addition Stirring: After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 20-30 minutes to ensure the reaction goes to completion. The mixture should become more homogeneous as the reaction progresses.

Part C: Verification and Quenching

  • Test for Excess Nitrous Acid: Dip a glass rod into the reaction mixture and touch it to a strip of starch-iodide paper. The paper should turn blue/black instantly, indicating a slight excess of nitrous acid and confirming the completion of the diazotization.

    • Self-Validation System: If the test is negative (no color change), it means all the nitrous acid has been consumed and some amine may remain unreacted. In this case, add a very small amount (e.g., 0.05 g) of sodium nitrite and re-test after 5 minutes. A positive test is required to proceed.

  • Quenching: Once a positive test is confirmed, add a small amount of sulfamic acid (~0.1 g) portion-wise to the reaction mixture. Stir for 10 minutes. Test again with starch-iodide paper to ensure it gives a negative result (no color change).

    • Causality Explanation: Sulfamic acid reacts with and neutralizes any remaining nitrous acid (HONO + H₃NSO₃ → N₂ + H₂SO₄ + H₂O), a crucial safety step before any subsequent heating or workup.

The resulting clear, cold solution contains the 4-acetamido-2-sulfobenzenediazonium chloride and is now ready for immediate use in subsequent synthetic steps, such as an azo coupling reaction.

Visualizing the Process

Experimental Workflow Diagram

Diazotization_Workflow cluster_prep Part A: Preparation cluster_reaction Part B: Reaction cluster_verify Part C: Verification & Quenching A1 Suspend Amine in Water and HCl A2 Cool to 0-5 °C in Ice-Salt Bath A1->A2 Stir vigorously B2 Add NaNO₂ dropwise to Amine Suspension A2->B2 B1 Prepare aq. NaNO₂ Solution B1->B2 B3 Maintain Temp < 5 °C B2->B3 B4 Stir for 30 min post-addition B2->B4 C1 Test with Starch-Iodide Paper B4->C1 C2 Positive Test? (Blue/Black Color) C1->C2 Check for excess HONO C2->B2 No, add more NaNO₂ C3 Add Sulfamic Acid to Quench C2->C3 Yes C4 Confirm Quench (Negative SI Test) C3->C4 End Diazonium Salt Solution (Ready for use) C4->End

Caption: Workflow for the diazotization of this compound.

References

  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary.
  • Process for diazotization and coupling. (1957).
  • Gutmann, B., & Kappe, C. O. (2017). The continuous flow synthesis of azos. Reaction Chemistry & Engineering, 2(1), 7-19.
  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • Saleh, M. M., & Dauood, S. S. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Um-Salama Science Journal, 4(2), 271-276. [Link]

  • Chen, J. R., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 34(4), 343-351. [Link]

  • Abbas, I. K., et al. (2023). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Chemistry & Applications, 5(1), 1-15. [Link]

  • Al-Majdi, Z. R., et al. (2025). Azo Compounds and their Potential Applications: Article Review. Al-Kitab Journal for Pure Sciences, 9(1), 144-163. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Organic Chemistry Explained. (2021). Mechanism of diazotization and azo dyes. YouTube. [Link]

  • Chaix, A., et al. (2018). Grafting of Diazonium Salts on Surfaces: Application to Biosensors. Biosensors, 8(3), 74. [Link]

  • Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Le, T. N., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. AIChE Journal, 61(9), 2840-2848. [Link]

  • Zollinger, H. (1995). Kinetics and Mechanism of Diazotization. Chimia, 49(1-2), 27-29. [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Gonzalez-Samano, C. (2020). Experiment 27: Diazonium salt synthesis. YouTube. [Link]

  • Diazotization Reaction. (n.d.). Sathee Jee. [Link]

  • Diazonium Salts. (n.d.). eGyanKosh. [Link]

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Application Notes & Protocols: A Guide to Coupling Reactions Involving 5-Acetamido-2-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

5-Acetamido-2-aminobenzenesulfonic acid (CAS No: 88-64-2) is a pivotal bifunctional aromatic compound, instrumental in the synthesis of a wide array of organic molecules, particularly azo dyes and pharmaceutical intermediates.[1][2][3] Its structure, featuring an amine, an acetamido, and a sulfonic acid group, provides a unique combination of reactivity and aqueous solubility, making it a versatile building block.[1][4] The primary amino group is readily diazotized, while the sulfonic acid group imparts water solubility to the resulting products, a desirable trait for many dyeing applications. The acetamido group modulates the electronic properties of the aromatic ring.

This guide provides an in-depth exploration of the fundamental coupling reactions involving this compound, focusing on the synthesis of azo dyes. We will dissect the mechanistic underpinnings of the diazotization and azo coupling steps, present a validated, step-by-step protocol, and explain the causality behind critical experimental parameters. This document is intended for researchers and professionals in organic synthesis, materials science, and drug development who require a robust understanding and practical methodology for utilizing this key intermediate.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource(s)
CAS Number 88-64-2[1][2][3][5]
Molecular Formula C₈H₁₀N₂O₄S[1][2][5]
Molecular Weight 230.24 g/mol [2][6]
Appearance White to pale yellow crystalline solid[1]
Synonyms 4-Acetamido-2-aminobenzenesulfonic acid, 5-Acetylaminoaniline-2-sulfonic acid[1][2][7]
Solubility Soluble in water[1][4]
Melting Point 90-92 °C (lit.)[3]

Core Mechanistic Principles: The Diazotization-Coupling Sequence

The synthesis of azo compounds is a classic two-stage process.[8][9] First, the primary aromatic amine is converted to a highly reactive diazonium salt (diazotization). Second, this salt is immediately reacted with an electron-rich coupling partner in an electrophilic aromatic substitution reaction (azo coupling).[9][10][11]

Stage 1: Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[12] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[12][13]

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): This is the most critical parameter. Aryldiazonium salts are notoriously unstable at higher temperatures and can decompose, often explosively when dry, or react with water to form phenols, leading to unwanted byproducts and reduced yield.[9][13] The ice bath is non-negotiable.

  • Excess Mineral Acid: A strong acidic medium is required to:

    • Generate the nitrous acid from sodium nitrite.

    • Prevent the newly formed diazonium salt from coupling with the unreacted primary amine. In a highly acidic environment, the free amine is protonated to form an unreactive ammonium salt, thus preventing this side reaction.[14]

The mechanism proceeds via the formation of the electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic nitrogen of the primary amine. Subsequent proton transfers and elimination of water yield the aryldiazonium ion.[13]

Diazotization cluster_0 In Situ Generation of Nitrous Acid cluster_1 Diazonium Salt Formation NaNO2 NaNO₂ HONO HONO NaNO2->HONO + HCl HCl HCl NO_plus NO⁺ (Nitrosonium ion) HONO->NO_plus + H⁺, -H₂O H2O H₂O ArNH2 Ar-NH₂ Intermediate1 Ar-NH₂⁺-NO ArNH2->Intermediate1 + NO⁺ Intermediate2 Ar-N=N-OH Intermediate1->Intermediate2 - H⁺, tautomerization ArN2 Ar-N₂⁺ (Diazonium Salt) Intermediate2->ArN2 + H⁺, -H₂O

Caption: Mechanism of Diazotization.

Stage 2: Azo Coupling

The diazonium salt (Ar-N₂⁺) is a weak electrophile that readily attacks electron-rich aromatic rings, such as phenols, naphthols, and anilines, in an electrophilic aromatic substitution reaction.[9][10]

Causality of Experimental Conditions:

  • Electron-Rich Coupling Partner: The reaction requires a nucleophilic partner with strong electron-donating groups (e.g., -OH, -NH₂), which activate the aromatic ring towards electrophilic attack.

  • pH Control: The pH of the coupling medium is critical for optimizing the reactivity of both components.

    • Phenols/Naphthols: Coupling is performed under alkaline (basic) conditions (pH > 7). The base deprotonates the hydroxyl group to form a highly nucleophilic phenoxide or naphthoxide ion, which is a much stronger activating group and accelerates the reaction.[14][15]

    • Anilines: Coupling is typically carried out in a weakly acidic medium (pH 4-7). A highly acidic solution would protonate the amine, deactivating the ring, while a highly basic solution could cause the diazonium salt to convert to a non-reactive diazotate.[14][15]

  • Position of Coupling: The azo group will typically couple at the para position relative to the activating group. If the para position is blocked, coupling occurs at an available ortho position.[10]

AzoCoupling Diazonium Ar-N₂⁺ SigmaComplex Sigma Complex Intermediate Diazonium->SigmaComplex Electrophilic Attack Coupler Coupling Partner (e.g., Phenol, Naphthol) Coupler->SigmaComplex Product Azo Dye (Ar-N=N-Ar'-OH) SigmaComplex->Product Deprotonation (Restores Aromaticity)

Caption: General Mechanism of Azo Coupling.

Validated Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol details a reliable method for synthesizing a vibrant azo dye. It is designed as a self-validating system where careful adherence to each step ensures a high probability of success.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC₈H₁₀N₂O₄S230.242.30 g10.0
Sodium Carbonate (anhydrous)Na₂CO₃105.990.53 g5.0
Sodium NitriteNaNO₂69.000.70 g10.1
Hydrochloric Acid (concentrated, ~37%)HCl36.462.5 mL~30
2-Naphthol (β-Naphthol)C₁₀H₈O144.171.44 g10.0
Sodium HydroxideNaOH40.001.0 g25.0
Sodium ChlorideNaCl58.4410 g-
Distilled WaterH₂O18.02--
Ice--~200 g-
Experimental Workflow

Workflow cluster_A Part A: Diazotization cluster_B Part B: Coupling cluster_C Part C: Isolation A1 Dissolve Amine: 2.30g this compound + 0.53g Na₂CO₃ in 25mL H₂O A2 Prepare Nitrite Solution: 0.70g NaNO₂ in 5mL H₂O A3 Prepare Acid: 2.5mL conc. HCl in 25g ice A4 Form Diazonium Salt: Slowly add (A1) + (A2) to (A3) Maintain Temp < 5°C B3 Couple: Slowly add Diazonium Salt (A4) to Coupling Solution (B2) with stirring A4->B3 B1 Prepare Coupling Solution: 1.44g 2-Naphthol + 1.0g NaOH in 40mL H₂O B2 Cool Coupling Solution in ice bath C1 Stir for 30 min B3->C1 C2 Add 10g NaCl (Salting Out) C3 Heat to ~80°C, then cool in ice bath C4 Vacuum Filter to collect precipitate C5 Wash with saturated NaCl solution C6 Air dry the product

Caption: Experimental workflow for azo dye synthesis.

Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt

  • Prepare Amine Solution: In a 100 mL beaker, combine 2.30 g (10.0 mmol) of this compound, 0.53 g (5.0 mmol) of anhydrous sodium carbonate, and 25 mL of distilled water. Warm gently with stirring until a clear solution is obtained. The sodium carbonate deprotonates the sulfonic acid group, forming the water-soluble sodium salt.[8] Cool this solution to room temperature.

  • Prepare Nitrite Solution: In a separate small test tube, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of distilled water.

  • Prepare Acidic Medium: In a 250 mL beaker, place approximately 25 g of crushed ice and add 2.5 mL of concentrated hydrochloric acid.

  • Diazotization: Place the beaker containing the HCl-ice mixture on a magnetic stirrer in an ice-water bath. Slowly, and with continuous stirring, add the amine solution (from Step 1) to the cold acid. Immediately follow this by the dropwise addition of the sodium nitrite solution (from Step 2). Maintain the temperature below 5 °C throughout the addition. A fine, pale precipitate or slurry of the diazonium salt should form. Use this suspension immediately in the next step.[13][16]

Part B: The Azo Coupling Reaction

  • Prepare Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in a solution of 1.0 g of sodium hydroxide in 40 mL of distilled water. Stir until the 2-naphthol is fully dissolved, forming the sodium naphthoxide solution.

  • Cool Coupling Solution: Place this beaker in an ice-water bath and allow it to cool to below 5 °C with gentle stirring.

  • Coupling: While stirring the cold naphthoxide solution vigorously, slowly add the cold diazonium salt suspension from Part A.[8] The addition should take approximately 5-10 minutes. A deeply colored (typically intense red or orange) precipitate will form immediately.[16]

Part C: Product Isolation and Purification

  • Complete Reaction: Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling is complete.

  • Salting Out: Add 10 g of solid sodium chloride (NaCl) to the mixture and stir. This increases the ionic strength of the solution, decreasing the solubility of the organic dye and promoting more complete precipitation.[8]

  • Crystallization: Gently heat the mixture to about 80 °C with stirring until most of the solid dissolves. This process helps to form larger, more easily filterable crystals upon cooling.

  • Isolation: Remove the beaker from the heat, allow it to cool to room temperature, and then place it in an ice-water bath for at least 15 minutes to maximize crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the filter cake with a small amount of cold, saturated NaCl solution to remove inorganic impurities.

  • Drying: Allow the product to air dry completely on the filter paper or in a desiccator. Weigh the final product and calculate the percentage yield.

Concluding Remarks for the Researcher

The protocol described provides a robust framework for the synthesis of azo dyes using this compound. The key to success lies in the meticulous control of temperature during diazotization and the strategic management of pH during the coupling stage. This fundamental reaction sequence is not only central to the dye industry but also serves as a versatile tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[3][17][18] Researchers can adapt this methodology by substituting 2-naphthol with other electron-rich coupling partners (e.g., salicylic acid, N,N-dimethylaniline, H-acid) to generate a library of diverse azo compounds with varied colors and properties.[8][19]

References

  • The Synthesis of Azo Dyes. A document outlining experimental procedures for synthesizing various azo dyes. [Link]

  • CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye. A laboratory manual detailing the combinatorial synthesis of azo dyes. [Link]

  • US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.
  • Azo coupling. Wikipedia. [Link]

  • Benzenesulfonic acid, 4-(acetylamino)-2-amino-. SIELC Technologies. [Link]

  • Synthesis of Azo Dyes - Introduction. Google Sites.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. TÜBİTAK Academic Journals. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • 2-Acetamido-5-aminobenzenesulfonic acid | C8H10N2O4S | CID 81450. PubChem. [Link]

  • Azo dye formation | Electrophilic aromatic substitution reactions | Chemistry. Khan Academy. [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. A document describing the synthesis of an azo dye. [Link]

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The Versatile Intermediate: 5-Acetamido-2-aminobenzenesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the strategic selection of intermediates is paramount to the successful and efficient construction of complex molecules. Among the myriad of available building blocks, 5-acetamido-2-aminobenzenesulfonic acid stands out as a versatile and highly valuable intermediate. Its unique arrangement of functional groups—an amine, an acetamido group, and a sulfonic acid moiety on a benzene ring—offers a powerful toolkit for chemists in the fields of dye chemistry and pharmaceutical development. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Importance

This compound, with the chemical formula C₈H₁₀N₂O₄S, is an off-white to beige crystalline powder.[1] The presence of the sulfonic acid group imparts significant water solubility, a desirable characteristic for many aqueous-based reaction systems.[2] The strategic importance of this molecule lies in the differential reactivity of its two amino-derived functionalities. The primary aromatic amine is readily diazotized, forming a reactive diazonium salt, which is the cornerstone of azo dye synthesis. The acetamido group, on the other hand, modulates the electronic properties of the aromatic ring and can be hydrolyzed under certain conditions to reveal a second primary amine, offering a route to more complex structures.

PropertyValueReference
CAS Number 116-63-2[1]
Molecular Formula C₈H₁₀N₂O₄S[1]
Molecular Weight 230.24 g/mol [2]
Appearance Off-white to beige crystalline powder[1]
Melting Point 250-260°C (decomposes)[1]
Solubility in Water Soluble[1]

Core Application: Synthesis of Azo Dyes

The most prominent application of this compound is in the synthesis of azo dyes.[2] These dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings, forming a large conjugated system that absorbs light in the visible spectrum, thus imparting color.[3] The synthesis is a classic two-step process: diazotization followed by a coupling reaction.[4]

The Chemistry of Color: Diazotization and Azo Coupling

Diazotization is the process of converting the primary aromatic amine group of this compound into a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6] The resulting diazonium salt is a highly reactive electrophile.

Azo coupling involves the reaction of the diazonium salt with an electron-rich aromatic compound, known as the coupling component.[7] Common coupling components include phenols, naphthols, and aromatic amines. The diazonium ion attacks the activated ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo compound.[6] The position of the coupling on the aromatic ring of the coupling component is directed by the activating group (e.g., -OH, -NH₂).

Figure 1: General workflow for the synthesis of azo dyes.
Experimental Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol is adapted from established procedures for similar aminobenzenesulfonic acids and provides a detailed method for the synthesis of a vibrant azo dye.[5][8]

Materials and Reagents:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Standard laboratory glassware (beakers, flasks, Büchner funnel, etc.)

  • Magnetic stirrer

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, prepare a solution of this compound by dissolving 2.30 g (0.01 mol) of the compound and 0.53 g (0.005 mol) of sodium carbonate in 50 mL of warm water. Stir until a clear solution is obtained.

  • Cool the solution to room temperature and then place it in an ice bath to cool to 0-5 °C.

  • In a separate 100 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution to the cold solution of this compound with continuous stirring.

  • In a fume hood, slowly add 2.5 mL of concentrated hydrochloric acid to the mixture while maintaining the temperature below 5 °C.

  • Continue to stir the reaction mixture in the ice bath for 15-20 minutes to ensure complete diazotization. The formation of the diazonium salt may result in a fine suspension.

Part B: Azo Coupling with 2-Naphthol

  • In a 400 mL beaker, prepare a solution of the coupling component by dissolving 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 5% aqueous sodium hydroxide solution.

  • Cool this solution to 5-10 °C in an ice bath with stirring.

  • Slowly, and with vigorous stirring, add the cold diazonium salt suspension from Part A to the cold 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately. The color of the solution will change dramatically.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid dye with a small amount of cold water to remove any unreacted salts.

  • Dry the azo dye in a drying oven at a moderate temperature (e.g., 60-80 °C) or air-dry to a constant weight.

Expected Results:

The coupling of diazotized this compound with 2-naphthol is expected to yield a vividly colored solid. The exact color (likely in the red-orange spectrum) and yield will depend on the purity of the reagents and the careful control of the reaction conditions.

ParameterExpected Value
Product Azo Dye
Appearance Colored solid (e.g., red, orange)
Theoretical Yield ~3.73 g
Melting Point Typically high, may decompose

Application in Pharmaceutical Synthesis: A Gateway to Sulfonamides

Beyond its role in the world of color, this compound is a valuable intermediate in pharmaceutical research, particularly in the synthesis of sulfonamide-based drugs.[2] Sulfonamides are a class of drugs that contain the -SO₂NH₂ functional group and exhibit a wide range of therapeutic activities, including antibacterial, anti-inflammatory, and diuretic properties.[5]

The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The general synthetic route to sulfonamides involves the reaction of a sulfonyl chloride with an amine.[5] While direct synthesis from this compound to a sulfonamide drug is not a one-step process, it serves as a crucial starting material for creating more complex sulfonamide derivatives. The presence of the acetamido group can act as a protecting group for the amine, allowing for selective reactions at other positions of the molecule.

Figure 2: Conceptual pathway for sulfonamide synthesis.
Protocol: General Synthesis of a Sulfonamide from an Acetanilide Derivative

The following is a generalized protocol for the synthesis of a sulfonamide, starting from an acetanilide derivative, which is structurally related to this compound. This illustrates the key chemical transformations involved.[5]

Materials and Reagents:

  • Acetanilide (as a model starting material)

  • Chlorosulfonic acid

  • Concentrated aqueous ammonia (ammonium hydroxide)

  • Ice

  • Standard laboratory glassware and safety equipment (fume hood is essential)

Procedure:

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • In a dry 100 mL round-bottom flask placed in an ice bath, add 5.0 g of dry acetanilide.

  • Caution: This step must be performed in a fume hood with appropriate personal protective equipment. Carefully and slowly add 12.5 mL of chlorosulfonic acid dropwise to the acetanilide with constant swirling.

  • After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 30 minutes.

  • Heat the reaction mixture in a water bath at 60-70 °C for 30 minutes.

  • Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.

Step 2: Synthesis of p-Acetamidobenzenesulfonamide

  • Transfer the crude, moist p-acetamidobenzenesulfonyl chloride to a 100 mL beaker.

  • Add 20 mL of concentrated aqueous ammonia and stir the mixture to form a thick paste.

  • Gently heat the mixture in a water bath for 10-15 minutes.

  • Cool the mixture in an ice bath and collect the p-acetamidobenzenesulfonamide by vacuum filtration, washing with cold water.

Step 3: Hydrolysis to Sulfanilamide (a model sulfonamide drug)

  • Transfer the crude p-acetamidobenzenesulfonamide to a 50 mL round-bottom flask.

  • Add 10 mL of 6 M hydrochloric acid and heat the mixture at reflux for 30-45 minutes.

  • Cool the solution to room temperature and neutralize it by slowly adding a solution of sodium carbonate until it is neutral to litmus paper.

  • Cool the mixture in an ice bath to induce crystallization of the sulfanilamide.

  • Collect the product by vacuum filtration and wash with a small amount of cold water.

Safety and Handling

This compound and the reagents used in its transformations require careful handling. Always consult the Safety Data Sheet (SDS) before use.

  • This compound: May cause skin and eye irritation.[2]

  • Chlorosulfonic Acid: Highly corrosive and reacts violently with water. Must be handled with extreme care in a fume hood.

  • Sodium Nitrite: Oxidizing agent and toxic if ingested.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This compound is a testament to the power of well-designed intermediates in organic synthesis. Its dual functionality allows for the creation of a diverse range of molecules, from vibrant azo dyes to potentially life-saving sulfonamide drugs. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile building block. As the demand for novel materials and therapeutics continues to grow, the importance of understanding and effectively utilizing such key intermediates will only increase.

References

  • BenchChem. (2025).
  • International Journal of Advanced Research. (2016). Synthesis, Identification and Spectroscopic Studies of New Azo Dye. ISSN: 2320-5407.
  • Longdom Publishing. (2018). Azo Dyes: Preparation Via Environmentally Benign Way. Journal of Chemical Engineering & Process Technology, 9(4).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-chlorophenol.
  • CHEM254 Experiment 5: Combin
  • The Synthesis of Azo Dyes. (n.d.).
  • Wikipedia. (2023). Azo coupling.
  • Ccount Chem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2004). Drug evolution: p-aminobenzoic acid as a building block. J Med Chem, 47(11), 2788-96.
  • Google Patents. (2016). Synthetic method of p-aminobenzenesulfonamide. CN105237446A.
  • The University of Sheffield. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • Journal of Al-Nahrain University. (2021). Synthesis, Characterization and Analytical Study of New Azo Dye. 24(1), 1-8.
  • ResearchGate. (2018).
  • Google Patents. (1957).
  • BenchChem. (2025).
  • PMC - NIH. (2024). The continuous flow synthesis of azos.
  • ResearchGate. (n.d.). Diazo coupling reactions between 1‐naphthol (A) and diazotized sulfanilic acid (B)....
  • ResearchGate. (2017). Screening bioactive compounds from natural products by capillary electrophoresis.

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Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Acetamido-2-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the determination of purity for 5-Acetamido-2-aminobenzenesulfonic acid using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed framework for method development, validation, and implementation in a quality control environment. The causality behind experimental choices is elucidated, and the entire protocol is structured as a self-validating system in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a key intermediate in the synthesis of various dyes and pharmaceutical compounds. Its purity is a critical determinant of the quality, safety, and efficacy of the final product. Therefore, a robust and reliable analytical method for its purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is a preferred technique for this purpose due to its high resolution, sensitivity, and accuracy.[1][2]

This document provides a detailed protocol for a reversed-phase HPLC method for the quantitative determination of this compound and its potential process-related impurities and degradation products. The method is designed to be stability-indicating, capable of separating the main component from its potential impurities. The validation of this method is described in detail, adhering to the principles outlined in ICH guidelines Q2(R1) to ensure the reliability of the generated data.[3][4]

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Due to the polar nature of the sulfonic acid group, careful control of the mobile phase pH is crucial for achieving optimal retention and peak shape.[5] A UV detector is used for the quantification of the separated components.

Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • Potassium Dihydrogen Phosphate (KH2PO4) , analytical grade

  • Orthophosphoric Acid (H3PO4) , analytical grade

  • HPLC Grade Water (Milli-Q or equivalent)

  • 0.45 µm Membrane Filters for solvent and sample filtration

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

ParameterRecommended ConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and retention for a wide range of polar and nonpolar compounds.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffering the mobile phase at a low pH suppresses the ionization of the sulfonic acid group, leading to better retention and symmetric peak shape on a reversed-phase column.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte and its impurities.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-60% B; 25-30 min: 60% B; 30-31 min: 60-5% B; 31-40 min: 5% BA gradient elution is employed to ensure the elution of both polar and potential non-polar impurities within a reasonable run time, making the method stability-indicating.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)The diluent should be compatible with the mobile phase to ensure good peak shape.

Experimental Protocol

Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability Test (SST)

Before commencing any analysis, the performance of the HPLC system must be verified. This is achieved by performing a system suitability test.

  • Procedure: Inject the Reference Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): Not more than 2.0 for the this compound peak.

    • Theoretical Plates (N): Not less than 2000 for the this compound peak.

    • Relative Standard Deviation (%RSD) of Peak Area: Not more than 2.0% for the five replicate injections.[6]

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Reference Standard Solution.

  • Inject the Sample Solution in duplicate.

  • After the analysis, wash the column with a mixture of water and acetonitrile (50:50 v/v) for at least 30 minutes.

Data Analysis and Calculations

The percentage purity of this compound is calculated using the area normalization method.

% Purity = (Area of Main Peak / Total Area of all Peaks) x 100

For the determination of specific impurities, a reference standard for each impurity would be required for quantification.

Method Validation

The analytical method must be validated to demonstrate its suitability for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:[3][4]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze the blank (diluent) to demonstrate that there are no interfering peaks at the retention time of the analyte and its known impurities.

    • Analyze the Reference Standard Solution and the Sample Solution.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to generate potential degradation products. Analyze the stressed samples to demonstrate that the degradation products are well-resolved from the main peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five solutions of the Reference Standard ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be not less than 0.999.

Range

The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. The range will be inferred from the linearity studies.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a known amount of the Reference Standard into the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[3]

Precision

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for the results should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio, typically 3:1.[3]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio, typically 10:1.[3]

  • Protocol: These can be determined by injecting a series of diluted solutions of the Reference Standard and determining the concentration at which the signal-to-noise ratio is 3:1 for LOD and 10:1 for LOQ.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Introduce small variations to the method parameters, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Visualization of Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Solution Preparation SST System Suitability Test (SST) Standard->SST Sample Sample Solution Preparation Analysis Sample Injection & Data Acquisition Sample->Analysis Equilibration->SST SST->Analysis If SST passes Integration Peak Integration Analysis->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described HPLC method provides a robust and reliable approach for the purity determination of this compound. Adherence to the detailed protocol and rigorous method validation as outlined will ensure the generation of accurate and reproducible data, which is essential for quality control in pharmaceutical and chemical manufacturing. The principles and procedures detailed in this application note can be adapted for the analysis of other related sulfonic acid compounds with appropriate method optimization.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • Lough, W. J. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (1) (NI-424).
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (2) (SI-35 4D).
  • Ccount Chem. (n.d.). This compound.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Taylor & Francis Online. (n.d.). Determination of Sulfonic Acids Using Anion‐Exchange Chromatography with Suppressed Conductivity Detection.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

Sources

Synthesis of novel compounds from 5-Acetamido-2-aminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Novel Compounds from 5-Acetamido-2-aminobenzenesulfonic Acid

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Synthetic Versatility of this compound: Protocols for Novel Azo Dye and Sulfonamide Synthesis

Abstract

This compound is a readily available and highly versatile aromatic building block. Its trifunctional nature, featuring a primary arylamine, a secondary amide, and a sulfonic acid group, offers multiple handles for diverse chemical transformations. This guide provides detailed, field-proven protocols for the synthesis of two distinct classes of novel compounds derived from this starting material: vibrant, water-soluble azo dyes and medicinally relevant sulfonamides. By explaining the causality behind key experimental choices and providing robust, step-by-step instructions, these application notes serve as a comprehensive resource for researchers aiming to leverage this scaffold in dye chemistry and drug discovery.

Introduction: A Scaffold of Opportunity

This compound presents a unique combination of functional groups that make it an attractive starting material for chemical synthesis. The primary aromatic amine at the C-2 position is a prime candidate for diazotization, a cornerstone reaction for the synthesis of azo compounds—the largest class of commercial dyes.[1] The sulfonic acid moiety not only influences the electronic properties of the aromatic ring but also imparts significant water solubility to the final products, a desirable trait for many dye applications. Furthermore, the acetamido group at the C-5 position modulates the reactivity of the molecule and provides an additional site for potential modification.

Beyond dye synthesis, the functional groups on this molecule are relevant to medicinal chemistry. The sulfonamide group (-SO₂NH-) is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[2] While the starting material contains a sulfonic acid, this group can be chemically converted into a more reactive sulfonyl chloride intermediate. This intermediate can then be coupled with a diverse range of primary or secondary amines to generate extensive libraries of novel sulfonamide derivatives for biological screening.

This document details two primary synthetic pathways to unlock the potential of this versatile starting material.

Pathway I: Synthesis of Water-Soluble Azo Dyes via Diazotization-Coupling

The synthesis of azo dyes is a robust, two-step process: (1) the conversion of a primary aromatic amine into a diazonium salt (diazotization), and (2) the reaction of this salt with an electron-rich coupling agent in an electrophilic aromatic substitution reaction.[3][4] The primary amine of this compound is readily diazotized, and the resulting diazonium salt can be coupled with various phenols, naphthols, or arylamines to produce brightly colored azo compounds.[5]

General Workflow: Diazotization and Azo Coupling

The overall workflow involves the initial formation of the diazonium salt under cold, acidic conditions, followed by its immediate use in a coupling reaction with a suitable aromatic partner.

Azo_Dye_Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A This compound in HCl (aq) B Add NaNO₂ Solution (0-5 °C) A->B Stir in ice bath C Formation of Arenediazonium Salt Solution B->C Nitrous acid formation in situ E Add Diazonium Salt Solution (Maintain pH & Temp) C->E Immediate use D Coupling Agent Solution (e.g., 1-Naphthol in NaOH) D->E Prepare separately F Novel Azo Dye Product (Precipitation) E->F Electrophilic Aromatic Substitution

Caption: Workflow for the synthesis of an azo dye.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the key diazonium salt intermediate.

Step Procedure Scientific Rationale (E-E-A-T)
1 In a 250 mL beaker, suspend this compound (5.0 g, 21.5 mmol) in 50 mL of deionized water.The sulfonic acid group provides sufficient solubility in water upon addition of acid.
2 Add concentrated hydrochloric acid (6.0 mL, ~72 mmol) to the suspension while stirring. Cool the mixture to 0-5 °C in an ice-salt bath.A strong acid is required to form nitrous acid (HNO₂) from sodium nitrite in the next step.[6] The low temperature is critical as aryldiazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yield.[7]
3 In a separate beaker, dissolve sodium nitrite (1.55 g, 22.5 mmol) in 10 mL of deionized water.Preparing a solution allows for controlled, dropwise addition, preventing localized overheating and uncontrolled reaction rates.
4 Add the sodium nitrite solution dropwise to the stirred, cold amine suspension over 15-20 minutes. Keep the thermometer in the solution and ensure the temperature does not rise above 5 °C.This slow addition ensures the in situ generation of nitrous acid reacts efficiently with the primary amine to form the N-nitrosoamine intermediate, which then converts to the diazonium ion.[7] Maintaining a low temperature is paramount for the stability of the final diazonium salt.
5 After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting clear, yellowish solution is the diazonium salt, ready for immediate use in the coupling reaction.Continued stirring ensures the reaction goes to completion. The diazonium salt is not isolated and should be used promptly to avoid degradation.
Protocol 2: Azo Coupling with 1-Naphthol

This protocol details the synthesis of a vibrant purple dye.

Step Procedure Scientific Rationale (E-E-A-T)
1 In a 500 mL beaker, dissolve 1-naphthol (3.1 g, 21.5 mmol) in 50 mL of 10% (w/v) sodium hydroxide solution. Cool the solution to ~10 °C in an ice bath.The coupling agent must be activated for electrophilic substitution. The strongly electron-donating phenoxide ion (-O⁻), formed under alkaline conditions, is a much more powerful activator than the neutral hydroxyl group, facilitating the attack by the weakly electrophilic diazonium ion.[3][4]
2 While stirring the 1-naphthol solution vigorously, slowly add the previously prepared cold diazonium salt solution.Slow addition and vigorous stirring ensure proper mixing and prevent localized pH drops, which could deactivate the coupling agent.
3 A dark purple precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.The extended conjugation of the resulting azo compound is responsible for its intense color.[8] Stirring allows for maximum yield.
4 Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with 50 mL of saturated sodium chloride solution, followed by 50 mL of cold deionized water.The salt wash helps to "salt out" the dye, reducing its solubility in the aqueous phase and improving recovery. The cold water wash removes residual salts and impurities.
5 Dry the product in a desiccator or a vacuum oven at 60 °C.Drying yields the final, purified azo dye.
Table 1: Expected Product Characteristics
Compound Name Sodium 4-acetamido-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonate
Appearance Dark purple powder
Expected Yield 80-90%
Solubility Soluble in water, DMSO; sparingly soluble in ethanol
λmax (in H₂O) ~550-570 nm

Pathway II: Synthesis of Novel Sulfonamide Derivatives

The sulfonic acid group of the starting material, while stable, can be converted into a highly reactive sulfonyl chloride (-SO₂Cl). This transformation is the gateway to synthesizing a vast array of sulfonamide derivatives. The sulfonyl chloride acts as a potent electrophile that readily reacts with nucleophilic primary and secondary amines.[9]

General Workflow: Sulfonyl Chloride Formation and Amination

This pathway involves the activation of the sulfonic acid group followed by nucleophilic substitution with an amine.

Sulfonamide_Synthesis_Workflow cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Synthesis A This compound B React with Thionyl Chloride (SOCl₂) or PCl₅ (under reflux) A->B Anhydrous conditions C 5-Acetamido-2-aminobenzenesulfonyl Chloride Intermediate B->C Activation of sulfonic acid E Add Sulfonyl Chloride Intermediate C->E Nucleophilic substitution D Primary or Secondary Amine (e.g., Benzylamine) + Base D->E Prepare in a suitable solvent F Novel Sulfonamide Product E->F Formation of S-N bond

Caption: Workflow for the synthesis of a sulfonamide derivative.

Protocol 3: Synthesis of 5-Acetamido-2-aminobenzenesulfonyl Chloride

This protocol details the critical activation step. Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves toxic gases (SO₂ and HCl).

Step Procedure Scientific Rationale (E-E-A-T)
1 Place this compound (5.0 g, 21.5 mmol) in a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.Anhydrous (flame-dried) conditions are essential because thionyl chloride reacts violently with water.
2 In a fume hood, carefully add thionyl chloride (10 mL, 137 mmol) to the flask.Thionyl chloride (SOCl₂) is the chlorinating agent that converts the -SO₃H group to the -SO₂Cl group. An excess is used to drive the reaction to completion.
3 Add 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.DMF catalyzes the reaction through the formation of the Vilsmeier reagent, which is a more potent electrophile and facilitates the chlorination process.
4 Heat the mixture to reflux (approx. 80 °C) using a heating mantle and stir for 2-3 hours. The reaction will evolve gas (SO₂ and HCl), which should be vented through a gas trap (e.g., a drying tube followed by a bubbler containing NaOH solution).Heating provides the necessary activation energy for the reaction. The completion of the reaction is often indicated by the cessation of gas evolution.
5 After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.This step is crucial to remove the unreacted, corrosive reagent before proceeding to the next step. The resulting crude solid is the sulfonyl chloride intermediate.
Protocol 4: Synthesis of N-Benzyl-5-acetamido-2-aminobenzenesulfonamide

This protocol describes the final coupling step to form the sulfonamide.

Step Procedure Scientific Rationale (E-E-A-T)
1 Dissolve the crude 5-acetamido-2-aminobenzenesulfonyl chloride from the previous step in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL flask.DCM is a common, inert solvent for this type of reaction. Anhydrous conditions prevent the hydrolysis of the reactive sulfonyl chloride back to the sulfonic acid.
2 In a separate flask, dissolve benzylamine (2.5 g, 23.3 mmol, 1.1 eq) and triethylamine (3.3 mL, 23.7 mmol, 1.1 eq) in 20 mL of anhydrous DCM.Benzylamine is the nucleophile. Triethylamine is a non-nucleophilic organic base used to scavenge the HCl that is generated during the reaction.[10] This prevents the protonation of the benzylamine, which would render it non-nucleophilic.
3 Cool the sulfonyl chloride solution in an ice bath and add the benzylamine/triethylamine solution dropwise with stirring over 20 minutes.The reaction is exothermic, and cooling helps to control the reaction rate and minimize side reactions.
4 After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is used to confirm the consumption of the starting sulfonyl chloride.
5 Wash the reaction mixture with 1 M HCl (2 x 30 mL), followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (30 mL).The acid wash removes excess triethylamine and any unreacted benzylamine. The bicarbonate wash removes any residual acid. The brine wash removes residual water from the organic layer.
6 Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Purify by recrystallization from ethanol/water.These are standard workup and purification steps to isolate the final sulfonamide product.
Table 2: Expected Product Characteristics
Compound Name N-Benzyl-5-acetamido-2-aminobenzenesulfonamide
Appearance White to off-white solid
Expected Yield 65-75% (after purification)
Key ¹H NMR Signals (DMSO-d₆) Singlet ~2.1 ppm (CH₃CO), Doublet ~4.0 ppm (CH₂N), Aromatic protons 7-8 ppm, Singlets for NH protons.[10][11]

Conclusion

This compound is a powerful and cost-effective starting material for accessing diverse chemical entities. The protocols provided herein demonstrate two robust and high-yield pathways for the synthesis of novel azo dyes and sulfonamides. The diazotization-coupling route offers a straightforward method to produce water-soluble colorants, while the conversion to a sulfonyl chloride intermediate opens the door to creating large libraries of sulfonamide derivatives for applications in medicinal chemistry and materials science. By understanding the principles behind each experimental step, researchers can confidently adapt and expand upon these methods to develop novel compounds tailored to their specific needs.

References

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Industrial Applications of 5-Acetamido-2-aminobenzenesulfonic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The compound 5-acetamido-2-aminobenzenesulfonic acid and its derivatives represent a cornerstone in the synthesis of a wide array of industrial chemicals. Their unique molecular architecture, featuring an acetamido group, a primary amine, and a sulfonic acid moiety, provides a versatile platform for constructing complex molecules with desirable properties. This guide delves into the significant industrial applications of these compounds, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and materials science.

The Chemistry and Versatility of this compound

This compound, also known as 4-aminoacetanilide-2-sulfonic acid, is a benzenesulfonic acid derivative.[1][2] The presence of both an amino and a sulfonic acid group on the benzene ring makes it a valuable intermediate in the synthesis of various organic compounds.[1] The acetamido group serves as a protecting group for the amine, allowing for selective reactions at other sites of the molecule. The sulfonic acid group enhances water solubility, a crucial property for many industrial processes, particularly in the synthesis of dyes.[1]

Core Application: Synthesis of Azo Dyes

The most prominent industrial application of this compound derivatives is in the manufacturing of azo dyes.[3][4] These dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most important group of synthetic colorants.[3] The synthesis of azo dyes from this compound involves a two-step process: diazotization followed by azo coupling.[5][6]

The Diazotization Reaction: Activating the Amine

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[7] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7] The reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[4]

Caption: The azo coupling reaction to form the final dye.

Protocol: Synthesis of a Monoazo Dye

This protocol outlines the synthesis of a representative monoazo dye using this compound and a naphthol derivative as the coupling component.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Standard laboratory glassware (beakers, flasks, Büchner funnel)

  • Stirring apparatus

  • pH indicator paper

Procedure:

Part A: Diazotization [3]1. In a 250 mL beaker, prepare a solution of this compound (0.05 mol) in 100 mL of water containing sodium carbonate (0.05 mol). Warm gently to dissolve. 2. Cool the solution to 0-5°C in an ice bath with constant stirring. 3. Slowly add concentrated hydrochloric acid (0.15 mol) to the cooled solution. The hydrochloride salt of the amine may precipitate. 4. In a separate beaker, dissolve sodium nitrite (0.055 mol) in 20 mL of cold water. 5. Add the sodium nitrite solution dropwise to the cold amine suspension with vigorous stirring, ensuring the temperature remains below 5°C. 6. Continue stirring for 15-20 minutes after the addition is complete. Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the completion of diazotization.

Part B: Azo Coupling [8]1. In a 500 mL beaker, dissolve 2-naphthol (0.05 mol) in 100 mL of a 10% aqueous sodium hydroxide solution. 2. Cool the naphthol solution to 0-5°C in an ice bath. 3. Slowly add the cold diazonium salt solution to the cold naphthol solution with vigorous stirring. 4. A brightly colored precipitate of the azo dye should form immediately. 5. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling. 6. Check the pH of the solution; it should be alkaline to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification [3][6]1. Collect the precipitated dye by vacuum filtration using a Büchner funnel. 2. Wash the filter cake with a cold saturated sodium chloride solution to remove impurities. 3. Further wash the solid with cold water. 4. Dry the azo dye product in a desiccator or a low-temperature oven.

Quantitative Data Summary:

ParameterExpected Value
Molar Ratio (Amine:Nitrite)1 : 1.1
Molar Ratio (Diazonium Salt:Coupling Agent)1 : 1
Reaction Temperature0 - 5 °C
Typical Yield85 - 95%
Purity (by spectrophotometry)> 98%

Applications in the Pharmaceutical Industry

Beyond the realm of dyes, derivatives of aminosalicylic acid, which share structural similarities with the topic compound, have been investigated for their therapeutic potential. For instance, 5-aminosalicylic acid (5-ASA) is a known anti-inflammatory drug. [9]While direct pharmaceutical applications of this compound are less common, its structural motifs are of interest in medicinal chemistry for the synthesis of novel drug candidates.

Recent research has explored derivatives of 5-acetamido-2-hydroxy benzoic acid as potential non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved activity and reduced side effects. [10][11]The synthetic strategies often involve acylation reactions to modify the amine group, aiming to enhance selectivity for cyclooxygenase 2 (COX-2). [11]

Role in Specialty Chemicals

The versatile reactivity of this compound and its derivatives makes them valuable intermediates in the synthesis of various specialty chemicals. The presence of multiple functional groups allows for a wide range of chemical transformations, leading to the production of compounds with specific properties for diverse applications, including pigments and other functional materials. [1]

Safety and Handling

As with all chemicals, proper handling and storage of this compound and its derivatives are crucial. It is recommended to store the compound in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizing agents. [12]While it is not reported to meet specific GHS hazard criteria, standard laboratory safety practices, including the use of personal protective equipment, should always be followed. [1]

Conclusion

This compound and its derivatives are indispensable building blocks in the chemical industry, with their primary application being the synthesis of a vast array of azo dyes. The straightforward and high-yielding diazotization and azo coupling reactions make them economically and chemically attractive. Furthermore, their potential as precursors in the development of novel pharmaceuticals and specialty chemicals continues to be an active area of research, promising new and innovative applications in the future.

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Application Notes and Protocols for the Preparation of Sulfonamide Compounds from 5-Acetamido-2-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 5-Acetamido-2-aminobenzenesulfonic Acid in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The synthesis of novel sulfonamide-based drug candidates is a critical activity in pharmaceutical research and development. This guide provides a detailed examination of the use of this compound as a strategic starting material for the synthesis of complex sulfonamide compounds.

The unique substitution pattern of this compound, featuring an amine, a protected amine (acetamido), and a sulfonic acid group, offers a versatile platform for creating diverse molecular architectures. The acetamido group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions during subsequent transformations of the sulfonic acid moiety.[3] This protection strategy is crucial for achieving high yields and purity in the synthesis of the key intermediate, sulfonyl chloride. The presence of the free amino group at the 2-position provides a handle for further derivatization, allowing for the construction of more complex, biologically active molecules. This application note will detail the synthetic workflow, from the activation of the sulfonic acid to the final deprotection, providing researchers with the necessary protocols and scientific rationale for their own drug discovery efforts.

Core Synthetic Strategy: A Multi-Step Approach

The conversion of this compound to a final sulfonamide product is a multi-step process that requires careful control of reaction conditions. The overall workflow can be summarized as follows:

  • Activation of the Sulfonic Acid: The sulfonic acid group is converted into a highly reactive sulfonyl chloride. This is the key step that enables the subsequent formation of the sulfonamide bond.

  • Sulfonamide Bond Formation: The sulfonyl chloride is reacted with a primary or secondary amine to form the protected sulfonamide.

  • Deprotection: The acetamido group is hydrolyzed to reveal the free amine, yielding the final sulfonamide product.

The following diagram illustrates this general synthetic workflow:

G cluster_0 PART 1: Synthesis of the Key Intermediate cluster_1 PART 2: Sulfonamide Formation and Deprotection A This compound (Starting Material) B Conversion to Sulfonyl Chloride (Activation Step) A->B PCl5/POCl3 or SOCl2 C 5-Acetamido-2-aminobenzenesulfonyl Chloride (Key Intermediate) B->C D Reaction with Primary/Secondary Amine (Amination) C->D E Protected Sulfonamide Derivative D->E F Hydrolysis of Acetamido Group (Deprotection) E->F Acid or Base G Final Bioactive Sulfonamide F->G

Caption: General workflow for the synthesis of sulfonamides.

Experimental Protocols

Protocol 1: Conversion of this compound to 5-Acetamido-2-aminobenzenesulfonyl Chloride

Scientific Rationale: The conversion of a sulfonic acid to a sulfonyl chloride is a critical activation step. Sulfonic acids themselves are not sufficiently electrophilic to react with amines to form sulfonamides. Reagents like phosphorus pentachloride (PCl5) in combination with phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are effective for this transformation. These reagents replace the hydroxyl group of the sulfonic acid with a chloride ion, creating the highly reactive sulfonyl chloride. It is often advantageous to start with the sodium salt of the sulfonic acid, which can be prepared by neutralization with sodium carbonate or hydroxide.

Materials:

  • This compound

  • Sodium Carbonate (Na2CO3)

  • Phosphorus Pentachloride (PCl5)

  • Phosphorus Oxychloride (POCl3)

  • Anhydrous Toluene or Dichloromethane

  • Ice

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Preparation of the Sodium Salt: In a round-bottom flask, suspend 10.0 g of this compound in 100 mL of water. While stirring, add a saturated solution of sodium carbonate portion-wise until the solution becomes neutral to litmus paper and all the solid has dissolved.

  • Drying: Remove the water under reduced pressure using a rotary evaporator to obtain the dry sodium 5-acetamido-2-aminobenzenesulfonate. Dry the salt in a vacuum oven at 80-100 °C for at least 4 hours to remove residual moisture.

  • Chlorination: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize HCl fumes), and a powder addition funnel.

  • Add the dried sodium salt to the flask and suspend it in 50 mL of anhydrous toluene.

  • With vigorous stirring, carefully add 1.5 to 2.0 molar equivalents of phosphorus pentachloride (PCl5) in portions through the powder funnel. The reaction may be exothermic.

  • Add 0.5 molar equivalents of phosphorus oxychloride (POCl3) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the excess PCl5 and POCl3.

  • The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude 5-acetamido-2-aminobenzenesulfonyl chloride in a desiccator over P2O5. The product should be used immediately in the next step due to its sensitivity to hydrolysis.

Protocol 2: Synthesis of N-Substituted-5-acetamido-2-aminobenzenesulfonamide

Scientific Rationale: The reaction between a sulfonyl chloride and an amine is a classic nucleophilic substitution at the sulfur atom. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction, driving the reaction to completion.

Materials:

  • 5-Acetamido-2-aminobenzenesulfonyl chloride (from Protocol 1)

  • Primary or secondary amine of choice

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the chosen amine (1.1 equivalents) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the crude 5-acetamido-2-aminobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure N-substituted-5-acetamido-2-aminobenzenesulfonamide.

Protocol 3: Deprotection to Yield the Final Sulfonamide

Scientific Rationale: The final step in this synthetic sequence is the removal of the acetamido protecting group to unveil the free primary amine. This is typically achieved by acid-catalyzed hydrolysis. Refluxing the protected sulfonamide in aqueous hydrochloric acid cleaves the amide bond, liberating the free amine and acetic acid. Subsequent neutralization precipitates the final product.

Materials:

  • N-substituted-5-acetamido-2-aminobenzenesulfonamide (from Protocol 2)

  • 6M Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na2CO3) or Sodium Hydroxide (NaOH) solution

  • Litmus paper or pH meter

Procedure:

  • Hydrolysis: Place the protected sulfonamide in a round-bottom flask and add a sufficient amount of 6M HCl (typically 5-10 mL per gram of sulfonamide).

  • Heat the mixture to reflux for 1-2 hours. The solid should dissolve as the reaction proceeds.

  • Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the solution by the slow addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7.

  • The final product, the N-substituted-2,5-diaminobenzenesulfonamide, will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the final product in high purity.

Data Presentation: Representative Yields and Physical Properties

While the exact yields will vary depending on the specific amine used in Protocol 2, the following table provides representative data for the synthesis of sulfonamides from the closely related and well-documented starting material, 4-acetamidobenzenesulfonyl chloride.[2][4] These values can serve as a benchmark for researchers undertaking the synthesis described in this guide.

Amine SubstrateProduct NameRepresentative Yield (%)Melting Point (°C)
BenzylamineN-benzyl-4-acetamidobenzenesulfonamide85150-152
CyclohexylamineN-cyclohexyl-4-acetamidobenzenesulfonamide70213-215
PhenethylamineN-phenethyl-4-acetamidobenzenesulfonamide85142-144
Pyridin-2-yl)ethanamineN-(4-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide78138-140

Visualization of Key Chemical Transformations

The following diagram illustrates the key chemical structures involved in the synthesis of a representative sulfonamide from this compound.

G Start Intermediate1 Start->Intermediate1 PCl5, POCl3 Intermediate2 Intermediate1->Intermediate2 R1R2NH, Base Final Intermediate2->Final H3O+ Start_label 5-Acetamido-2-aminobenzenesulfonic Acid Intermediate1_label 5-Acetamido-2-aminobenzenesulfonyl Chloride Intermediate2_label N-Substituted Protected Sulfonamide Final_label Final N-Substituted 2,5-Diaminobenzenesulfonamide

Caption: Key structures in the sulfonamide synthesis pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of sulfonamide compounds. The protocols and rationale presented in this guide provide a comprehensive framework for researchers in drug discovery and medicinal chemistry to effectively utilize this building block. By following the detailed steps for the activation of the sulfonic acid, formation of the sulfonamide linkage, and subsequent deprotection, scientists can efficiently generate novel compounds for biological evaluation. The strategic use of the acetamido protecting group ensures clean and high-yielding reactions, making this synthetic route an attractive option for the development of new therapeutic agents.

References

  • Egbujor, M. C., Tucci, P., & Saso, L. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 25(11), 853-889. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

  • Khan, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1221, 128821. [Link]

  • Prachayasittikul, V., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360-379. [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Srivastava, S., & Das, S. (2011). Synthesis and evaluation of some novel thiophenes as potential antibacterial and mycolytic Agents. Der Pharma Chemica, 3(6), 103-111. [Link]

  • Supuran, C. T. (2016). Special Issue: Sulfonamides. Molecules, 21(10), 1294. [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). [Link]

  • Prachayasittikul, V., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360-379. [Link]

  • ResearchGate. (2018). Is there any way i can transform my ammoniumsulfonate-salt into a sulfonyl chloride? [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry. [Link]

Sources

Analytical methods for quantifying 5-Acetamido-2-aminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of 5-Acetamido-2-aminobenzenesulfonic Acid

Author: Senior Application Scientist, Analytical Chemistry Division

Abstract

This document provides detailed analytical methods for the precise quantification of this compound (CAS: 6973-05-3), a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] The accurate determination of its purity and concentration is critical for ensuring the quality and efficacy of final products. This guide presents two robust, validated methods: a high-specificity High-Performance Liquid Chromatography (HPLC) method and a rapid Ultraviolet-Visible (UV-Vis) Spectrophotometry method. Each protocol is designed to be self-validating, with explanations grounded in established analytical principles to ensure reproducibility and trustworthiness for researchers and quality control professionals.

Introduction: The Analytical Imperative

This compound is a substituted aromatic sulfonic acid. Its molecular structure, featuring amino, acetamido, and sulfonic acid functional groups, makes it a versatile chemical building block.[1] However, these same reactive sites can also lead to the formation of process-related impurities or degradation products. Therefore, a reliable quantitative method is not merely for concentration measurement but is fundamental to impurity profiling and stability testing, which are cornerstones of regulatory compliance and product safety.[2][3]

This guide provides the rationale behind method selection, detailed experimental protocols, and data interpretation frameworks to empower scientists to achieve accurate and reliable results.

Principle of Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the analysis of non-volatile organic compounds. Its strength lies in the physical separation of the analyte from other components in a mixture before quantification.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal.

  • Causality: The analyte, being moderately polar, will interact with a nonpolar stationary phase (like C18). By using a polar mobile phase, we can control its elution. The sulfonic acid and amino groups are ionizable; therefore, controlling the mobile phase pH with a buffer is critical to ensure a consistent charge state and, consequently, a sharp, reproducible chromatographic peak.[5] Detection is achieved via UV spectrophotometry, as the aromatic ring provides strong chromophores.

UV-Vis Spectrophotometry

This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[6] It is a rapid and cost-effective method suitable for pure samples or for quick screening.

  • Causality: The benzene ring in the molecule absorbs UV light at a characteristic wavelength (λmax). By measuring the absorbance at this wavelength and comparing it to a standard curve prepared from known concentrations, the concentration of an unknown sample can be determined.[6] The primary limitation is its lack of specificity; any impurity that absorbs at the same wavelength will interfere with the measurement, potentially leading to an overestimation of the analyte's concentration.[7]

Method 1: Quantification by HPLC-UV

This method offers high specificity and is suitable for purity determination and stability-indicating assays.

Experimental Workflow for HPLC Analysis

The logical flow ensures that each step prepares the sample for accurate instrumental analysis, from dissolution to data processing.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (e.g., 50:50 Methanol:Water) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at λmax F->G H Integrate Peak Area G->H I Calculate Concentration via External Standard Method H->I

Caption: Workflow for HPLC quantification of this compound.

Detailed Protocol: HPLC-UV

A. Reagents and Materials

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm PTFE syringe filters

B. Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: 20 mM Ammonium Acetate in Water (A) and Acetonitrile (B).

  • Gradient: 70% A / 30% B (Isocratic).

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or experimentally determined λmax).

  • Injection Volume: 10 µL.

C. Preparation of Solutions

  • Mobile Phase Preparation: Dissolve 1.54 g of ammonium acetate in 1 L of deionized water to make the 20 mM buffer (Solvent A).

  • Diluent Preparation: Mix methanol and deionized water in a 1:1 ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh an appropriate amount of the test sample, dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 100 µg/mL), and filter through a 0.45 µm syringe filter.

D. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the sample solution(s).

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the sample from the calibration curve using the measured peak area.

Method Validation Summary

All validation procedures should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[9]

ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ratio ≥ 3~0.5 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10~1.5 µg/mL

Method 2: Quantification by UV-Vis Spectrophotometry

This method is ideal for rapid, routine analysis of samples where interfering impurities are known to be absent.

Experimental Workflow for UV-Vis Analysis

This workflow highlights the direct relationship between sample preparation, measurement, and calculation based on a standard curve.

UVVis_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing A Prepare Stock Solution (1000 µg/mL) B Perform Serial Dilutions to Create Calibration Standards A->B E Measure Absorbance of Blank & Standards B->E C Prepare Sample Solution within Calibration Range F Measure Absorbance of Sample C->F D Determine λmax (Wavelength Scan) D->E H Calculate Concentration from Linear Regression F->H G Plot Standard Curve (Absorbance vs. Concentration) G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Acetamido-2-aminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Acetamido-2-aminobenzenesulfonic acid (CAS 96-78-6). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Core Synthesis Strategy: Selective Acetylation

The most direct and reliable synthesis of this compound involves the selective mono-acetylation of 2,5-diaminobenzenesulfonic acid.[1] The primary challenge lies in precisely controlling the reaction to favor the acetylation of the C5-amino group over the C2-amino group and preventing the formation of the di-acetylated byproduct. The C5-amino group is generally more reactive due to being less sterically hindered by the bulky sulfonic acid group at the C1 position.

Experimental Workflow Overview

The following diagram outlines the critical steps from the starting material to the purified final product.

cluster_0 Reaction Setup cluster_1 Controlled Acetylation cluster_2 Product Isolation & Purification SM Dissolve 2,5-diaminobenzenesulfonic acid in aqueous base (e.g., Na2CO3 soln) Reaction Gradual addition of Acetic Anhydride at controlled temperature (0-10 °C) SM->Reaction Reagent Prepare Acetic Anhydride Solution Reagent->Reaction Monitoring Monitor reaction via TLC/HPLC Reaction->Monitoring Quench Reaction Quench Monitoring->Quench Precipitate Acidify to isoelectric point (pH 2-4) to precipitate product Quench->Precipitate Isolate Filter and wash with cold water Precipitate->Isolate Purify Recrystallize from hot water Isolate->Purify

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Category: Low Reaction Yield & Conversion

Question 1: My final isolated yield is consistently below 50%. What are the most critical parameters to check in the acetylation step?

Answer: Persistently low yields are typically traced back to suboptimal conditions during the acetylation reaction itself. Here are the primary parameters to investigate:

  • pH Control: The starting material, 2,5-diaminobenzenesulfonic acid, must be fully dissolved to react. This is achieved by creating its salt form in a mildly basic aqueous solution (e.g., using sodium carbonate or sodium hydroxide). If the pH is too low, the starting material will not dissolve completely, leading to a heterogeneous reaction and poor conversion.

  • Temperature Management: The acetylation reaction is exothermic. Without strict temperature control (ideally 0-10 °C), the rate of reaction can become too fast, promoting side reactions, including the formation of the di-acetylated byproduct and potential hydrolysis of the desired product.

  • Stoichiometry of Acetylating Agent: The molar ratio of acetic anhydride to the diamine starting material is critical. An insufficient amount will lead to incomplete conversion, while a large excess will significantly increase the formation of the di-acetylated impurity. (See Table 1 for recommendations).

  • Rate of Addition: Rapidly adding the acetic anhydride can create localized "hot spots" and high concentrations, leading to side reactions. A slow, dropwise addition with vigorous stirring is essential for maintaining control and maximizing selectivity.

Question 2: I'm observing a large amount of unreacted 2,5-diaminobenzenesulfonic acid in my crude product. How can I improve conversion?

Answer: This is a clear indication that the reaction has not gone to completion. Assuming the temperature and pH are optimal, the issue likely lies with the acetylating agent.

  • Verify Reagent Quality: Acetic anhydride can hydrolyze to acetic acid over time if not stored properly. Ensure you are using a fresh, anhydrous grade of the reagent.

  • Adjust Stoichiometry: While a large excess is detrimental, a slight excess of acetic anhydride (approx. 1.05-1.10 equivalents) is often necessary to drive the reaction to completion and account for any minor hydrolysis that may occur in the aqueous medium.

  • Increase Reaction Time: If you are monitoring the reaction, allow it to stir for an additional 1-2 hours at the controlled temperature after the addition is complete to ensure all the starting material has had a chance to react.

Category: Product Purity & Side Reactions

Question 3: My final product is contaminated with the di-acetylated byproduct. How can I minimize or prevent its formation?

Answer: Formation of 5-diacetamido-2-aminobenzenesulfonic acid is the most common side reaction. Preventing it is a matter of kinetic control.

  • Strict Stoichiometry: This is the most crucial factor. Do not exceed 1.10 molar equivalents of acetic anhydride. The second acetylation is significantly slower than the first, but a high concentration of the acetylating agent will force it to occur.

  • Low Temperature: Running the reaction at 0-5 °C significantly slows down the rate of the second acetylation compared to the first, thereby increasing the selectivity for the desired mono-acetylated product.

  • Purification Strategy: If the di-acetylated product does form, it can often be separated during purification. The di-acetylated compound has different solubility properties. During the pH-controlled precipitation, the desired mono-acetylated product will often precipitate more sharply at its isoelectric point, while the di-acetylated version may remain in the acidic mother liquor.

Question 4: My product has a dark color (pink to brown), suggesting oxidative impurities. How can I avoid this?

Answer: Aromatic amines are highly susceptible to air oxidation, which produces colored impurities.

  • Use an Inert Atmosphere: While not always necessary, conducting the reaction under a nitrogen or argon atmosphere can significantly reduce oxidative side products, especially if the reaction is run for an extended period.

  • Degas Solvents: Using de-gassed water for the reaction can help minimize dissolved oxygen.

  • Addition of Antioxidants: In some cases, a small amount of a reducing agent like sodium bisulfite (NaHSO₃) can be added to the reaction mixture to inhibit oxidation.

  • Charcoal Treatment: During the recrystallization step, adding a small amount of activated charcoal to the hot solution before filtering can effectively remove colored impurities.

Category: Product Isolation and Purification

Question 5: I'm struggling with the product isolation step. The precipitation is inconsistent or yields a gummy solid.

Answer: This issue points to problems with the precipitation process, which relies on the zwitterionic nature of the product.

  • Precise pH Adjustment: this compound is an amino acid derivative and has an isoelectric point (pI). At this specific pH, its net charge is zero, and its solubility in water is at a minimum. You must slowly add acid (e.g., HCl) to the basic reaction mixture until you reach this pI, which is typically in the pH 2-4 range.[2] Use a calibrated pH meter and add the acid dropwise with vigorous stirring.

  • Avoid "Crashing Out": Rapidly adding a large volume of acid will cause the product to "crash out" of solution as a fine, potentially impure or oily precipitate that is difficult to filter. Slow, controlled addition allows for the formation of larger, more easily filterable crystals.

  • Temperature: Ensure the solution is thoroughly chilled in an ice bath before and during filtration to maximize recovery by further reducing the product's solubility.

Frequently Asked Questions (FAQs)

Q1: Why is the acetylation selective for the C5-amino group?

The selectivity arises from a combination of electronic and steric effects. The sulfonic acid group (-SO₃H) at C1 is a bulky, electron-withdrawing group. It exerts significant steric hindrance on the adjacent C2-amino group, making it less accessible to the incoming acetic anhydride. The C5-amino group is further away and thus more sterically accessible, making it the preferred site of reaction.

Q2: Can I use acetyl chloride instead of acetic anhydride?

While acetyl chloride is a more reactive acetylating agent, it is generally not recommended for this synthesis in an aqueous medium. Its high reactivity leads to rapid, violent hydrolysis, producing HCl. This makes controlling the reaction stoichiometry and pH extremely difficult and can lead to a higher proportion of side products. Acetic anhydride offers a more controlled rate of reaction, which is key to achieving high selectivity.

Q3: What is the best way to monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a simple and effective method.

  • Mobile Phase: A mixture of ethyl acetate, methanol, and a small amount of acetic acid or ammonia can often provide good separation.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots.

  • Analysis: You should see the spot for the starting material (2,5-diaminobenzenesulfonic acid) disappear as a new, less polar spot for the mono-acetylated product appears. The di-acetylated product, if present, will be even less polar and have a higher Rf value.

High-Performance Liquid Chromatography (HPLC) provides more quantitative and precise monitoring but requires more setup.

Q4: What are the primary safety considerations for this synthesis?

  • Corrosive Reagents: Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Exothermic Reaction: The reaction can generate significant heat. Use an ice bath for effective temperature control and add reagents slowly to prevent a runaway reaction.

  • Acid/Base Handling: Concentrated acids (like HCl for precipitation) and bases (like Na₂CO₃) are corrosive. Handle with care.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing issues with reaction yield.

start Problem: Low Yield check_conversion Analyze Crude Product: High amount of Starting Material? start->check_conversion check_isolation Analyze Mother Liquor: Is product remaining in solution? start->check_isolation yes_conversion YES check_conversion->yes_conversion no_conversion NO check_conversion->no_conversion check_ph Check Isolation pH: Was pH between 2-4? check_isolation->check_ph reagent_quality Check Acetic Anhydride: Is it old or hydrolyzed? yes_conversion->reagent_quality Potential Cause stoichiometry Check Stoichiometry: Used < 1.05 equivalents? yes_conversion->stoichiometry Potential Cause conditions Check Reaction Conditions: Was temp > 10°C? Was pH too low? yes_conversion->conditions Potential Cause no_conversion->check_isolation fix_reagent Solution: Use fresh Acetic Anhydride. reagent_quality->fix_reagent fix_stoich Solution: Increase to 1.05-1.10 eq. stoichiometry->fix_stoich fix_conditions Solution: Improve cooling. Ensure full dissolution. conditions->fix_conditions yes_ph YES check_ph->yes_ph no_ph NO check_ph->no_ph check_temp Check Filtration Temp: Was solution properly chilled? yes_ph->check_temp fix_ph Solution: Use pH meter to carefully adjust to pI. no_ph->fix_ph fix_temp Solution: Chill thoroughly in ice bath before filtration. check_temp->fix_temp

Caption: A decision tree for troubleshooting low product yield.

Protocols & Data

Protocol 1: Optimized Synthesis of this compound
  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 18.8 g (0.1 mol) of 2,5-diaminobenzenesulfonic acid in 150 mL of water containing 5.5 g (0.052 mol) of sodium carbonate. Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Addition: Slowly add 11.2 g (0.11 mol, 1.1 eq) of acetic anhydride dropwise via the dropping funnel over 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours.

  • Monitoring: Check for the absence of starting material using a pre-developed TLC method.

  • Precipitation: Once the reaction is complete, slowly add 3M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH with a calibrated meter. Continue adding acid until the pH reaches ~3.0. A thick, white precipitate should form.

  • Isolation: Age the slurry by stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with two portions of 25 mL ice-cold deionized water to remove residual salts and acid.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Purification (Optional): The product can be further purified by recrystallization from hot water, treating with charcoal if necessary to remove color.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Molar Ratio (Diamine:Anhydride) 1 : 1.05 - 1.10Ensures complete conversion without promoting significant di-acetylation.
Reaction Temperature 0 - 10 °CMaximizes selectivity for mono-acetylation and minimizes side reactions.
Solvent Aqueous Na₂CO₃ or NaOHEnsures complete dissolution of the zwitterionic starting material.
Isolation pH 2.0 - 4.0Corresponds to the isoelectric point of the product, minimizing its solubility for maximum recovery.[2]
References
  • A Study on Electrophilic Aromatic Substitution of Acetanilide. (2025). International Journal of Advanced Research in Science, Communication and Technology. Provides background on the reactivity of the acetamido group in aromatic systems. [Link]

  • Sulfonation and Chlorosulfonation of Organic Compounds. (2002). GlobalSpec. Discusses the steric effects of substituents in electrophilic aromatic substitution, relevant to understanding reaction selectivity. [Link]

  • CN101613308A - The method for synthesizing p-acetaminobenzenesulfonyl chloride with phosphorus pentachloride. (2009). Google Patents.
  • Draw the structure of the product(s) formed when acetanilide reacts with S O 3 and sulfuric acid. Homework.Study.com. General information on sulfonation reactions. [Link]

  • Synthesis of 2-amino-5-acetylaminobenzenesulfonic acid. PrepChem.com. Provides a direct synthetic route for the target molecule from 2,5-diaminobenzenesulfonic acid. [Link]

  • In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later? (2018). Chemistry Stack Exchange. Explains the role of acetylation in controlling the reactivity of amino groups in aromatic systems. [Link]

  • EP0463466A2 - Process for the preparation of high purity 5-aminosalicylic acid. (1992). Google Patents.

Sources

Technical Support Center: Purification of Crude 5-Acetamido-2-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 5-Acetamido-2-aminobenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this important chemical intermediate.

Diagram of the Purification Workflow

PurificationWorkflow cluster_input Initial State cluster_purification Purification Process cluster_output Final Product Crude_Product Crude 5-Acetamido-2- aminobenzenesulfonic acid Dissolution Dissolve in Hot Aqueous Solution (e.g., Water or Water/Ethanol) Crude_Product->Dissolution Activated_Carbon Activated Carbon Treatment (for colored impurities) Dissolution->Activated_Carbon if colored Hot_Filtration Hot Filtration (to remove insoluble impurities and activated carbon) Dissolution->Hot_Filtration if not colored Activated_Carbon->Hot_Filtration Crystallization Slow Cooling for Recrystallization Hot_Filtration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry the Purified Product Washing->Drying Pure_Product Pure 5-Acetamido-2- aminobenzenesulfonic acid Drying->Pure_Product

Caption: A generalized workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities in crude this compound are largely dependent on its synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 4-aminoacetanilide or sulfanilic acid derivatives.

  • Isomeric byproducts: Positional isomers like 2-Acetamido-5-aminobenzenesulfonic acid may form during the synthesis.

  • Over-sulfonated or under-sulfonated products: Depending on the reaction conditions.

  • Colored impurities: Often arise from side reactions or degradation of starting materials or the product.

  • Inorganic salts: From the workup and neutralization steps.

Q2: What is the general solubility profile of this compound?

A2: this compound is soluble in water.[1] Its solubility in organic solvents is generally lower. For recrystallization, aqueous solutions or mixtures of water with a miscible organic solvent like ethanol are often employed.[2] The sulfonic acid group makes it more soluble in polar solvents.[3]

Q3: What are the key safety precautions when handling this compound and the solvents used for its purification?

A3: It is crucial to handle all chemicals with care. For this compound and related compounds, the following precautions should be taken:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

  • Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[5][6]

Troubleshooting Guide

Q4: My crude product is highly colored (dark brown or black). How can I remove the color?

A4: The presence of color indicates impurities. Activated carbon is an effective decolorizing agent for aromatic sulfonic acids.[7][8]

  • Solution: During the recrystallization process, after dissolving the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution.[8] Stir the mixture for a few minutes to allow the carbon to adsorb the colored impurities. Then, perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.

Q5: I am getting a low yield after recrystallization. What are the possible reasons and how can I improve it?

A5: Low yield is a common issue in recrystallization. The primary causes and their solutions are:

  • Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product remains in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: The product crystallizes during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent a sudden drop in temperature.

  • Inappropriate solvent choice: The solvent may have a high dissolving power even at low temperatures.

    • Solution: If using a single solvent, consider a mixed-solvent system. For instance, dissolve the compound in a "good" solvent (like hot water) and then add a "poor" solvent (like ethanol) until the solution becomes slightly turbid. Then, heat to get a clear solution and cool slowly.[9][10]

Q6: The product "oils out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated.

  • Solutions:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Add More Solvent: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

    • Scratching: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. This provides a surface for crystal nucleation.

    • Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled solution to initiate crystallization.

Q7: How can I assess the purity of my final product?

A7: Several analytical techniques can be used to determine the purity of the purified this compound:

  • Melting Point: A sharp melting point close to the literature value (around 250-260°C with decomposition) indicates high purity.[1]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique to quantify the purity and identify impurities. A reverse-phase HPLC method with a suitable mobile phase (e.g., acetonitrile and water with an acid modifier) can be developed.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

Detailed Purification Protocol

This protocol outlines a general procedure for the purification of crude this compound by recrystallization.

Materials and Equipment:

  • Crude this compound

  • Deionized water

  • Ethanol (optional, for mixed-solvent system)

  • Activated carbon (powdered)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Drying oven

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of deionized water (e.g., start with 5-10 mL per gram of crude product).

    • Heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon (about 1-2% w/w of the crude product).

    • Gently reheat the solution to boiling for 5-10 minutes with occasional swirling.

  • Hot Filtration:

    • Pre-heat a separate Erlenmeyer flask and a Buchner or gravity funnel.

    • Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent contamination.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water or a cold water/ethanol mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Quantitative Data Summary

ParameterTypical Range/ValueRationale
Solvent for Recrystallization Water or Water/Ethanol mixtureThe compound is soluble in hot water and less soluble in cold water, making it a good solvent for recrystallization.[1][2] Ethanol can be used as an anti-solvent to improve yield.[9]
Activated Carbon Amount 1-5% (w/w) of crude productSufficient to adsorb colored impurities without significant product loss.[8]
Drying Temperature 60-80°CHigh enough to remove residual solvent without causing decomposition of the product.

References

  • European Patent Office. (n.d.). Decolorization of alkanesulfonic and arenesulfonic acids - European Patent Office - EP 0411209 A1. Googleapis.com.
  • Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • ChemicalBook. (n.d.). 6973-05-3(2-Acetamido-5-aminobenzenesulfonicacid) Product Description.
  • Ccount Chem. (n.d.). This compound.
  • BOC Sciences. (n.d.). Acetamide Impurities.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • MDPI. (n.d.). Comparative Anaerobic Decolorization of Azo Dyes by Carbon-Based Membrane Bioreactor.
  • Carbotecnia. (2025). Decolorization with Activated Carbon.
  • Spectrum Chemical. (2016). SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • Google Patents. (n.d.). US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.
  • Google Patents. (n.d.). US5189206A - Process for the preparation of aminobenzenesulfonic acids.
  • Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros.
  • SIELC Technologies. (2018). 3-Aminobenzenesulfonic acid.
  • Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry.
  • Industry knowledge - News. (2025). Types Of Activated Carbon Used For Decolorization.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • Google Patents. (n.d.). CH206630A - Process for preparing an aminobenzenesulfonic acid amide compound.
  • Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition.
  • Reddit. (2019). Recrystallization with two solvents : r/Chempros.
  • Wikipedia. (n.d.). Metanilic acid.
  • Sigma-Aldrich. (n.d.). 3-Aminobenzenesulfonic acid 97 121-47-1.
  • Wikipedia. (n.d.). Sulfanilic acid.
  • ChemicalBook. (n.d.). 4-Aminoacetanilide-3-sulfonic acid CAS#: 96-78-6.
  • Gsrs. (n.d.). 3-AMINOACETANILIDE-4-SULFONIC ACID.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • Benchchem. (n.d.). 2-Acetamido-5-aminobenzenesulfonic Acid|CAS 6973-05-3.
  • India Fine Chemicals. (n.d.). 4-Aminoacetanilide-3-sulfonic acid.
  • Pharmaffiliates. (n.d.). Acetazolamide-Impurities.

Sources

Technical Support Center: Synthesis of 5-Acetamido-2-aminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Acetamido-2-aminobenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My sulfonation of acetanilide is yielding a significant amount of the undesired ortho-isomer. How can I improve the regioselectivity for the para-product?

A1: This is a classic challenge in electrophilic aromatic substitution. The acetamido group is an ortho-, para-director. While the para-isomer is sterically favored, the formation of the ortho-isomer can be significant under certain conditions.

  • Underlying Cause: The formation of ortho- and para-isomers is kinetically controlled. At lower temperatures, the reaction favors the formation of the para-isomer due to steric hindrance from the bulky acetamido group. At higher temperatures, more energy is available to overcome this steric barrier, leading to an increased proportion of the ortho-isomer.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain a strict reaction temperature. The sulfonation of acetanilide should be carried out at a low temperature, typically by cooling the reaction mixture in an ice bath before and during the addition of sulfuric acid.

    • Rate of Addition: Add the concentrated sulfuric acid to the acetanilide slowly and in a controlled manner. This helps to dissipate the heat generated from the exothermic reaction and maintain a consistent low temperature.

Q2: During the nitration of p-acetamidobenzenesulfonic acid, I'm observing the formation of dinitro-impurities. What causes this and how can I avoid it?

A2: The formation of dinitro- and other over-nitrated products is a common side reaction when the reaction conditions are not carefully controlled.

  • Underlying Cause: The acetamido group is an activating group, making the aromatic ring susceptible to further nitration. If the nitrating agent is too concentrated or the reaction temperature is too high, dinitration can occur.

  • Troubleshooting & Prevention:

    • Stoichiometry of Nitrating Agent: Use a precise stoichiometric amount of the nitrating agent (a mixture of nitric acid and sulfuric acid). An excess of nitric acid will drive the reaction towards dinitration.

    • Temperature Management: Keep the reaction temperature low, typically between 0-5 °C, using an ice-salt bath. This reduces the rate of the reaction and minimizes over-nitration.

    • Controlled Addition: Add the nitrating mixture dropwise to the solution of p-acetamidobenzenesulfonic acid with vigorous stirring to ensure even distribution and prevent localized overheating.

Q3: The reduction of the nitro group in 5-acetamido-2-nitrobenzenesulfonic acid is incomplete, or I'm seeing byproducts. What are the best practices for this step?

A3: Incomplete reduction or the formation of side products during the reduction of the nitro group can often be traced back to the choice of reducing agent and reaction conditions.

  • Underlying Cause: Common reducing agents like iron in acidic media or catalytic hydrogenation can sometimes lead to incomplete reactions if the catalyst is poisoned or the reaction time is insufficient. Side reactions can also occur, such as the formation of azo or azoxy compounds, particularly if the pH is not well-controlled.

  • Troubleshooting & Prevention:

    • Choice of Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this reduction.[1][2] It typically proceeds with high yield and minimal side products. Reduction with metals like iron or tin in acidic media is also effective but may require more careful control of pH and temperature to avoid side reactions.[1]

    • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. Deactivated catalysts will lead to incomplete reduction.

    • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete conversion of the starting material.

Q4: I am having difficulty purifying the final product, this compound. What are some effective purification strategies?

A4: The purification of the final product can be challenging due to its zwitterionic nature and the presence of structurally similar impurities.

  • Underlying Cause: The product contains both an acidic sulfonic acid group and a basic amino group, making it a zwitterion. This gives it unique solubility properties. Common impurities may include unreacted starting materials or isomeric side products.

  • Troubleshooting & Prevention:

    • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. Due to its zwitterionic nature, this compound has limited solubility in many organic solvents but is soluble in water. Recrystallization from hot water is often effective. The product is dissolved in a minimum amount of hot water, and then the solution is allowed to cool slowly to form pure crystals.

    • pH Adjustment: The solubility of the product is highly dependent on pH. Adjusting the pH of the solution can be used to selectively precipitate the product or impurities.

    • Column Chromatography: For very difficult separations, column chromatography using a suitable stationary phase (like silica gel) and a polar eluent system can be employed.[3]

Experimental Protocols

Protocol 1: Synthesis of p-Acetamidobenzenesulfonic acid
  • Place acetanilide in a clean, dry flask.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid with constant stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure p-acetamidobenzenesulfonic acid.

Protocol 2: Nitration of p-Acetamidobenzenesulfonic acid
  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping it cool in an ice bath.

  • Dissolve p-acetamidobenzenesulfonic acid in concentrated sulfuric acid in the main reaction flask and cool it to 0-5 °C in an ice-salt bath.

  • Add the prepared nitrating mixture dropwise to the solution of p-acetamidobenzenesulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir for a specified time at low temperature.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the 5-acetamido-2-nitrobenzenesulfonic acid.

  • Filter the product and wash it thoroughly with cold water.

Protocol 3: Reduction of 5-Acetamido-2-nitrobenzenesulfonic acid
  • In a hydrogenation vessel, dissolve 5-acetamido-2-nitrobenzenesulfonic acid in a suitable solvent such as ethanol or water.[2]

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).[2]

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the reaction mixture at room temperature.[2]

  • Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization from hot water.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis of this compound cluster_0 Step 1: Sulfonation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Acetanilide Acetanilide p_Acetamidobenzenesulfonic_acid p-Acetamidobenzenesulfonic acid Acetanilide->p_Acetamidobenzenesulfonic_acid H2SO4 o_Acetamidobenzenesulfonic_acid o-Acetamidobenzenesulfonic acid Acetanilide->o_Acetamidobenzenesulfonic_acid H2SO4 (Side Reaction) 5-Acetamido-2-nitrobenzenesulfonic acid 5-Acetamido-2-nitrobenzenesulfonic acid p_Acetamidobenzenesulfonic_acid->5-Acetamido-2-nitrobenzenesulfonic acid HNO3/H2SO4 Dinitro_product Dinitro-product p_Acetamidobenzenesulfonic_acid->Dinitro_product Excess HNO3/H2SO4 (Side Reaction) This compound This compound 5-Acetamido-2-nitrobenzenesulfonic acid->this compound H2, Pd/C

Caption: Main synthesis pathway and key side reactions.

Quantitative Data Summary

Reaction StepKey ParametersTypical YieldCommon Impurities
Sulfonation Temperature control>80%o-Acetamidobenzenesulfonic acid
Nitration Stoichiometry, Temp.>85%Dinitro-derivatives
Reduction Catalyst activity>90%Unreacted nitro-compound

References

  • Quora. (2017, April 16). What will the product of acetanilide reacting with sulphuric acid be? Retrieved from [Link]

  • Quora. (2019, May 5). What is acetanilide? Retrieved from [Link]

  • ResearchGate. (n.d.). One-Step Preparation and NMR Properties of 5-Amino-2-formylbenzenesulfonic Acid. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 12). What are the side effects of Acetanilide? Retrieved from [Link]

  • Science.gov. (n.d.). acetanilides: Topics by Science.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]

  • Unknown Source. (n.d.). The Synthesis of Azo Dyes.
  • MDPI. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SULFANILIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfanilic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of p-aminobenzene sulfonic acid.
  • Google Patents. (n.d.). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Acetamido-2-aminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Acetamido-2-aminobenzenesulfonic acid (CAS No. 6973-05-3). This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile but often stubborn reagent. We will move beyond simple procedural lists to explain the underlying chemical principles governing its solubility, providing you with the knowledge to troubleshoot and optimize your reaction conditions effectively.

Section 1: Understanding the Molecule - The Root of the Solubility Problem

Q1: Why is this compound so poorly soluble in water and common organic solvents?

A1: The primary reason for the low solubility of this compound lies in its molecular structure, which allows it to exist as a zwitterion .[1] A zwitterion is a neutral molecule that contains both a positive and a negative charge at different locations within the molecule.

  • Acidic Group: The sulfonic acid (-SO₃H) group is highly acidic (with a pKa typically less than 1) and readily loses a proton to become a negatively charged sulfonate (-SO₃⁻).[2]

  • Basic Group: The aromatic amino (-NH₂) group is basic (pKa of the conjugate acid is ~2-3) and can accept a proton to become a positively charged ammonium group (-NH₃⁺).

In the solid state and in neutral aqueous solutions, the molecule exists predominantly in this zwitterionic form. The strong electrostatic interactions between the positive and negative charges on adjacent molecules create a stable, high-energy crystal lattice. This strong intermolecular attraction is difficult for solvent molecules to overcome, resulting in low solubility in both water and non-polar organic solvents.[1]

The diagram below illustrates the different ionization states of the molecule as a function of pH, which is the key to controlling its solubility.

G cluster_pH Effect of pH on Ionization State Acid Low pH (e.g., < 1) Cationic Form Zwitterion Intermediate pH (pI) Zwitterionic Form (Lowest Solubility) Acid->Zwitterion + OH⁻ - H₂O Zwitterion->Acid + H₃O⁺ - H₂O Base High pH (e.g., > 4) Anionic Form (High Aqueous Solubility) Zwitterion->Base + OH⁻ - H₂O Base->Zwitterion + H₃O⁺ - H₂O

Caption: Dominant ionic forms of the molecule at different pH ranges.

Section 2: Troubleshooting Guide - Practical Solutions

This section addresses common experimental roadblocks with direct, actionable advice.

Q2: My reaction is aqueous, but the this compound won't dissolve in water. How can I get it into solution?

A2: You must shift the equilibrium away from the poorly soluble zwitterionic form. Since most organic reactions are not compatible with strong acids that could fully protonate the molecule, the most common and effective strategy is to use a base to deprotonate the sulfonic acid group, forming a highly water-soluble anionic salt.[3]

Troubleshooting Steps:

  • Choose a suitable base: For most applications, a mild inorganic base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is sufficient. For more stubborn cases or when a stronger base is tolerated by other reagents, sodium hydroxide (NaOH) can be used.

  • Slurry the compound: Suspend the solid this compound in water.

  • Incremental Base Addition: Slowly add an aqueous solution of your chosen base dropwise while stirring vigorously.

  • Observe for Clarity: Continue adding the base until the solid completely dissolves and the solution becomes clear. This indicates the formation of the soluble sodium salt. Be careful not to add a large excess of base unless required by the reaction stoichiometry, as it could affect subsequent reaction steps.

See Section 3 for a detailed protocol.

Q3: I need to perform a reaction in an organic solvent (e.g., Toluene, Dichloromethane), but the compound is completely insoluble. What are my options?

A3: This is a classic two-phase reaction problem where a polar, water-soluble reactant needs to react with a non-polar, organic-soluble reactant. There are two primary strategies to overcome this.

Strategy 1: Co-Solvent System A co-solvent is a substance added in small amounts to a primary solvent to increase the solubility of a compound.[4] You can use a polar, aprotic co-solvent that is miscible with both your primary organic solvent and has some ability to solvate the zwitterionic compound.

  • Recommended Co-solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[5]

  • Method: Attempt to dissolve the compound in a minimal amount of the co-solvent first, then add this solution to your primary organic solvent containing the other reactants. Be aware that this can complicate product purification.

Strategy 2: Phase Transfer Catalysis (PTC) PTC is a powerful technique for reacting substances located in different immiscible phases.[6] A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the water-soluble anion from the aqueous phase into the organic phase, where it can react.[7]

  • This is often the superior method. It avoids using large amounts of high-boiling point co-solvents and can lead to cleaner reactions.

See Section 3 for a detailed PTC protocol and workflow diagram.

Q4: Is it safe to simply heat the mixture to force the compound to dissolve?

A4: While increasing the temperature often increases solubility, this approach should be used with caution.[8]

  • Advantages: It can be a quick and simple method if successful. Procedures for related compounds often involve gentle heating to achieve initial dissolution.

  • Disadvantages & Risks:

    • Degradation: The compound may be thermally labile and could decompose at elevated temperatures, leading to impurities and lower yields.

    • Safety: Heating sealed vessels can lead to a dangerous pressure buildup.

    • Limited Effect: For compounds with very high lattice energy, heating may only provide a marginal increase in solubility.

Recommendation: Always perform a small-scale test to check for thermal stability. Use pH adjustment or PTC as more reliable and controlled primary methods before resorting to high temperatures.

Section 3: Detailed Experimental Protocols

Protocol 1: Solubilization in Aqueous Media via pH Adjustment

This protocol describes the preparation of a soluble sodium salt of this compound for use in aqueous reactions like diazotization.

  • Setup: In a reaction vessel equipped with a magnetic stirrer, add this compound (1.0 eq).

  • Suspension: Add deionized water to form a stirrable slurry (approx. 10-20 mL of water per gram of acid).

  • Base Preparation: Prepare a 1 M aqueous solution of sodium carbonate (Na₂CO₃).

  • Titration: While stirring the slurry vigorously, add the 1 M Na₂CO₃ solution dropwise.

    • Causality: The carbonate anion deprotonates the sulfonic acid group, forming the soluble sodium sulfonate salt and carbonic acid, which decomposes to CO₂ and H₂O. Effervescence may be observed.

  • Endpoint: Continue the addition until all solid material has dissolved and the solution is clear. The pH of the resulting solution should be weakly basic (pH 8-9).

  • Validation: The clear solution confirms the successful formation of the soluble salt, which is now ready for use in subsequent reaction steps.

Protocol 2: Biphasic Reaction Using Phase Transfer Catalysis (PTC)

This protocol is a general workflow for reacting the water-soluble salt of our compound with an organic-soluble electrophile (e.g., an alkyl halide).

  • Aqueous Phase Preparation: In a reaction vessel, dissolve this compound (1.0 eq) in water using a stoichiometric amount of NaOH (1.0 eq) to form the sodium salt solution, as described in Protocol 1.

  • Organic Phase Addition: Add the immiscible organic solvent (e.g., toluene) containing the organic-soluble reactant (e.g., benzyl bromide, 1.1 eq).

  • Catalyst Addition: Add the phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the biphasic mixture (typically 1-5 mol%).

    • Mechanism: The lipophilic tetrabutylammonium cation (Q⁺) pairs with the anionic sulfonate reactant (R-SO₃⁻) in the aqueous phase, forming an ion pair [Q⁺][R-SO₃⁻]. This ion pair is sufficiently soluble in the organic phase to be transported across the phase boundary.

  • Reaction: Heat the mixture with vigorous stirring to ensure a high surface area between the two phases. The reaction occurs in the organic phase.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by sampling the organic layer.

  • Workup: Upon completion, separate the organic and aqueous layers. The product can be isolated from the organic layer through standard purification techniques.

G cluster_setup 1. Setup cluster_reaction 2. Reaction node_aq Aqueous Phase (Water) node_org Organic Phase (e.g., Toluene) node_aq->node_org node_org->node_aq node_cat PTC Catalyst (Q⁺X⁻) node_cat->node_aq Add Catalyst node_reac_aq Reactant 1 (R-SO₃⁻ Na⁺) node_reac_aq->node_aq Dissolve node_reac_org Reactant 2 (E-Y) node_reac_org->node_org Dissolve node_product Product (R-SO₃-E) node_reac_org->node_product Reacts in Org. Phase

Sources

Technical Support Center: Optimizing Diazotization of 5-Acetamido-2-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diazotization of 5-Acetamido-2-aminobenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this critical synthetic step. Here, we will delve into the nuances of this reaction, moving beyond a simple protocol to explain the underlying chemical principles that govern success. Our aim is to empower you with the knowledge to not only execute this procedure but also to troubleshoot and optimize it for your specific applications.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the diazotization of this compound?

A1: The diazotization of this compound is a chemical process that converts the primary aromatic amine group (-NH₂) into a diazonium salt (-N₂⁺X⁻) using nitrous acid (HNO₂).[1][2] Nitrous acid is highly unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at a low temperature (0-5 °C).[3][4] The resulting diazonium salt is a highly versatile intermediate in organic synthesis, particularly in the production of azo dyes and other substituted aromatic compounds.

Q2: Why is maintaining a low temperature (0-5 °C) so critical during this reaction?

A2: Maintaining a low temperature is arguably the most critical parameter for a successful diazotization. Aryl diazonium salts, including the one derived from this compound, are thermally unstable.[5][6] At temperatures above 5 °C, the diazonium salt can rapidly decompose, leading to the evolution of nitrogen gas (N₂) and the formation of undesired phenolic byproducts, which will significantly reduce the yield of your target compound.[5] Furthermore, the nitrous acid itself is unstable at higher temperatures.

Q3: What is the role of excess strong acid in the reaction mixture?

A3: The use of an excess of a strong mineral acid is crucial for several reasons:

  • Generation of Nitrous Acid: The acid reacts with sodium nitrite to generate the active nitrosating agent, nitrous acid.

  • Prevention of Azo Coupling: A highly acidic environment (low pH) ensures that the starting material, this compound, is protonated to form its ammonium salt. This prevents the newly formed diazonium salt from coupling with the unreacted free amine, a common side reaction that leads to the formation of colored azo impurities.[7]

  • Stabilization of the Diazonium Salt: The acidic medium helps to stabilize the diazonium salt once it is formed.[5]

Q4: How can I confirm the completion of the diazotization reaction?

A4: A simple and effective way to monitor the reaction is to test for the presence of excess nitrous acid. This can be done by taking a drop of the reaction mixture and spotting it onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been consumed.[2][8] It is important to maintain a slight excess of nitrous acid for a short period to ensure the reaction goes to completion.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete dissolution of this compound in the acidic medium. The starting material has limited solubility in acidic water.- Ensure vigorous stirring. - You can gently warm the mixture to aid dissolution before cooling it down to 0-5 °C for the addition of sodium nitrite. - Increase the volume of the acidic solution.
The reaction mixture turns a dark brown or black color. - The reaction temperature has exceeded 5 °C, leading to decomposition of the diazonium salt. - Insufficient acidity, allowing for side reactions like azo coupling.- Immediately check and lower the temperature of the reaction mixture using an ice-salt bath. - Ensure slow, dropwise addition of the sodium nitrite solution to control the exothermic reaction. - Verify that a sufficient excess of strong acid was used.
Low yield of the desired product in the subsequent reaction. - Incomplete diazotization. - Decomposition of the diazonium salt before its use. - The diazonium salt has precipitated out of solution.- Confirm complete diazotization using starch-iodide paper. - Use the diazonium salt solution immediately after its preparation. Do not let it warm up. - If a precipitate forms, ensure the mixture is well-stirred during its use in the next step. The precipitate is likely the diazonium salt itself and should be carried forward.
Foaming or excessive gas evolution. Rapid decomposition of the diazonium salt, releasing nitrogen gas.- Immediately lower the reaction temperature. - Reduce the rate of addition of the sodium nitrite solution.

Experimental Protocols

Standard Protocol for the Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Suspension: In a beaker of appropriate size, create a suspension of this compound (1.0 molar equivalent) in a mixture of concentrated hydrochloric acid (2.5 - 3.0 molar equivalents) and distilled water. Stir the mixture vigorously to ensure it is well-dispersed.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. It is crucial to maintain this temperature throughout the reaction.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 molar equivalents) in a minimal amount of cold distilled water. Cool this solution to 0-5 °C.

  • Diazotization: Add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred amine suspension. Monitor the temperature closely and ensure it does not rise above 5 °C. The addition should be slow to control the exothermic nature of the reaction.

  • Monitoring the Reaction: After the addition of the sodium nitrite solution is complete, continue stirring the mixture at 0-5 °C for an additional 15-20 minutes. Check for the presence of a slight excess of nitrous acid using starch-iodide paper. A persistent blue-black color indicates the reaction is complete.

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent reaction (e.g., azo coupling). Do not attempt to isolate the solid diazonium salt.

Quantitative Data Summary
Reagent Molar Equivalents Rationale
This compound1.0The limiting reagent.
Concentrated Mineral Acid (e.g., HCl)2.5 - 3.0Ensures the formation of the amine salt and maintains a highly acidic medium to prevent side reactions.
Sodium Nitrite (NaNO₂)1.0 - 1.1A slight excess ensures the complete conversion of the primary amine.
Reaction Temperature0 - 5 °CCritical for the stability of the diazonium salt and nitrous acid.

Visualizing the Process

Diazotization Reaction Mechanism

Diazotization_Mechanism Mechanism of Diazotization cluster_0 Generation of Nitrosating Agent cluster_1 Formation of Nitrosonium Ion cluster_2 Reaction with Amine NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl_1 HCl HNO2_2 HNO₂ H2ONO H₂O⁺-NO HNO2_2->H2ONO + H⁺ HCl_2 HCl NO_plus NO⁺ (Nitrosonium Ion) H2ONO->NO_plus - H₂O H2O H₂O Amine Ar-NH₂ Nitrosamine Ar-NH₂⁺-NO Amine->Nitrosamine + NO⁺ Diazohydroxide Ar-N=N-OH Nitrosamine->Diazohydroxide - H⁺ Diazonium_ion Ar-N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium_ion + H⁺, - H₂O

Caption: The mechanism of diazotization involves the formation of a nitrosonium ion which then reacts with the primary aromatic amine.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Diazotization A Suspend Amine in Acid B Cool to 0-5 °C A->B D Slowly Add NaNO₂ to Amine Suspension B->D C Prepare Cold NaNO₂ Solution C->D E Maintain Temperature at 0-5 °C D->E Monitor Temperature F Stir for 15-20 min E->F G Test for Excess HNO₂ with Starch-Iodide Paper F->G H Use Diazonium Salt Solution Immediately G->H Positive Test

Caption: A streamlined workflow for the successful diazotization of this compound.

References

  • Bratton, A. C., & Marshall, E. K. (1939). A new coupling component for sulfanilamide determination. Journal of Biological Chemistry, 128(2), 537-550.
  • Schotten, C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
  • Al-Adilee, K. J., & Al-Juboori, A. A. (2021). Spectrophotometric Determinations of Sulfacetamide Following Simple Diazotization and Coupling with Chromotropic Acid. Iraqi Journal of Science, 62(12), 4649-4661.
  • Vedantu. (n.d.). In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Tanaka, H., et al. (2004). Coulometric titration of sulfanilamide as a standard for diazotization titration and nitrite determination. Accreditation and Quality Assurance, 9(1-2), 51-56.
  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Retrieved from [Link]

  • Hughes, D. L. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(8), 1046-1053.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Unacademy. (n.d.). Diazotization Titrations in Pharmaceutical Analysis. Retrieved from [Link]

  • Gutmann, B., et al. (2015). The continuous flow synthesis of azos. Beilstein Journal of Organic Chemistry, 11, 2296-2309.
  • Scribd. (n.d.). Assays by Diazotization. Retrieved from [Link]

  • Barrow, C. J., et al. (2015). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 5(3), 119-126.
  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Filimonov, V. D., et al. (2019). Structures, Stability, and Safety of Diazonium Salts. In The Chemistry of Diazonium and Diazo Groups (eds S.
  • Qiu, J., et al. (2017). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. Dyes and Pigments, 141, 335-343.
  • PubChem. (n.d.). 2-Acetamido-5-aminobenzenesulfonic acid. Retrieved from [Link]

  • IndiaMART. (n.d.). 5-Acetamido - 2 - Amino Benzene Sulfonic Acid. Retrieved from [Link]

  • Tang, B., et al. (2017). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. Dyes and Pigments, 141, 335-343.

Sources

Technical Support Center: A Guide to the Storage and Stability of 5-Acetamido-2-aminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Acetamido-2-aminobenzenesulfonic acid (CAS No. 116-63-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and purity of this critical reagent. Degradation can compromise experimental reproducibility, impurity profiles, and final product quality. This document provides in-depth, field-proven insights into preventing, identifying, and troubleshooting stability issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal stability, the compound, which typically appears as an off-white to beige crystalline powder, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Key environmental factors to control are moisture, light, and heat.[1][2] While room temperature is generally acceptable, for long-term storage or high-purity applications, refrigeration at 2-8°C is recommended to minimize the rate of potential degradation reactions.[3]

Q2: My powder has changed color from off-white to yellow or brown. What does this signify and is it still usable?

A visible color change is a primary indicator of degradation. This is most commonly caused by oxidation of the aromatic amino group, which leads to the formation of colored impurities. The presence of moisture can accelerate this process. While a slight change in color may not render the material completely unusable for all applications, it signifies a drop in purity. For any quantitative or cGMP applications, the material should be re-analyzed for purity before use or discarded.

Q3: How can I quickly check if my material has degraded without using advanced instrumentation?

A simple Thin-Layer Chromatography (TLC) analysis is a rapid and effective method. Spot a solution of your stored material alongside a solution of a new, high-purity reference standard on a TLC plate. The appearance of additional spots or significant tailing in the lane of the stored material, which are absent in the reference lane, indicates the presence of degradation products.

Q4: Is this compound sensitive to light?

Yes. Like many aromatic amines, this compound can be sensitive to light, particularly UV radiation.[2] Photodegradation is a known pathway for many pharmaceuticals and intermediates.[4][5] To prevent this, always store the material in an opaque container or an amber glass bottle.[1]

Q5: What are the main incompatible materials to avoid during storage?

The primary incompatibilities are strong oxidizing agents and strong bases.[1] Strong oxidizers can directly attack the amino group, leading to rapid degradation. Strong bases can potentially promote hydrolysis of the acetamido group. Store this compound away from such chemicals.

Section 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific problems, their root causes, and corrective actions.

Issue 1: Visible Degradation - Color Change and Clumping
  • Observation: The powder is no longer a free-flowing, off-white solid. It has developed a yellow or brown tint and may have formed clumps.

  • Root Cause Analysis:

    • Oxidation: The primary degradation pathway for aromatic amines is oxidation. Atmospheric oxygen can react with the amino group (-NH2), especially in the presence of trace metal ions or light, to form highly colored quinone-imine type structures or polymeric species.

    • Moisture Absorption: The sulfonic acid group (-SO3H) makes the molecule hygroscopic. Absorbed water can act as a solvent, accelerating degradation reactions, and can also cause physical clumping of the powder.

  • Expert Recommendation & Action Plan:

    • Segregate the Material: Immediately quarantine the suspect container to prevent its accidental use.

    • Assess Purity: Do not assume the material is usable. A quantitative purity assessment via a stability-indicating HPLC method is mandatory to determine the remaining percentage of the active compound.

    • Implement Corrective Storage: For future lots, ensure the container lid is securely tightened immediately after each use. For highly sensitive applications, consider flushing the container headspace with an inert gas like argon or nitrogen before sealing. Storing the container within a desiccator cabinet provides an additional layer of protection against moisture.

Issue 2: Inconsistent Experimental Results or Emergence of Unexpected Impurities
  • Observation: Syntheses using this reagent yield lower-than-expected purity, or new, unidentified peaks appear in the chromatograms of the final product.

  • Root Cause Analysis:

    • Hydrolysis: Although more common in solution, hydrolysis of the acetamido (-NHCOCH3) group can occur in the solid state over long periods, especially if moisture is present. This would yield 2,5-diaminobenzenesulfonic acid, an impurity that could react differently in your subsequent experimental steps.

    • Formation of Reactive Degradants: Minor degradation products formed during storage may be more reactive than the parent compound, leading to unwanted side reactions and impacting the impurity profile of your final molecule.

  • Expert Recommendation & Action Plan:

    • Characterize Impurities: Use a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown impurities.[6][7] This can provide direct evidence for specific degradation pathways (e.g., a mass corresponding to the hydrolyzed product).

    • Qualify a New Lot: Obtain a new lot of this compound with a recent certificate of analysis. Run a small-scale control experiment with this new material to confirm that the issue is resolved.

    • Review Internal Handling Procedures: Ensure that the material is not being exposed to adverse conditions (e.g., left open on a benchtop) during weighing or preparation for experiments.

Section 3: Key Experimental Protocols

Protocol 1: Routine Quality Control via Thin-Layer Chromatography (TLC)

This protocol is a rapid, semi-quantitative method to visually assess purity.

  • Preparation: Prepare two separate solutions (~1 mg/mL) of your stored material and a trusted reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Spotting: Using a capillary tube, spot a small amount of each solution onto a silica gel TLC plate.

  • Development: Place the plate in a sealed TLC chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate, methanol, and a small amount of acetic acid to ensure protonation of the sulfonic acid). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: A pure sample should show a single, well-defined spot. The presence of additional spots in the lane corresponding to the stored sample indicates the presence of impurities.

Protocol 2: Baseline Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a validated, quantitative method to separate the parent compound from its potential degradants. Such methods are crucial in forced degradation studies.[8][9]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 5% B

    • 18-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the material in the mobile phase or a suitable diluent to a known concentration (e.g., 0.5 mg/mL).

  • Analysis: Degradation products, being more or less polar than the parent compound, should elute at different retention times, allowing for their separation and quantification.

Section 4: Visualizing Degradation Pathways

The two most probable non-microbial degradation pathways for this compound under typical storage conditions are oxidation and hydrolysis.

G parent This compound (Off-white solid) oxidized Oxidized Products (e.g., Quinone-imines, Polymers) (Colored Impurities) parent->oxidized Oxidation (O₂, Light, Metal Ions) hydrolyzed 2,5-Diaminobenzenesulfonic acid + Acetic Acid (Process-related Impurity) parent->hydrolyzed Hydrolysis (Moisture, H⁺/OH⁻)

Caption: Potential chemical degradation pathways for the compound.

Section 5: Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when degradation is suspected.

G start Start: Suspected Degradation of Reagent visual_check Perform Visual Inspection: Color Change? Clumping? start->visual_check tlc_check Perform Quick Purity Check (e.g., TLC vs. Reference) visual_check->tlc_check Yes hplc_quant Quantitative Analysis: Run Stability-Indicating HPLC visual_check->hplc_quant No, but results are inconsistent tlc_check->hplc_quant Impurities Detected decision Purity Meets Specification? hplc_quant->decision use_material Proceed with Use decision->use_material Yes discard Quarantine and Discard Lot. Procure New Material. decision->discard No investigate Investigate Storage Conditions: Check Seal, Temp, Light, Humidity discard->investigate

Sources

Technical Support Center: Synthesis of 5-Acetamido-2-aminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting support for the multi-step synthesis of 5-Acetamido-2-aminobenzenesulfonic acid, a key intermediate in the development of specialized dyes and pharmaceutical compounds.[1] Designed for chemists and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, empowering researchers to diagnose and resolve common experimental challenges.

Synthesis Overview: A Three-Step Approach

The most reliable and commonly cited pathway to this compound involves a three-step sequence starting from 4-nitroaniline. This strategy is predicated on established principles of electrophilic aromatic substitution and functional group manipulation.

The overall transformation is as follows:

  • Electrophilic Aromatic Sulfonation: Introduction of a sulfonic acid group onto the 4-nitroaniline ring.

  • Chemoselective Reduction: Reduction of the nitro group to an amine.

  • Selective N-Acetylation: Acetylation of the newly formed amine at the 5-position.

Synthesis_Workflow Start 4-Nitroaniline Step1 Step 1: Sulfonation (H₂SO₄/SO₃) Start->Step1 Intermediate1 2-Amino-5-nitrobenzenesulfonic acid Step1->Intermediate1 Step2 Step 2: Reduction (e.g., Fe/HCl) Intermediate1->Step2 Intermediate2 2,5-Diaminobenzenesulfonic acid Step2->Intermediate2 Step3 Step 3: Selective Acetylation (CH₃CO)₂O Intermediate2->Step3 Product This compound Step3->Product

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Sulfonation of 4-Nitroaniline

Question 1: My sulfonation reaction has a very low yield or stalls completely. What are the common causes?

Answer: Low conversion in this electrophilic aromatic substitution is typically linked to the sulfonating agent's activity, temperature control, or reaction time.

  • Probable Cause 1: Inadequate Sulfonating Agent. The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. Using concentrated sulfuric acid alone may not be sufficient due to the deactivating effect of the nitro group.

    • Scientific Rationale: While the amino group is a strong activator, the nitro group is a strong deactivator. The reaction requires a potent sulfonating agent to proceed efficiently. Oleum (fuming sulfuric acid), which is a solution of SO₃ in H₂SO₄, provides a higher concentration of the active electrophile.[2]

    • Solution:

      • Use 20-30% oleum as the sulfonating agent.

      • Ensure all reagents and glassware are scrupulously dry, as water will consume SO₃ to form H₂SO₄, reducing the agent's potency.

  • Probable Cause 2: Incorrect Reaction Temperature. Sulfonation is temperature-sensitive. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to side products and decomposition.

    • Scientific Rationale: The sulfonation of aromatic compounds is a reversible process.[3] Higher temperatures can favor the reverse reaction (desulfonation) or promote the formation of undesired isomers and diaryl sulphones.[2]

    • Solution: Maintain the reaction temperature strictly between 100-120°C. Use an oil bath and a contact thermometer for precise control. Monitor the reaction's progress via TLC or by pulling small aliquots, quenching them, and analyzing via HPLC.

Question 2: I'm having difficulty isolating the product, 2-amino-5-nitrobenzenesulfonic acid, from the reaction mixture.

Answer: The product is an amino sulfonic acid, which exists as a zwitterion (internal salt).[4] This makes it highly polar and often very soluble in the aqueous acidic workup solution, complicating precipitation.

  • Probable Cause: High Solubility of the Zwitterionic Product. The presence of both a basic amino group and an acidic sulfonic acid group leads to the formation of an internal salt (-NH₃⁺ and -SO₃⁻), which interacts strongly with polar solvents like water.

    • Solution 1: "Baking" Method. This is a classic technique for synthesizing sulfanilic acid. After the initial heating period, the reaction mass is carefully heated to a higher temperature (e.g., 180-200°C) to drive the reaction to completion and dehydrate the mixture, which can aid in subsequent isolation. This must be done with extreme caution and proper ventilation.

    • Solution 2: Controlled Quenching and pH Adjustment.

      • Cool the reaction mixture to room temperature and then pour it carefully over crushed ice. This dilutes the strong acid and precipitates some of the product.

      • The product's solubility is pH-dependent. While it is soluble in both strong acid and strong base, it is least soluble near its isoelectric point. Carefully adjust the pH of the cold aqueous solution. Often, bringing the pH to around 2-4 can maximize the precipitation of the zwitterionic form.[5]

    • Solution 3: Salting Out. Add a saturated solution of sodium chloride to the aqueous workup mixture. The high concentration of ions reduces the solvation of the zwitterionic product, causing it to precipitate.

Part 2: Reduction of the Nitro Group

Question 3: The reduction of 2-amino-5-nitrobenzenesulfonic acid is incomplete. My product is still yellow.

Answer: A persistent yellow color indicates the presence of the starting nitro compound. This issue usually stems from the choice of reducing agent, pH conditions, or reaction monitoring.

  • Probable Cause 1: Insufficient Reducing Agent or Incorrect pH. The most common method for this reduction is the Béchamp reduction, using iron powder in an acidic medium (e.g., HCl or acetic acid). The reaction requires an acidic pH to generate the active Fe²⁺ species and to protonate the nitro group, facilitating its reduction.

    • Scientific Rationale: The reduction of a nitro group to an amine is a six-electron process. Sufficient reducing agent (iron) and protons are required for the reaction to go to completion.

    • Solution:

      • Use a significant excess of iron powder (typically 5-10 molar equivalents).

      • "Activate" the iron powder by briefly washing it with dilute HCl to remove any passivating oxide layer before adding it to the reaction.

      • Maintain an acidic pH throughout the reaction. Add small portions of concentrated HCl or glacial acetic acid as needed.

      • Heat the reaction mixture (typically 80-100°C) to increase the reaction rate.

  • Probable Cause 2: Inefficient Reaction Monitoring. The reaction is often complete when the yellow color of the solution disappears and it becomes colorless or pale brown.

    • Solution: Monitor the reaction using TLC with a suitable solvent system (e.g., ethyl acetate/methanol/acetic acid). The starting material will have a different Rf value than the more polar diamine product. The disappearance of the starting material spot confirms completion.

Part 3: Selective N-Acetylation & Purification

Question 4: My final product is contaminated with a di-acetylated byproduct and unreacted starting material (2,5-diaminobenzenesulfonic acid). How can I improve selectivity?

Answer: Achieving selective acetylation at the 5-amino group over the 2-amino group is the critical challenge in the final step. The key is to exploit the subtle differences in the nucleophilicity and steric environment of the two amino groups.

  • Probable Cause 1: Overly Reactive Acetylating Agent or Excess Stoichiometry. Using a large excess of a highly reactive acetylating agent like acetic anhydride, especially at elevated temperatures, will lead to the formation of the undesired di-acetylated product.

    • Scientific Rationale: The amino group at the 2-position is ortho to the bulky sulfonic acid group (-SO₃H). This steric hindrance makes it less accessible and less nucleophilic than the amino group at the 5-position. However, under harsh conditions, this selectivity can be overcome.

    • Solution:

      • Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of acetic anhydride.

      • Control Temperature: Perform the reaction at a lower temperature (e.g., 0-25°C) to favor the kinetically preferred reaction at the more accessible 5-amino group.

      • Control pH: The reaction is often performed in water or a mixed aqueous system. The amino groups' reactivity is pH-dependent. Running the reaction under weakly acidic or neutral conditions can sometimes enhance selectivity.

Troubleshooting_Logic Start Analyze Final Product Purity (HPLC/TLC) Q1 Di-acetylated impurity present? Start->Q1 Q2 Unreacted diamine present? Q1->Q2 No Action1 Reduce (CH₃CO)₂O stoichiometry (to ~1.1 eq.) Q1->Action1 Yes Action3 Increase reaction time or (CH₃CO)₂O stoichiometry slightly Q2->Action3 Yes Success Proceed to Purification Q2->Success No Action2 Lower reaction temperature (e.g., to 0-10°C) Action1->Action2 Action4 Ensure diamine starting material is fully dissolved Action3->Action4

Question 5: How can I effectively purify the final product, this compound?

Answer: Purification relies on exploiting the differences in solubility between the desired product, starting materials, and byproducts. As a zwitterion, the product's solubility is highly dependent on pH.

  • Solution 1: Recrystallization by pH Adjustment. This is the most effective method for bulk purification.

    • Dissolve the crude product in a minimum amount of dilute aqueous base (e.g., 5% NaOH or Na₂CO₃ solution). This will deprotonate the sulfonic acid and amino groups, forming a soluble salt.

    • Filter the solution while warm to remove any insoluble impurities (like residual iron from the reduction step).

    • Cool the filtrate and slowly add acid (e.g., dilute HCl or acetic acid) with stirring. The desired product will precipitate out as it reaches its isoelectric point (typically in the pH 2-4 range), while many impurities remain in solution.

    • Isolate the purified solid by filtration, wash with cold water, and dry thoroughly.

  • Solution 2: Solvent Recrystallization. If impurities are non-polar, recrystallization from hot water or a mixed solvent system like water/ethanol or water/isopropanol can be effective. The product is generally sparingly soluble in cold water but more soluble in hot water.[6]

Experimental Protocols

Protocol 1: Sulfonation of 4-Nitroaniline
ReagentMolar Eq.MWAmount
4-Nitroaniline1.0138.12 g/mol 13.8 g (0.1 mol)
Oleum (20% SO₃)~4-5 vol-50 mL
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), carefully add 50 mL of 20% oleum.

  • Cool the flask in an ice bath. Slowly add 13.8 g of 4-nitroaniline in small portions, ensuring the temperature does not exceed 30°C.

  • Once the addition is complete, remove the ice bath and heat the mixture in an oil bath to 110°C for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, then very slowly and carefully pour the mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Allow the precipitate to stand in the cold for 1 hour.

  • Collect the solid product (2-amino-5-nitrobenzenesulfonic acid) by vacuum filtration, wash with a small amount of ice-cold water, and air dry.

Protocol 2: Purification by pH-Controlled Recrystallization
  • Take the crude, dry this compound and place it in a beaker.

  • Add a 5% aqueous sodium carbonate solution portion-wise with stirring and gentle warming until the solid completely dissolves (the solution should be basic, pH > 9).

  • Add a small amount of activated charcoal, stir for 10 minutes at 60°C, and then filter the hot solution through a pad of celite to remove the charcoal and other insoluble matter.

  • Cool the clear filtrate in an ice bath.

  • With constant stirring, slowly add 1 M HCl dropwise. A precipitate will begin to form. Continue adding acid until the pH of the slurry is between 3 and 4.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the purified white or off-white solid by vacuum filtration.

  • Wash the filter cake with two portions of cold deionized water, followed by a wash with cold ethanol.

  • Dry the final product in a vacuum oven at 60-70°C to a constant weight.

References

  • Vertex AI Search. (2023). Hydrolysis of Acetamide. YouTube. 7

  • LibreTexts. (2021). Chemistry of Amides- Synthesis and Reactions. 8

  • LibreTexts. (2020). Amide Chemistry. 9

  • Canadian Science Publishing. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. 10

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. 11

  • Scribd. (n.d.). Chlorosulfonation of Acetanilide. 12

  • Quora. (2017). What will the product of acetanilide reacting with sulphuric acid be? 13

  • GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. 3

  • ResearchGate. (n.d.). One-Step Preparation and NMR Properties of 5-Amino-2-formylbenzenesulfonic Acid. 14

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Study on Electrophilic Aromatic Substitution of Acetanilide. 15

  • BOC Sciences. (n.d.). CAS 96-78-6 this compound.

  • ResearchGate. (2018). Aromatic Sulphonation and Related Reactions. 2

  • Benchchem. (n.d.). 2-Acetamido-5-aminobenzenesulfonic Acid|CAS 6973-05-3. 1

  • Ccount Chem. (n.d.). This compound. 6

  • Google Patents. (n.d.). A kind of preparation method of p-aminobenzene sulfonic acid. 17

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes.

  • PubChem. (n.d.). 2-Acetamido-5-aminobenzenesulfonic acid. National Center for Biotechnology Information. 18

  • Wikipedia. (n.d.). Sulfanilic acid. 4

  • Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. 19

  • MDPI. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. 20

  • Ataman Kimya. (n.d.). Sulfanilic Acid.

  • ChemicalBook. (n.d.). Aniline-2-sulfonic acid synthesis. 21

  • Google Patents. (n.d.). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. 22

  • PubMed. (1980). Enzymic synthesis of 5-acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid, a 9-azido-9-deoxy derivative of N-acetylneuraminic acid. Biochemical and Biophysical Research Communications. 23

  • Google Patents. (n.d.). Process for the preparation of high purity 5-aminosalicylic acid. 5

Sources

Technical Support Center: Scaling Up the Production of 5-Acetamido-2-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and scale-up of 5-Acetamido-2-aminobenzenesulfonic acid. Here, we address common challenges and provide practical, field-proven solutions to streamline your experimental workflow and ensure robust, reproducible results.

Introduction to the Synthesis of this compound

This compound is a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. The most common and industrially viable synthetic route involves the selective acetylation of 2,5-diaminobenzenesulfonic acid. While seemingly straightforward, this process presents several challenges, particularly during scale-up, including controlling selectivity, managing impurities, and optimizing product isolation. This guide will provide a comprehensive overview of the process, troubleshooting for common issues, and detailed protocols to ensure a successful synthesis.

A critical precursor to the target molecule is 2,5-diaminobenzenesulfonic acid, which is typically synthesized via the reduction of 2-amino-5-nitrobenzene sulfonic acid. The quality of this starting material is paramount to the success of the subsequent acetylation step.

Core Synthesis Pathway

The primary synthetic pathway for this compound is a two-step process starting from 2-amino-5-nitrobenzene sulfonic acid.

Synthesis_Pathway A 2-Amino-5-nitrobenzene sulfonic acid B Reduction (e.g., Fe/HCl or H2/Catalyst) A->B C 2,5-Diaminobenzenesulfonic acid B->C D Selective Acetylation (Acetic Anhydride) C->D E This compound D->E

Caption: Synthesis of this compound.

Troubleshooting Guide and FAQs

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound in a question-and-answer format.

Reaction Control and Stoichiometry

Q1: My acetylation reaction is incomplete, with significant amounts of unreacted 2,5-diaminobenzenesulfonic acid remaining. What are the likely causes and solutions?

A1: Incomplete acetylation is a common issue that can often be traced back to several factors:

  • Insufficient Acetylating Agent: While a 1:1 molar ratio of acetic anhydride to the amino group is theoretically sufficient, in practice, a slight excess of acetic anhydride (1.1-1.3 equivalents) is often required to drive the reaction to completion, especially on a larger scale.

  • Reaction Temperature: The acetylation of the more sterically hindered amino group may require elevated temperatures. However, excessive heat can lead to side reactions. A typical temperature range for this reaction is 60-80°C. If the reaction is sluggish, a gradual increase in temperature while monitoring for impurity formation is recommended.

  • Presence of Water: Acetic anhydride readily hydrolyzes in the presence of water. Ensure that your starting materials and solvents are as anhydrous as possible.

  • pH of the Reaction Medium: The reaction is typically carried out under neutral to slightly acidic conditions. If the pH is too low, the amino groups will be protonated, reducing their nucleophilicity.

Q2: I am observing the formation of a di-acetylated byproduct. How can I improve the selectivity of the reaction for the desired mono-acetylated product?

A2: The formation of the di-acetylated impurity, 2,5-diacetamidobenzenesulfonic acid, arises from the acetylation of both amino groups. To enhance selectivity for the desired product:

  • Control Stoichiometry: Use a carefully controlled amount of acetic anhydride, typically not exceeding 1.3 equivalents.

  • Temperature Control: Lowering the reaction temperature can favor the more reactive amino group and reduce the rate of the second acetylation.

  • Gradual Addition: Add the acetic anhydride dropwise to the solution of 2,5-diaminobenzenesulfonic acid. This maintains a low concentration of the acetylating agent at any given time, favoring mono-acetylation.

Impurity Profile and Side Reactions

Q3: What are the common impurities I should expect, and how can I minimize their formation?

A3: Besides unreacted starting materials and the di-acetylated product, other potential impurities include:

  • Hydrolysis Product: The acetamido group can be hydrolyzed back to an amino group under strongly acidic or basic conditions, particularly at elevated temperatures during workup or purification.[1][2] Maintain a pH between 4 and 6 during processing to minimize hydrolysis.

  • Oxidation Products: The amino groups are susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this, especially during scale-up where reaction times may be longer.

  • Isomeric Impurities: If the starting 2,5-diaminobenzenesulfonic acid is impure, you may carry over isomeric impurities into your final product. Ensure the purity of your starting materials through appropriate analytical methods like HPLC.

Q4: My final product has a dark color. What is the cause, and how can I obtain a purer, off-white product?

A4: A dark color in the final product is usually indicative of oxidation byproducts. To address this:

  • Inert Atmosphere: As mentioned, use an inert atmosphere during the reaction and workup.

  • Decolorizing Carbon: During the purification step, after dissolving the crude product, treatment with activated carbon can effectively remove colored impurities.

  • Controlled Drying: Avoid excessive temperatures during the drying of the final product, as this can also lead to degradation and color formation.

Product Isolation and Purification

Q5: I am having difficulty precipitating my product from the reaction mixture. What are the key parameters to control for effective crystallization?

A5: The precipitation of this compound is highly dependent on the pH of the solution. It is an amphoteric molecule with both acidic (sulfonic acid) and basic (amino) groups.

  • pH Adjustment: The product is least soluble at its isoelectric point. Carefully adjust the pH of the solution to approximately 3.5-4.5 with a mineral acid (e.g., HCl) to induce precipitation.

  • Cooling Rate: A slow and controlled cooling rate will promote the formation of larger, more easily filterable crystals.[3] Rapid cooling can lead to the formation of fine particles that are difficult to handle.

  • Solvent Selection: While the reaction is often performed in water, the addition of a co-solvent in which the product is less soluble (e.g., ethanol) can improve the precipitation yield.

Q6: My isolated product has a high salt content. How can I effectively remove inorganic salts?

A6: High salt content is a common issue, especially if bases or acids are used for pH adjustment.

  • Washing: Thoroughly wash the filter cake with cold deionized water after filtration to remove residual salts.

  • Recrystallization: If the salt content is still high, recrystallization from a suitable solvent system (e.g., water/ethanol) is an effective purification method.

Scale-Up Considerations

Scaling up the synthesis of this compound from the lab to a pilot or production scale introduces a new set of challenges.

Scale_Up_Challenges A Scale-Up Challenges B Heat Transfer Limitations A->B C Mixing Inefficiency A->C D Changes in Impurity Profile A->D E Solid Handling and Isolation A->E

Caption: Key challenges in scaling up chemical synthesis.

  • Heat Transfer: The acetylation reaction is exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] This can lead to localized "hot spots," which can promote side reactions and impurity formation. Ensure your reactor has adequate cooling capacity and consider a slower, controlled addition of the acetylating agent.

  • Mixing: Inefficient mixing in large vessels can lead to localized concentration gradients of reactants, which can affect reaction selectivity and yield.[4] The choice of impeller and agitation speed is critical to ensure homogeneity.

  • Solid Handling: At a larger scale, the handling of solids (charging reactants, filtering the product) can be challenging. Ensure that equipment is appropriately designed for safe and efficient solid transfer.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolution: In a suitable reactor, dissolve 2,5-diaminobenzenesulfonic acid (1.0 equivalent) in deionized water.

  • Inerting: Purge the reactor with nitrogen and maintain a positive pressure.

  • Heating: Heat the solution to 60-70°C with stirring.

  • Acetylation: Slowly add acetic anhydride (1.1-1.3 equivalents) to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 60-80°C.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting material is consumed.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Adjust the pH of the solution to 3.5-4.5 with dilute hydrochloric acid to precipitate the crude product.

  • Crystallization: Stir the slurry at a low temperature (5-10°C) for at least one hour to ensure complete crystallization.

  • Isolation: Isolate the product by filtration and wash the filter cake with cold deionized water.

  • Drying: Dry the product under vacuum at a temperature not exceeding 80°C.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.

  • Decolorization: If the solution is colored, add a small amount of activated carbon and stir for 30 minutes.

  • Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum.

Data Presentation

ParameterLaboratory Scale (10g)Pilot Scale (10kg)
Reactant
2,5-Diaminobenzenesulfonic acid10 g10 kg
Acetic Anhydride6.5 mL6.5 L
Reaction Conditions
Temperature70°C70-80°C (monitor exotherm)
Reaction Time2-4 hours4-6 hours
Work-up
Precipitation pH4.04.0
Yield and Purity
Typical Yield85-90%80-88%
Purity (by HPLC)>98%>98%

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for monitoring reaction progress and assessing the purity of the final product.

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).

  • Detection: UV at a wavelength where the starting materials and product have significant absorbance (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used for structural confirmation of the final product. The spectra should be consistent with the structure of this compound.

References

  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide.
  • LibreTexts. (2020, May 30). 22.7: Amide Chemistry. Chemistry LibreTexts.
  • BenchChem. (2025).
  • YouTube. (2023, March 12). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| [Video]. YouTube.
  • BenchChem. (2025).
  • YouTube. (2015, September 30). Improving Crystallization and Precipitation: A Review of 20 Years - Part I [Video]. YouTube.

Sources

Technical Support Center: Purification of 5-Acetamido-2-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Acetamido-2-aminobenzenesulfonic acid (CAS No: 96-78-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our goal is to move beyond simple protocols to explain the underlying principles, ensuring you can adapt and optimize these methods for your specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis involves the acetylation of 2,5-diaminobenzenesulfonic acid.[1] Potential impurities can be categorized as follows:

  • Unreacted Starting Materials: The presence of 2,5-diaminobenzenesulfonic acid is a common impurity if the acetylation reaction does not go to completion.

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, positional isomers such as 2-Acetamido-5-aminobenzenesulfonic acid (CAS No: 6973-05-3) may be present.[2][3][4][5]

  • Di-acetylated Byproducts: Over-acetylation can lead to the formation of 2,5-diacetamidobenzenesulfonic acid.

  • Colored Impurities: Similar to other aminobenzenesulfonic acids like sulfanilic acid, trace amounts of highly colored polyaniline-like oxidation products can form, leading to an off-white, grey, or even purple appearance in the crude solid.[6]

  • Inorganic Salts: Residual acids or bases used for pH adjustment and salts from the work-up procedure (e.g., sodium sulfate, sodium chloride) can also be present.

Understanding these potential impurities is the first step in designing an effective purification strategy.

Q2: What is the most effective and scalable method for purifying this compound?

A2: For most laboratory and pilot-scale applications, recrystallization is the most effective, economical, and scalable purification method. The principle behind recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. This compound's zwitterionic character, due to the presence of both an acidic sulfonic acid group and a basic amino group, influences its solubility profile.[7] It is sparingly soluble in cold water but its solubility increases significantly in hot water, making water an excellent solvent for recrystallization.

Q3: My product has a persistent off-white or grey color. How can I obtain a pure white crystalline powder?

A3: The coloration is typically due to trace amounts of oxidized, polymeric, or other highly conjugated impurities that are intensely colored. While recrystallization alone may reduce the color, the most effective method for its removal is treatment with activated charcoal (also known as activated carbon or decolorizing carbon).

The mechanism involves the adsorption of large, colored impurity molecules onto the porous surface of the activated charcoal. It is crucial to add the charcoal to the hot, dissolved solution of your crude product before filtration. A common mistake is to add charcoal to a boiling solution, which can cause violent bumping.

Q4: What analytical techniques are recommended to confirm the purity of my final product?

A4: A combination of analytical methods should be used to provide a comprehensive assessment of purity. No single technique can definitively identify all potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A well-developed HPLC method can separate and quantify the main compound from its isomers and other organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the identity of the desired product and helping to identify any structural isomers or organic impurities present in significant amounts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities.[3]

  • Melting Point: A sharp melting point range close to the literature value (e.g., 250-260°C with decomposition) is a good indicator of high purity.[8] Impurities will typically broaden and depress the melting point range.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Low Yield After Recrystallization
Potential Cause Scientific Explanation & Solution
Using too much solvent The most common cause of low yield. The compound, while more soluble at high temperatures, still has some solubility in the cold solvent. Using an excessive volume will result in a significant amount of product remaining dissolved in the mother liquor after cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.
Cooling the solution too quickly Rapid cooling promotes the formation of very small, fine crystals. This high surface area can lead to the adsorption of impurities and makes the crystals difficult to collect and wash effectively during filtration, leading to apparent yield loss. Solution: Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Slow cooling encourages the growth of larger, purer crystals.
Premature crystallization If the solution cools too much during hot filtration (to remove insoluble impurities or charcoal), the product will crystallize prematurely on the filter paper or in the funnel, leading to significant loss. Solution: Use a pre-heated filter funnel (stemless or short-stemmed is best) and filter the hot solution as quickly as possible. Adding a small excess of hot solvent (e.g., 5-10% extra) before filtration can also help prevent this.
Issue 2: "Oiling Out" During Recrystallization
Potential Cause Scientific Explanation & Solution
Solution is supersaturated If the boiling point of the solvent is higher than the melting point of the solute (or a eutectic mixture of the solute and impurities), the compound may melt before it dissolves, forming an immiscible liquid layer or "oil". Solution: Add more hot solvent until the oil dissolves completely. Alternatively, re-heat the mixture to dissolve the oil, then allow it to cool very slowly with vigorous stirring to induce crystallization at a temperature below the melting point of the compound.
Presence of insoluble impurities Certain impurities can depress the melting point of the mixture, leading to oiling out. Solution: Try a different recrystallization solvent or a solvent pair. A solvent pair consists of one solvent in which the compound is soluble and another in which it is insoluble. Dissolve the compound in a minimum of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly.
Issue 3: Product Remains Colored After Activated Charcoal Treatment
Potential Cause Scientific Explanation & Solution
Insufficient amount of charcoal The adsorptive capacity of charcoal is finite. An insufficient amount will not be able to remove all the colored impurities. Solution: The typical amount of activated charcoal is 1-2% by weight relative to the crude product. If the color persists, you may need to repeat the recrystallization and charcoal treatment. Avoid using excessive amounts of charcoal, as it can also adsorb your target compound, reducing the yield.
Charcoal was not effectively removed If very fine charcoal particles pass through the filter paper, they will contaminate the final product, giving it a grey or black appearance. Solution: Use a finer porosity filter paper or, more effectively, filter the hot solution through a pad of Celite® (diatomaceous earth) in a Büchner funnel. The Celite forms a filter bed that traps the fine charcoal particles.
Impurity is not adsorbed by charcoal Some colored impurities may not have the right chemical structure (e.g., size, polarity) to be effectively adsorbed by activated charcoal. Solution: Consider alternative purification methods such as column chromatography or a chemical treatment if the impurity's identity is known. For example, a bisulfite wash can sometimes be used to decolorize certain organic impurities.

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of deionized water (e.g., start with 5-10 mL per gram of crude product).

  • Heating: Heat the suspension on a hot plate with stirring. Bring the mixture to a gentle boil.

  • Achieve Saturation: Continue adding small portions of hot deionized water until all the solid has just dissolved. Avoid adding a large excess of water to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Decolorization with Activated Charcoal
  • Dissolution: Following steps 1-3 of the recrystallization protocol, dissolve the crude product in the minimum amount of hot deionized water.

  • Charcoal Addition: Remove the flask from the heat source to temporarily stop the boiling. Add activated charcoal (approximately 1-2% of the crude product's weight) to the hot solution.

  • Adsorption: Place the flask back on the heat and maintain a gentle boil with stirring for 5-10 minutes to allow for the adsorption of colored impurities.

  • Hot Filtration: Pre-heat a Büchner funnel and flask. Prepare a thin pad of Celite® over the filter paper in the funnel. Wet the Celite pad with a small amount of hot deionized water. Quickly filter the hot charcoal-containing solution under vacuum.

  • Washing the Filter Cake: Wash the Celite/charcoal cake with a small amount of hot deionized water to recover any adsorbed product.

  • Crystallization and Isolation: Proceed with steps 5-8 from the recrystallization protocol using the clear, decolorized filtrate.

Visualizations & Data

Solubility Data Summary

The choice of solvent is critical for successful purification. The following table provides a general guide to the solubility of this compound.

SolventSolubilitySuitability for Recrystallization
Water Soluble in hot, sparingly soluble in cold.[8]Excellent. Ideal for single-solvent recrystallization.
Ethanol Sparingly soluble.Poor as a single solvent, but can be used in a solvent pair with water.
Methanol Sparingly soluble.Poor as a single solvent.
Acetone Insoluble.Can be used as a washing solvent or in a solvent pair.
Dimethyl Sulfoxide (DMSO) Soluble.[4]Generally not used for recrystallization due to its high boiling point and difficulty of removal.
General Purification Workflow

G crude Crude Product dissolve Dissolve in Minimum Hot Water crude->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal Is product colored? hot_filter Hot Filtration (remove insolubles/charcoal) dissolve->hot_filter Are insolubles present? charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Water isolate->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

G start Recrystallization Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out color_problem Color Persists? start->color_problem too_much_solvent Used too much solvent? -> Use min. hot solvent low_yield->too_much_solvent Yes fast_cooling Cooled too fast? -> Cool slowly low_yield->fast_cooling Yes premature_xtal Premature crystallization? -> Use pre-heated funnel low_yield->premature_xtal Yes add_solvent Add more hot solvent oiling_out->add_solvent Yes change_solvent Try a solvent pair (e.g., Water/Ethanol) oiling_out->change_solvent Yes more_charcoal Insufficient charcoal? -> Repeat with 1-2 wt% color_problem->more_charcoal Yes celite_filter Charcoal fines in product? -> Filter through Celite color_problem->celite_filter Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • This compound Technical D
  • 5-acetamido -2 -amino Benzene Sulfonic Acid Product Inform
  • 2-Acetamido-5-aminobenzenesulfonic acid Compound Summary.
  • Sulfanilic acid: Organic synthesis.
  • SULFANILIC ACID Properties and Applications.
  • Sulfanilic Acid Purification Discussion. Sciencemadness Discussion Board.
  • Synthesis of 2-amino-5-acetylaminobenzenesulfonic acid. PrepChem.com.
  • Sulfanilic acid Compound Summary.
  • The Synthesis of Azo Dyes.
  • Sulfanilic acid. Wikipedia.
  • 2-Acetamido-5-aminobenzenesulfonic acid Analytical D
  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Centers for Disease Control and Prevention.
  • Solubility of p-Aminobenzenesulfonamide in Different Solvents.
  • Material Safety Data Sheet - 2,5-Diaminobenzenesulfonic Acid. Fisher Scientific.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • 5-Acetamido - 2 - Amino Benzene Sulfonic Acid. IndiaMART.
  • Solubility D
  • 2-Acetamido-5-aminobenzenesulfonic Acid Product Inform
  • 2-Acetamido-5-aminobenzenesulfonic acid. India Fine Chemicals.

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Technical Support Center: Enhancing the Stability of 5-Acetamido-2-aminobenzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Acetamido-2-aminobenzenesulfonic acid and its derivatives. This guide is designed to provide field-proven insights and actionable protocols to diagnose, troubleshoot, and proactively enhance the chemical stability of these important compounds.

The inherent structure of these molecules—featuring an aromatic ring substituted with an amino group, a sulfonic acid moiety, and an acetamido group—presents a unique set of stability challenges. Understanding the interplay of these functional groups is paramount to preventing degradation and ensuring the integrity of your experimental results and pharmaceutical formulations.

Part 1: Troubleshooting Guide for Common Stability Issues

This section addresses specific experimental observations and provides a logical framework for identifying the root cause of degradation and implementing effective solutions.

**dot

Troubleshooting_Workflow Observation Observe Instability (e.g., color change, purity loss, precipitate) Identify_Conditions Identify Conditions (Solution, Solid State, Storage) Observation->Identify_Conditions Solution_Path In Solution Identify_Conditions->Solution_Path Solid_Path Solid State Identify_Conditions->Solid_Path Check_pH Is pH controlled? Solution_Path->Check_pH Check_O2 Is O2 excluded? Solution_Path->Check_O2 Check_Light Is light excluded? Solution_Path->Check_Light Check_Humidity Is humidity controlled? Solid_Path->Check_Humidity Check_Solid_Light Is light excluded? Solid_Path->Check_Solid_Light Check_Temp Is temperature controlled? Solid_Path->Check_Temp Action_pH Action: Optimize pH with Buffers Check_pH->Action_pH No Action_O2 Action: Use Antioxidants / Inert Gas Check_O2->Action_O2 No Action_Light Action: Use Amber Vials / Protect from Light Check_Light->Action_Light No Action_Humidity Action: Use Desiccants / Controlled RH Storage Check_Humidity->Action_Humidity No Check_Solid_Light->Action_Light No Action_Temp Action: Store at Recommended Temperature (e.g., 2-8°C) Check_Temp->Action_Temp No Degradation_Pathways Parent This compound Derivative Hydrolysis Hydrolysis (H+ or OH- catalysis) Parent->Hydrolysis Acetamido Group Oxidation Oxidation (O2, Metal Ions, Light) Parent->Oxidation Amino Group & Aromatic Ring Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Entire Molecule Product_Hydrolysis Products: - Acetic Acid - Diamine Derivative Hydrolysis->Product_Hydrolysis Product_Oxidation Products: - Quinone-imines - Colored Polymers Oxidation->Product_Oxidation Product_Photo Products: - Radical Species - Fragmented Derivatives Photodegradation->Product_Photo

Caption: Primary degradation pathways for the target derivatives.

  • Hydrolysis: The acetamido (amide) bond is the most common point of failure in aqueous solutions. The reaction is catalyzed by both acid and base, cleaving the amide to an amine and a carboxylic acid. [1][2]The stability minimum is often found in a narrow pH range.

  • Oxidation: The primary amino group and the electron-rich benzene ring are susceptible to oxidation. This can lead to the formation of quinone-imine structures and subsequently to complex, often colored, polymeric materials. [3][4]This pathway is often catalyzed by light, heat, and trace metals.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds, generating reactive radical species. This can initiate a cascade of degradation reactions, including oxidation and fragmentation of the molecule. [5][6] FAQ 2: How do I perform a forced degradation study to understand my molecule's liabilities?

A forced degradation (or stress testing) study is essential in drug development to identify likely degradation products, establish degradation pathways, and validate the specificity of your analytical methods. [7][8][9]It involves subjecting the compound to conditions more severe than those used for accelerated stability testing. [5][10]

Forced Degradation Conditions Summary
Stress ConditionTypical Reagents & ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60-80°C)Hydrolysis of acetamido group
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60-80°C)Hydrolysis of acetamido group
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room tempOxidation of amino group and aromatic ring
Thermal Dry heat (e.g., 80-100°C) on solid sampleThermally-induced degradation
Photolytic High-intensity UV/Vis light (ICH Q1B)Photodegradation, radical formation

A detailed protocol for conducting these studies is provided in Part 3. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample. [8] FAQ 3: How can I select appropriate formulation excipients to enhance stability?

Excipients are not merely fillers; they play a critical role in drug stability. [11][12][13]* For Solid Formulations:

  • Moisture Scavengers/Deflectors: Excipients like anhydrous dibasic calcium phosphate or certain grades of microcrystalline cellulose can help protect moisture-sensitive drugs. [14] * pH Modifiers: Incorporating acidic or basic excipients (e.g., citric acid, sodium bicarbonate) can create a stabilizing micro-pH environment within the solid dosage form.
  • Antioxidants: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be included to prevent oxidative degradation.
  • For Liquid Formulations:

    • Buffers: As discussed, phosphate or acetate buffers are essential for maintaining the optimal pH. [11] * Antioxidants/Chelators: Sodium metabisulfite, ascorbic acid, and EDTA are commonly used to control oxidation. [15] * Co-solvents: Using co-solvents like propylene glycol or polyethylene glycol (PEG) can sometimes enhance stability by reducing water activity. [16] FAQ 4: What are the best practices for long-term storage?

  • Solid Material: Store at -20°C in a tightly sealed, amber glass vial placed inside a secondary container with a desiccant.

  • Solutions: Prepare stock solutions in a stability-optimized buffer. Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C. For routine use, refrigerated storage (2-8°C) may be acceptable for short periods, but this must be validated by your own stability studies. [17]

Part 3: Key Experimental Protocols

These protocols provide a self-validating framework for assessing and improving the stability of your this compound derivatives.

Protocol 1: Conducting a pH-Rate Profile Study

Objective: To determine the pH of maximum stability for a derivative in an aqueous solution.

  • Preparation of Buffers: Prepare a series of buffers (e.g., 50 mM strength) covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10). Use appropriate buffer systems for each pH (e.g., HCl for pH 2, citrate for 3-5, phosphate for 6-8, borate for 9-10).

  • Sample Preparation: Prepare a stock solution of your compound in a non-reactive solvent (e.g., methanol, DMSO). Spike a small volume of the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 0.1 mg/mL). Ensure the organic solvent concentration is low (<1-2%) to avoid affecting the solution properties.

  • Incubation: Place all buffered solutions in a temperature-controlled oven or water bath set to an elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH sample. Immediately quench the reaction by diluting the sample in the mobile phase and/or cooling it to a low temperature (e.g., 4°C).

  • Quantification: Analyze all samples using a validated stability-indicating HPLC method. Record the peak area of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the parent compound concentration (or peak area) versus time. The slope of this line gives the apparent first-order degradation rate constant (k). Plot log(k) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Protocol 2: Standardized Forced Degradation Study

Objective: To identify potential degradation products and establish degradation pathways.

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions (Perform in parallel):

    • Control: Dilute stock solution with 50:50 acetonitrile/water. Keep at room temperature.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal (Solution): Heat the control sample at 60°C.

    • Thermal (Solid): Place a few milligrams of the solid compound in an open vial in an oven at 80°C.

    • Photolytic (Solution): Place the control sample in a quartz cuvette or thin-walled borosilicate vial and expose it to light in a photostability chamber (ICH Q1B conditions, e.g., >1.2 million lux hours and >200 W hours/m²).

  • Sampling and Analysis:

    • Monitor the reactions over time (e.g., 2, 8, 24, 48 hours).

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • For the solid thermal sample, dissolve it in the mobile phase for analysis.

    • Analyze all stressed samples and controls by a stability-indicating HPLC-UV/DAD method. An HPLC-MS method is highly recommended for identifying the mass of the degradation products.

  • Evaluation:

    • Calculate the percentage of degradation in each condition.

    • Check for peak purity of the parent peak using a DAD detector to ensure co-eluting peaks are not missed.

    • Characterize the major degradation products using MS and other spectroscopic techniques if necessary. This data is crucial for understanding the molecule's weaknesses.

References

  • Gama Pinto, A., et al. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. Journal of Pharmaceutical Sciences, 111(12), 3327-3339. [Link] [18][19]2. Feigel, B. J., & Knackmuss, H. J. (1993). Fate and biodegradability of sulfonated aromatic amines. Applied and environmental microbiology, 59(8), 2529–2535. [Link]

  • Ataman Kimya. 4-AMINOBENZENESULFONIC ACID. [Link]

  • LibreTexts Chemistry. (2020). Amide Chemistry. [Link] [20]5. ResearchGate. Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement | Request PDF. [Link] [19]6. ACS Publications. Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry. [Link]

  • Capital Resin Corporation. (2024). How the Photography Industry Uses Aromatic Sulfonic Acids. [Link]

  • Levin, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link] [7][9]9. MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link] [15]11. Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link] [12]12. YouTube. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. [Link] [21]13. Chivukula, M., & Renganathan, V. (1995). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. Environmental science & technology, 29(6), 1695–1700. [Link] [22]14. Preceden. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. [Link]

  • El-Hiti, G. A., et al. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Polymers, 13(12), 1957. [Link] [6]16. Heng, D., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1159. [Link] [14]17. Google Patents. CN113441080A - Sulfonic acid type surfactant and preparation method thereof.

  • Adinath. (n.d.). How Excipients Impact Drug Absorption, Stability, and Shelf Life. [Link] [23]19. Jordi Labs. (2022). What is Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link] [8]20. Google Patents. US3948922A - Oxidation of thiols and disulfides to sulfonic acids. [24]21. IJPSR. (2009). sulfonic acid counter ions quantification in pharmaceuticals by ion chromatography. [Link]

  • Usiena air. (2024). Practical applications of copper-based enzymes: synthesis of sulfonated polyaniline through laccase-catalyzed oxidation. [Link] [25]24. Nörtemann, B., et al. (1986). Mineralization of the Sulfonated Azo Dye Mordant Yellow 3 by a Bacterial Consortium. Applied and Environmental Microbiology, 52(5), 1195–1202. [Link]

  • O'Connor, C., et al. (2001). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A, 915(1-2), 49-59. [Link] [17]26. Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link] [10]27. Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. Drug design, development and therapy, 8, 1341–1347. [Link]

  • Open Access Journals. (2024). The Importance of Excipients in Drugs. [Link] [11]29. Patsnap Synapse. (2024). What is the mechanism of Acetamide?. [Link] [1]30. ResearchGate. Acidic and Basic Amide Hydrolysis. [Link]

  • Google Patents. US5596095A - Formation and utility of sulfonic acid protecting groups. [26]35. ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. [Link] [3]36. NIH. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. [Link]

  • Donnelly, L., et al. (2005). Stability of 5-aminolevulinic acid in novel non-aqueous gel and patch-type systems intended for topical application. Journal of pharmaceutical sciences, 94(5), 977–988. [Link] [16]38. NIH. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. [Link] [13]39. Wikipedia. Sulfonic acid. [Link]

  • Consensus. Strategies to enhance pharmaceutical formulation stability. [Link] [[“]]41. Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link] [2]42. Kaliszewski, M., et al. (2004). The stability of 5-aminolevulinic acid and its ester derivatives. Acta poloniae pharmaceutica, 61(1), 15–19. [Link]

  • MDPI. (2019). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link] [28]44. PubChem. Sulfanilic acid. [Link] [4]45. HILIC. Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. [Link]

  • Hilaris Publisher. (2025). Excipients: Essential for Drug Stability and Delivery. [Link] [29]47. MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. [Link]

  • NIH. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. [Link]

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Validation & Comparative

A Comparative Guide to the Properties of Aminobenzenesulfonic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the key physicochemical, spectroscopic, and reactive properties of the three isomers of aminobenzenesulfonic acid: orthanilic acid (2-aminobenzenesulfonic acid), metanilic acid (3-aminobenzenesulfonic acid), and sulfanilic acid (4-aminobenzenesulfonic acid). Understanding the distinct characteristics imparted by the positional isomerism of the amino and sulfonic acid groups on the benzene ring is crucial for their application in dye synthesis, pharmaceuticals, and other areas of chemical research. This document synthesizes experimental data and established scientific principles to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Isomerism in Aminobenzenesulfonic Acids

Aminobenzenesulfonic acids are a class of organic compounds that feature both a primary amine (-NH₂) and a sulfonic acid (-SO₃H) functional group attached to a benzene ring. The relative positions of these two groups give rise to three distinct isomers: ortho, meta, and para. This seemingly subtle structural difference has a profound impact on their physical and chemical properties, influencing everything from their solubility and acidity to their reactivity in crucial chemical transformations like diazotization.

The zwitterionic nature of these compounds, particularly sulfanilic acid, where the acidic proton from the sulfonic acid group protonates the basic amino group, leads to high melting points and unique solubility profiles.[1] These properties are fundamental to their utility as building blocks in the synthesis of azo dyes, sulfa drugs, and other specialty chemicals.[1] This guide will dissect these differences, providing both the data and the scientific rationale behind them.

Physicochemical Properties: A Tale of Three Isomers

The arrangement of the amino and sulfonic acid groups directly influences intermolecular forces, crystal packing, and interactions with solvents, leading to distinct physicochemical properties for each isomer.

General Properties and Appearance

All three isomers are typically off-white to grayish crystalline solids at room temperature. Their appearance can vary based on purity, with trace impurities sometimes imparting a slight color.

Melting Point

The melting points of the aminobenzenesulfonic acid isomers are notably high, a characteristic attributed to their ability to form strong intermolecular hydrogen bonds and, in the case of the para-isomer, a stable zwitterionic crystal lattice.

IsomerMelting Point (°C)Notes
Orthanilic Acid (2-isomer) > 300 (decomposes)High melting point due to strong intermolecular hydrogen bonding.
Metanilic Acid (3-isomer) > 300 (decomposes)Similar to the ortho-isomer, it exhibits a high melting point.
Sulfanilic Acid (4-isomer) 288 (decomposes)The zwitterionic form contributes to a very high melting point.[1]
Solubility Profile

The solubility of these isomers is a critical parameter for their application in synthesis and formulation. Their amphoteric nature, possessing both acidic and basic groups, results in pH-dependent solubility.

IsomerWaterEthanolEther
Orthanilic Acid (2-isomer) Slightly soluble in hot waterInsolubleInsoluble
Metanilic Acid (3-isomer) Slightly solubleVery slightly solubleInsoluble
Sulfanilic Acid (4-isomer) 12.51 g/L at 25°C[1]InsolubleInsoluble

Sulfanilic acid's zwitterionic nature makes it more soluble in water compared to the other isomers under neutral conditions. All isomers exhibit increased solubility in acidic and basic solutions due to the formation of the corresponding cationic and anionic species.

Acidity (pKa)

The pKa values of the aminobenzenesulfonic acid isomers reflect the electronic effects of the substituents on the acidity of the sulfonic acid group and the basicity of the amino group.

IsomerpKa (H₂O)Notes
Orthanilic Acid (2-isomer) ~2.48The proximity of the amino and sulfonic acid groups influences their respective acidities.
Metanilic Acid (3-isomer) 3.74The inductive effect of the sulfonic acid group is less pronounced at the meta position.
Sulfanilic Acid (4-isomer) 3.23[1]The para-isomer's pKa falls between the ortho and meta isomers.

Note: pKa values can vary slightly depending on the experimental conditions and the source.

Spectroscopic Characterization

The unique electronic and vibrational environments of each isomer give rise to distinct spectroscopic signatures, which are invaluable for their identification and characterization.

UV-Visible Spectroscopy

The UV-Vis absorption spectra of the aminobenzenesulfonic acid isomers are characterized by absorptions in the ultraviolet region, arising from π → π* electronic transitions within the benzene ring. The position of the absorption maxima (λmax) is influenced by the substitution pattern.

Isomerλmax (in H₂O)Molar Absorptivity (ε)
Orthanilic Acid (2-isomer) ~245 nm, ~295 nm-
Metanilic Acid (3-isomer) ~250 nm, ~300 nm-
Sulfanilic Acid (4-isomer) ~248 nm~15,000 L mol⁻¹ cm⁻¹

These values are approximate and can be influenced by the solvent and pH.

Infrared (IR) Spectroscopy

The IR spectra of the aminobenzenesulfonic acid isomers display characteristic absorption bands for the N-H, S=O, and aromatic C-H and C=C bonds. The zwitterionic nature of sulfanilic acid is evident in its IR spectrum, which shows absorptions for -NH₃⁺ instead of -NH₂.

Functional GroupOrthanilic Acid (cm⁻¹)Metanilic Acid (cm⁻¹)Sulfanilic Acid (cm⁻¹)
N-H stretch (Amine) ~3400-3300 (broad)~3400-3300 (broad)-
N-H stretch (Ammonium) --~3200-2800 (broad)
S=O stretch (Sulfonic Acid) ~1250-1150, ~1050-1000~1250-1150, ~1050-1000~1250-1150, ~1050-1000
Aromatic C-H stretch ~3100-3000~3100-3000~3100-3000
Aromatic C=C stretch ~1600-1450~1600-1450~1600-1450
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of the aminobenzenesulfonic acid isomers provide detailed information about the chemical environment of the aromatic protons. The chemical shifts and coupling patterns are unique to each isomer.

IsomerAromatic Proton Chemical Shifts (δ, ppm) in DMSO-d₆
Orthanilic Acid (2-isomer) ~7.8 (d), ~7.4 (t), ~7.1 (t), ~6.8 (d)
Metanilic Acid (3-isomer) ~7.5-7.0 (m)
Sulfanilic Acid (4-isomer) ~7.3 (d), ~6.6 (d)

Note: Chemical shifts are approximate and can vary with solvent and concentration. The protons of the -NH₂ and -SO₃H groups are often broad and may exchange with solvent.

Chemical Reactivity: The Diazotization-Coupling Reaction

A cornerstone of the utility of aminobenzenesulfonic acids is their ability to undergo diazotization followed by azo coupling to form a vast array of azo dyes. The position of the sulfonic acid group influences the reactivity of the amino group and the properties of the resulting dyes.

The diazotization reaction involves treating the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by coupling with an electron-rich aromatic compound (a coupling component) to form the azo dye.

Diazotization_Coupling cluster_diazotization Diazotization cluster_coupling Azo Coupling Aminobenzene Aminobenzenesulfonic Acid Diazonium Diazonium Salt Aminobenzene->Diazonium NaNO₂, HCl, 0-5°C Azo_Dye Azo Dye Diazonium->Azo_Dye Coupling_Component Coupling Component (e.g., Naphthol) Coupling_Component->Azo_Dye

Caption: General workflow for the synthesis of azo dyes from aminobenzenesulfonic acid.

The reactivity of the isomers in this process differs due to steric and electronic effects. Orthanilic acid may exhibit slower reaction rates due to steric hindrance from the adjacent sulfonic acid group. The electronic properties of the sulfonic acid group also influence the electrophilicity of the resulting diazonium salt, which in turn affects the rate and regioselectivity of the coupling reaction.

Toxicological Profile: A Comparative Overview

A comprehensive understanding of the toxicological properties of these isomers is essential for their safe handling and for the development of products that are safe for human use and the environment.

IsomerAcute Oral LD₅₀ (rat)Skin IrritationEye Irritation
Orthanilic Acid (2-isomer) Not availableIrritantIrritant
Metanilic Acid (3-isomer) Not availableIrritantIrritant
Sulfanilic Acid (4-isomer) > 2000 mg/kgIrritantSerious eye irritant

While sulfanilic acid has low acute toxicity, all three isomers are considered irritants to the skin and eyes.[2] Appropriate personal protective equipment should be used when handling these compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical properties.

Determination of Melting Point by Capillary Method

Objective: To accurately determine the melting point range of an aminobenzenesulfonic acid isomer.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Dry, powdered sample of the isomer

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, grind the sample to a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.

  • Accurate Determination: For an accurate measurement, start heating at a rate of 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Melting_Point_Workflow start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm) prep->load place Place in Melting Point Apparatus load->place heat Heat Slowly (1-2 °C/min) near expected MP place->heat observe Observe for Melting heat->observe record Record Melting Range (First drop to complete melt) observe->record end End record->end

Caption: Workflow for melting point determination.

Qualitative Solubility Determination

Objective: To assess the solubility of an aminobenzenesulfonic acid isomer in various solvents.

Materials:

  • Test tubes and rack

  • Spatula

  • Sample of the isomer

  • Solvents: deionized water, 5% HCl(aq), 5% NaOH(aq), ethanol, diethyl ether

Procedure:

  • Initial Test: Place approximately 10-20 mg of the solid sample into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the desired solvent to the test tube.

  • Mixing: Agitate the mixture vigorously for 30-60 seconds.

  • Observation: Observe if the solid dissolves completely. If not, gently warm the mixture (for water) and observe any changes.

  • Recording: Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

  • Repeat: Repeat the procedure for each solvent.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of an aminobenzenesulfonic acid isomer.

Materials:

  • pH meter with a combination pH electrode

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Sample of the isomer

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh a known amount of the isomer and dissolve it in a known volume of deionized water in a beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized titrant (NaOH for the sulfonic acid pKa, HCl for the amino group pKa) over the beaker.

  • Titration: Begin stirring the solution. Add the titrant in small increments (e.g., 0.1-0.5 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can also be determined from the first derivative of the titration curve.

pKa_Determination_Workflow start Start calibrate Calibrate pH Meter start->calibrate prepare Prepare Analyte Solution calibrate->prepare setup Set up Titration Apparatus prepare->setup titrate Titrate with Standard Solution, Recording pH vs. Volume setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine pKa at Half-Equivalence Point plot->analyze end End analyze->end

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The positional isomerism of aminobenzenesulfonic acids gives rise to a fascinating and industrially relevant set of distinct physicochemical and reactive properties. Sulfanilic acid, with its zwitterionic character, stands out with its higher water solubility and unique crystalline structure. Orthanilic and metanilic acids, while sharing high melting points, exhibit their own characteristic solubilities and acidities. These differences, rooted in the interplay of steric and electronic effects, are critical for selecting the appropriate isomer for a given application, be it in the synthesis of a specific azo dye with desired color and fastness properties or in the design of a pharmaceutical agent with a particular absorption and distribution profile. This guide has provided a comparative framework and the necessary experimental protocols to empower researchers to make informed decisions in their work with these versatile chemical building blocks.

References

  • Ataman Kimya. (n.d.). SULFANILIC ACID.
  • Wikipedia. (2024). Sulfanilic acid. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Sulfanilic acid.
  • ChemBK. (n.d.). Orthanilic acid. Retrieved from [Link]

  • Apurva Chemicals. (n.d.). Metanilic Acid | CAS 121-47-1 | Manufacturer & Exporter India. Retrieved from [Link]

  • Wikipedia. (2024). Metanilic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzenesulfonic acid. Retrieved from [Link]

  • The Indispensable Role of Sulfanilic Acid in Modern Dye Manufacturing. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Toxicological significance of azo dye metabolism by human intestinal microbiota. PubMed Central. Retrieved from [Link]

  • Australian Government Department of Health. (2017). Sulfanilic acid and its sodium salt: Human health tier II assessment.
  • IvyPanda. (2021). Organic Chemistry: Combinatorial Synthesis of Azo Dyes Report. Retrieved from [Link]

  • PubChem. (n.d.). Sulfanilic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

  • OChemOnline. (2008). Week 9: Synthesis of Azo Dyes. Retrieved from [Link]

  • Wikipedia. (2024). Sulfanilic acid. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • YouTube. (2024). How To Do UV Vis Spectroscopy? - Chemistry For Everyone. Retrieved from [Link]

  • International Journal of Advanced Research. (2017). ISSN: 2320-5407 Int. J. Adv. Res. 5(5), 164-169. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonic acid, 4-amino-. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR chart of sulphanilic acid (SA). Retrieved from [Link]

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A Comparative Guide to the Reactivity of Acetylated vs. Non-Acetylated Aminobenzenesulfonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical and chemical synthesis, aminobenzenesulfonic acids are pivotal intermediates. Their utility is profoundly influenced by the reactivity of the aromatic ring, which is dominated by the powerful activating effects of the amino substituent. Acetylation of this amino group to form an acetamido group is a common and critical strategic maneuver. This guide provides an in-depth comparison of the reactivity profiles of aminobenzenesulfonic acids versus their N-acetylated analogues. We will explore the underlying electronic and steric principles, compare their behavior in key chemical transformations, and provide validated experimental protocols for researchers to quantify these differences. The central thesis is that acetylation serves as a crucial control element, moderating reactivity to prevent unwanted side reactions and steer substitutions to desired positions, a cornerstone of modern synthetic strategy.

The Theoretical Framework: Unpacking the Electronic and Steric Effects of Acetylation

The dramatic difference in reactivity between an amino (-NH₂) group and an acetamido (-NHCOCH₃) group stems from fundamental principles of electron distribution and steric hindrance.

Electronic Effects: A Tale of Two Resonances

The amino group in a non-acetylated aminobenzenesulfonic acid is a potent activating group for electrophilic aromatic substitution (EAS). The nitrogen atom's lone pair of electrons is readily delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. This makes the ring highly nucleophilic and susceptible to attack by electrophiles.

Conversely, acetylation introduces a carbonyl group adjacent to the nitrogen. The nitrogen's lone pair is now delocalized not only into the aromatic ring but also into the electron-withdrawing carbonyl group.[1][2] This competing resonance effect drastically reduces the availability of the lone pair to activate the benzene ring.[3] Consequently, the acetamido group is a much weaker activating group than the amino group.[1]

Caption: Electronic effects of the amino vs. acetamido group.

Steric Hindrance

The acetyl group is significantly bulkier than a hydrogen atom. This steric hindrance can impede the approach of an electrophile to the ortho positions, often leading to a higher proportion of the para-substituted product compared to what might be observed with the less-hindered amino group.

Comparative Reactivity in Key Synthetic Transformations

The electronic and steric differences manifest directly in the outcomes of common synthetic reactions.

Reaction TypeNon-Acetylated Aminobenzenesulfonic AcidAcetylated Aminobenzenesulfonic AcidRationale for Difference
Nitration Prone to oxidation (tar formation); in strong acid, protonation forms meta-directing -NH₃⁺ group.[1][4]Clean reaction, yields predominantly the para-nitro product.Acetylation protects the amine from oxidation and prevents protonation, maintaining ortho, para direction with moderated reactivity.[1]
Halogenation Extremely high reactivity, often leads to poly-substitution (e.g., tri-bromination of aniline).Controlled mono-substitution, primarily at the para position.The reduced activating effect of the acetamido group "tames" the reaction, allowing it to be stopped after one substitution.
Sulfonation Reacts with concentrated H₂SO₄ to form anilinium hydrogensulfate, which rearranges to p-aminobenzenesulfonic acid upon heating (453-473K).[4]Can be sulfonated under controlled conditions, often favoring the para position relative to the acetamido group.The reaction is more predictable and less prone to complex salt formation and rearrangement issues.
Diazotization The primary amino group readily reacts with nitrous acid (NaNO₂/HCl) at low temperatures (0-5 °C) to form a diazonium salt, a key intermediate for azo dyes.[5]The secondary amide nitrogen does not undergo diazotization.The reaction is specific to primary aromatic amines. The acetyl group must be removed via hydrolysis to regenerate the amine for this reaction.
Friedel-Crafts Does not undergo Friedel-Crafts reactions. The amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[4]Can undergo Friedel-Crafts reactions, although the acetamido group's moderate activation may require specific conditions.The nitrogen lone pair is less basic due to resonance with the carbonyl, reducing its tendency to coordinate with the Lewis acid catalyst.

Experimental Verification: A Protocol for Comparative Nitration

To empirically demonstrate the reactivity difference, we present a protocol to compare the nitration of p-aminobenzenesulfonic acid (sulfanilic acid) with its N-acetylated derivative.

Workflow Overview

G cluster_nitration Part B: Comparative Nitration start Starting Material: Sulfanilic Acid step1 Part A: Acetylation Acetic Anhydride start->step1 nitrate_non_acetyl Nitration of Sulfanilic Acid (H₂SO₄/HNO₃) start->nitrate_non_acetyl Direct Nitration (Control Path) product_acetyl N-Acetylsulfanilic Acid (Isolated & Purified) step1->product_acetyl nitrate_acetyl Nitration of N-Acetylsulfanilic Acid (H₂SO₄/HNO₃) product_acetyl->nitrate_acetyl step3 Part C: Work-up & Analysis (Quenching, Filtration) nitrate_non_acetyl->step3 nitrate_acetyl->step3 step4 Product Characterization (HPLC, NMR, Melting Point) step3->step4

Caption: Experimental workflow for comparative nitration.

Part A: Synthesis of N-Acetyl-p-aminobenzenesulfonic Acid

Causality: This step is crucial to generate the acetylated compound for the head-to-head comparison. Using acetic anhydride in an acidic medium is a standard and efficient method for this transformation.[6]

  • Dissolution: In a 250 mL flask, suspend 10.0 g of sulfanilic acid in 50 mL of water.

  • Neutralization: Slowly add a 10% aqueous sodium carbonate solution while stirring until the sulfanilic acid just dissolves (the solution will be slightly alkaline).

  • Acetylation: Add 8.0 mL of acetic anhydride to the solution. Stir vigorously for 15-20 minutes. The N-acetyl derivative may begin to precipitate.

  • Acidification: After the reaction period, slowly and carefully add concentrated hydrochloric acid until the solution is acidic to litmus paper. This protonates the sulfonic acid group and fully precipitates the product.

  • Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

  • Validation: Determine the melting point and compare it to the literature value. An HPLC or NMR analysis can confirm purity.

Part B: Comparative Nitration

Causality: This is the core experiment. Running the reactions in parallel under identical conditions ensures that any observed differences are due to the substrate (acetylated vs. non-acetylated) and not experimental variables.

Reaction 1: Nitration of N-Acetylsulfanilic Acid (Test)

  • Acidic Suspension: In a 100 mL flask kept in an ice-salt bath (maintain 0-5 °C), carefully add 5.0 g of the synthesized N-acetylsulfanilic acid to 15 mL of concentrated sulfuric acid. Stir until a fine suspension is formed.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid, keeping the mixture cold.

  • Addition: Add the cold nitrating mixture dropwise to the N-acetylsulfanilic acid suspension over 30 minutes. Critically, ensure the temperature does not rise above 10 °C.

  • Reaction: After addition is complete, allow the mixture to stir in the ice bath for another hour.

Reaction 2: Nitration of Sulfanilic Acid (Control)

  • Procedure: Repeat steps 1-4 from "Reaction 1" exactly, but use 5.0 g of the original, non-acetylated sulfanilic acid.

  • Observation: Note any significant color changes (darkening, tar formation) compared to Reaction 1.

Part C: Work-up and Analysis

Causality: The work-up is designed to isolate the product from the highly acidic reaction medium. Subsequent analysis quantifies the outcome, providing the data for comparison.

  • Quenching: For each reaction, pour the mixture slowly and with vigorous stirring onto 100 g of crushed ice in a beaker.

  • Isolation: Allow the precipitate to settle, then collect the solid product by vacuum filtration. Wash the solid with cold water until the washings are neutral.

  • Analysis:

    • Yield: Dry and weigh the products to calculate the crude yield.

    • Purity & Isomer Distribution: Analyze the products using High-Performance Liquid Chromatography (HPLC) with a suitable standard to determine the purity and the ratio of different nitro isomers formed.[7][8]

    • Structural Confirmation: Use ¹H NMR spectroscopy to confirm the structure of the major product from the acetylated pathway.

Conclusion and Applications

The evidence, both theoretical and experimental, is unequivocal: acetylation is a powerful tool for modulating the reactivity of aminobenzenesulfonic acids. By converting the highly activating amino group into a moderately activating acetamido group, chemists can prevent undesirable oxidation and polysubstitution, thereby achieving higher yields of specific, targeted isomers.

This principle is not merely an academic exercise; it is the foundational strategy in the synthesis of numerous important compounds, most notably the sulfa drugs.[1] The synthesis of sulfanilamide from acetanilide allows for controlled chlorosulfonation at the para position, a reaction that would be unmanageable with aniline itself. Understanding and applying this reactivity difference is essential for any researcher, scientist, or drug development professional working with aromatic amines.

References

  • NCERT. (2022). Chemistry Part II: Textbook for Class XII. National Council of Educational Research and Training. [Link]

  • Winnacker, K., & Kubler, L. (1985). Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent. U.S.
  • Lameiras, P., et al. (2018). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. ACS Sustainable Chemistry & Engineering. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Experiment 5: Combinatorial Synthesis of an Azo Dye. Macroscale and Microscale Organic Experiments. [Link]

  • Chemistry Stack Exchange. (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?. [Link]

  • Quora. (2018). Why is aniline more reactive than acetanilide?. [Link]

  • Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4537–4548. [Link]

  • CNIPA. (2001). Synthesis of acetyl sulfanilic acid and its potassium salt.
  • European Patent Office. (1986). Solid phase acylation of aminosulfonic acids.
  • LibreTexts Chemistry. (2024). Substituent Effects in Electrophilic Substitutions. [Link]

  • Foellmann, W., et al. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Journal of Toxicology and Environmental Health, Part A, 75(21), 1280-1291. [Link]

  • Quiñones, M., et al. (2022). Impact of Hydrolysis, Acetylation or Succinylation on Functional Properties of Plant-Based Proteins: Patents, Regulations, and Future Trends. Foods, 11(19), 3093. [Link]

  • Leah4sci. (2014). Aromatic Sulfonation Mechanism - EAS vid 5. YouTube. [Link]

  • Green, C. E., et al. (1991). The N-acetylation of sulfamethazine and p-aminobenzoic acid by human liver slices in dynamic organ culture. Drug Metabolism and Disposition, 19(4), 830-835. [Link]

  • Baghel, D., et al. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemical and Pharmaceutical Research, 4(5), 2695-2701. [Link]

  • ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • Reddit. (2022). Why is it that Acetanilide is less reactive than aniline towards electrophilic aromatic substitution?. [Link]

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Comparative Performance of Dyes Derived from 5-Acetamido-2-aminobenzenesulfonic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of dyes synthesized from 5-Acetamido-2-aminobenzenesulfonic acid. Designed for researchers, scientists, and drug development professionals, this document elucidates the synthesis, performance characteristics, and practical applications of these dyes, benchmarking them against established alternatives with supporting experimental frameworks.

Introduction: The Versatility of a Unique Precursor

This compound is a valuable starting material in the synthesis of monoazo dyes. Its molecular architecture is distinguished by three key functional groups: an amino group (-NH₂) for diazotization, an acetamido group (-NHCOCH₃) that modulates the electronic properties and can influence color, and a sulfonic acid group (-SO₃H) which imparts significant water solubility. This inherent solubility is a critical advantage for applications in aqueous biological systems, eliminating the need for organic solvents that can be detrimental to cellular and tissue integrity. These resulting dyes are classified as acid dyes, which are anionic and bind to cationic components in substrates.[1]

The Synthetic Pathway: Diazotization and Azo Coupling

The synthesis of azo dyes from this precursor follows a well-established two-step reaction: diazotization followed by azo coupling.[2]

Step 1: Diazotization The primary aromatic amine (this compound) is reacted with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C). This process converts the amino group into a highly reactive diazonium salt intermediate.[3] The low temperature is critical to prevent the unstable diazonium salt from decomposing and liberating nitrogen gas.

Step 2: Azo Coupling The electrophilic diazonium salt is then introduced to a nucleophilic coupling component, typically an electron-rich aromatic compound such as a phenol or an aromatic amine. This reaction forms the characteristic and chromophoric azo bond (-N=N-), which links the two aromatic rings and is responsible for the dye's color.[2][3]

G cluster_0 Step 1: Diazotization (0-5°C) cluster_1 Step 2: Azo Coupling A 5-Acetamido-2- aminobenzenesulfonic acid C Diazonium Salt (Reactive Intermediate) A->C + B NaNO₂ + HCl B->C E Final Azo Dye Product C->E + D Coupling Component (e.g., Naphthol derivative) D->E

Caption: General workflow for the synthesis of an azo dye from this compound.

Performance Analysis: A Comparative Overview

The utility of a dye is defined by its performance in specific applications. Here, we compare a representative acid dye derived from this compound against Eosin Y, a widely used anionic counterstain in histology.

Spectroscopic Properties

The color and intensity of a dye are dictated by its electronic structure, which can be quantified by its maximum absorption wavelength (λmax) and molar extinction coefficient (ε). A higher ε value indicates a stronger absorbance of light, meaning less dye is required to achieve a desired color intensity.

Table 1: Comparison of Representative Spectroscopic Properties

PropertyRepresentative Azo DyeEosin Y (Acid Red 87)
Dye Type Anionic Azo DyeAnionic Xanthene Dye[4]
λmax (in water) ~490 - 520 nm (Orange-Red)~515 nm (Greenish-Yellow)[4]
Molar Extinction Coefficient (ε) ~25,000 - 45,000 M⁻¹cm⁻¹~83,000 M⁻¹cm⁻¹
Key Chromophore Azo group (-N=N-)[2]Xanthene ring system[4]

Note: Spectroscopic properties of azo dyes can vary significantly based on the chosen coupling component.[5][6]

Performance in Histological Staining

In histology, acid dyes bind to acidophilic (or eosinophilic) tissue components, which are basic and carry a positive charge, such as cytoplasmic proteins and collagen.[1]

Table 2: Comparative Performance in FFPE Tissue Staining

ParameterRepresentative Azo DyeEosin Y
Primary Target Cytoplasm, connective tissueCytoplasm, connective tissue[7]
Staining Color Shades of Red/OrangePink to Red[4]
Specificity Good for cytoplasmic componentsExcellent, well-characterized differentiation
Protocol Complexity Simple, single-step stainingSimple, single-step staining
Photostability Generally moderate to good[8][9]Prone to fading over time
Cost-Effectiveness Potentially high due to simple precursorsGenerally low cost, widely available

Experimental Protocols & Self-Validation

Adherence to robust protocols is essential for reproducible results. The following methodologies are presented with built-in quality control steps, forming a self-validating system.

Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of an orange-red dye by coupling diazotized this compound with 2-naphthol.

Methodology:

  • Diazotization:

    • In a 250 mL beaker, dissolve 2.3 g (0.01 mol) of this compound in 50 mL of 5% aqueous sodium carbonate.

    • Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

    • In a separate vessel, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of water.

    • Slowly add the sodium nitrite solution to the cooled amine solution.

    • Prepare a solution of 2.5 mL concentrated HCl in 10 mL of water. Add this acidic solution dropwise to the reaction mixture, ensuring the temperature remains below 5°C. The reaction is complete when the solution tests positive for nitrous acid using starch-iodide paper.

  • Coupling Reaction:

    • In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of 10% sodium hydroxide solution. Cool this solution to 5°C.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

    • Continue stirring for 30 minutes in the ice bath.

  • Isolation and Purification:

    • Heat the mixture to 60°C to dissolve the precipitate, then add 10 g of sodium chloride to salt out the dye.

    • Cool the mixture in an ice bath until the dye fully precipitates.

    • Collect the solid dye by vacuum filtration using a Buchner funnel and wash with a saturated NaCl solution.

    • Allow the product to air dry.

Trustworthiness Check: The synthesized dye's identity and purity should be confirmed.

  • UV-Vis Spectroscopy: Determine the λmax and molar extinction coefficient.

  • FT-IR Spectroscopy: Confirm the presence of the azo bond and other key functional groups.

Protocol: Histological Staining of FFPE Sections

G A Deparaffinize & Rehydrate (Xylene -> Graded Alcohols -> Water) B Nuclear Counterstain (e.g., Hematoxylin) A->B C Wash & Differentiate (Running Water & Acid Alcohol) B->C D Cytoplasmic Staining (1% Azo Dye Solution, 2 min) C->D E Wash & Dehydrate (Running Water -> Graded Alcohols) D->E F Clear & Mount (Xylene -> Mounting Medium) E->F

Caption: Standard experimental workflow for Hematoxylin and Azo Dye counterstaining.

Methodology:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by 100% ethanol (2x2 min), 95% ethanol (2 min), and rinse in running tap water.

  • Nuclear Staining: Stain with Harris's Hematoxylin for 5-10 minutes.

  • Washing: Rinse in running tap water.

  • Differentiation: Dip slides briefly in 1% acid alcohol, then rinse again.

  • Bluing: Immerse in Scott's tap water substitute or ammonia water until nuclei turn blue. Wash thoroughly.

  • Counterstaining: Stain with a 1% aqueous solution of the synthesized azo dye for 1-2 minutes.

  • Dehydration, Clearing, and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Trustworthiness Check: Always include a positive control slide (stained with a standard H&E protocol) to validate tissue quality and staining procedure. A negative control (omitting the primary stain) can help identify non-specific background staining.

Applications in Drug Discovery and Development

While primarily known as textile and histological dyes, the unique chemistry of azo compounds has found applications in biomedical and pharmaceutical sciences.[10][11]

  • Prodrugs: The azo bond can be cleaved by azoreductase enzymes present in the gut microbiome. This has been exploited to design colon-targeted prodrugs, where an active pharmaceutical ingredient is linked via an azo bond to a carrier, releasing the drug specifically in the colon.[10]

  • High-Throughput Screening (HTS): Chromogenic and fluorogenic substrates based on azo dyes can be designed to detect specific enzyme activities, making them useful tools in HTS campaigns to identify enzyme inhibitors.[12]

  • Biomedical Imaging: The spectroscopic properties of some azo dyes make them suitable for use as bioimaging agents.[13]

Conclusion

Dyes derived from this compound represent a class of versatile and highly water-soluble anionic colorants. Their straightforward synthesis and robust performance make them a compelling alternative to conventional dyes in various scientific applications. While standard stains like Eosin Y are deeply entrenched in histology due to decades of established interpretation, the dyes discussed here offer good performance with the potential for structural modification to fine-tune color and binding properties. Their broader utility in areas like drug delivery and diagnostics underscores the continued importance of fundamental dye chemistry in advancing biomedical science.[14]

References

  • CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye. (n.d.). Google Vertex AI Search.
  • Studies on Synthesis of Reactive Dyes and Their Applications on Fabrics. (2023). International Journal of All Research Education and Scientific Methods.
  • The Synthesis of Azo Dyes. (n.d.). University of Waterloo.
  • Patel, K. R., et al. (2017). Synthesis, Characterization and Applications of Some New Reactive Dyes based on 5, 5'-methylenebis (2-aminobenzenesulfonic acid). Trade Science Inc.
  • Mohammed, H. S. (2017). Synthesis, Identification and Characterization of New Azo Dye. International Journal of Advanced Research.
  • A Comparative Analysis of Acid Red 213 and Other Red Dyes for Histological Staining. (n.d.). Benchchem.
  • Azo Dyes, 5. Developing Dyes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Performance Evaluation of Dyes Derived from 2-Amino-5-nitrobenzenesulfonic Acid: A Comparative Guide. (n.d.). Benchchem.
  • Shankaraiah, N., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current Drug Targets.
  • Studies on Dyeing Performance of Novel Acid Azo Dyes and Mordent Acid Azo Dyes Based on 2,4-Dihydroxybenzophenone. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry.
  • D'Amico, F., et al. (2021). Dyes and Stains: from molecular structure to histological application. CONICET.
  • Shankaraiah, N., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. PubMed. Retrieved January 16, 2026, from [Link]

  • Machado, A. E. H., et al. (2006). Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Borbone, F., et al. (2020). Spectroscopic Behaviour of Two Novel Azobenzene Fluorescent Dyes and Their Polymeric Blends. MDPI. Retrieved January 16, 2026, from [Link]

  • Manavi, N., et al. (2024). The historical impact and future potential of dyes in drug discovery. PubMed. Retrieved January 16, 2026, from [Link]

  • Properties and Evaluation of Azo Acid Dyes Based From 2-Aminothiophene on Chrome Tanned Leather and Nylon 6,6 Substrate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Patil, S., et al. (2025). Assessment and Comparison of Natural Dyes Like Lawsonia inermis, Zingiber officinale, Curcuma longa, Beta vulgaris, Kumkum, and Hibiscus rosa-sinensis With Eosin as a Cytoplasmic Stain in Oral Histopathologies. Cureus. Retrieved January 16, 2026, from [Link]

  • Basic and Acid Dyes for Histology. (n.d.). The Cell.
  • Manavi, N., et al. (2024). The historical impact and future potential of dyes in drug discovery. Archiv der Pharmazie. Retrieved January 16, 2026, from [Link]

  • Borbone, F., et al. (2020). Spectroscopic Behaviour of Two Novel Azobenzene Fluorescent Dyes and Their Polymeric Blends. PubMed. Retrieved January 16, 2026, from [Link]

  • Patil, S., et al. (2025). Assessment and Comparison of Natural Dyes Like Lawsonia inermis, Zingiber officinale, Curcuma longa, Beta vulgaris, Kumkum, and Hibiscus rosa-sinensis With Eosin as a Cytoplasmic Stain in Oral Histopathologies. PubMed. Retrieved January 16, 2026, from [Link]

  • Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis Efficiency of 5-Acetamido-2-aminobenzenesulfonic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamido-aminobenzenesulfonic acids are a class of organic compounds that serve as crucial building blocks in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. The specific positioning of the acetamido, amino, and sulfonic acid groups on the benzene ring significantly influences the molecule's properties and its utility in subsequent reactions. Consequently, the efficiency of synthesizing a particular isomer is a critical factor in both laboratory-scale research and industrial production.

This guide provides an in-depth technical comparison of the synthesis efficiency of 5-Acetamido-2-aminobenzenesulfonic acid and its isomers. We will explore various synthetic strategies, analyze the factors influencing reaction yields and purity, and present available experimental data to offer a comprehensive overview for researchers and process chemists.

Factors Influencing Synthesis Efficiency

The synthesis of acetamido-aminobenzenesulfonic acids typically involves two key transformations: sulfonation and a combination of amination/acetylation or vice-versa. The overall efficiency of these syntheses is governed by several factors:

  • Directing Effects of Substituents: The existing groups on the benzene ring direct the position of incoming substituents. The strongly activating and ortho-, para-directing amino group and the deactivating but meta-directing sulfonic acid and acetamido groups play a crucial role in determining the feasibility and selectivity of a synthetic route.

  • Steric Hindrance: The proximity of bulky groups can hinder the approach of reagents, thereby affecting the reaction rate and yield.

  • Reaction Conditions: Temperature, pressure, catalysts, and reaction time are critical parameters that need to be optimized to maximize the yield and purity of the desired isomer while minimizing the formation of byproducts.

  • Selectivity of Reactions: In molecules with multiple reactive sites, such as diaminobenzenesulfonic acids, achieving selective acetylation or other modifications at the desired position is a significant challenge that directly impacts the overall efficiency.

Comparative Analysis of Synthetic Routes

This section details the common synthetic pathways for this compound and its isomers, presenting available data on their efficiency.

This compound

The primary route for the synthesis of this compound involves the selective acetylation of 2,5-diaminobenzenesulfonic acid.[1]

Synthetic Pathway:

Synthesis of this compound 2,5-Diaminobenzenesulfonic Acid 2,5-Diaminobenzenesulfonic Acid This compound This compound 2,5-Diaminobenzenesulfonic Acid->this compound Acetic Anhydride

Caption: Synthesis of this compound.

Discussion:

Isomer Comparison: Synthesis Efficiency

To provide a comparative context, we will now examine the synthesis of other isomers of acetamido-aminobenzenesulfonic acid for which quantitative data is available.

2.1 3-Acetamido-4-aminobenzenesulfonic Acid (and its precursor 3,4-diaminobenzenesulfonic acid)

A highly efficient synthesis of the precursor, 3,4-diaminobenzenesulfonic acid (orthamic acid), has been reported with yields ranging from 93.8% to 98.1%.

Experimental Protocol for 3,4-Diaminobenzenesulfonic Acid Synthesis:

  • Dissolve 48.5 g of 1,2-diaminobenzene in 313 g of sulfuric acid.

  • Heat the mixture for 8 hours at 145°C.

  • Monitor the reaction progress by HPLC.

  • Pour the reaction mixture onto 220 ml of water and cool to induce precipitation.

  • Isolate the precipitated orthamic acid by filtration.

Synthetic Pathway for the Precursor:

Synthesis of 3,4-Diaminobenzenesulfonic Acid 1,2-Diaminobenzene 1,2-Diaminobenzene 3,4-Diaminobenzenesulfonic Acid 3,4-Diaminobenzenesulfonic Acid 1,2-Diaminobenzene->3,4-Diaminobenzenesulfonic Acid Sulfuric Acid, 145°C

Caption: Synthesis of 3,4-Diaminobenzenesulfonic Acid.

2.2 3-Acetylaminobenzenesulfonic Acid

A patent describes a high-yield synthesis of 3-acetylaminobenzenesulfonic acid sodium salt.[2]

Experimental Protocol:

  • Charge a kneader with 37.5 parts of metanilic acid (3-aminobenzenesulfonic acid) and 18.7 parts of sodium acetate.

  • Add 32 parts of acetic anhydride to the reaction mixture.

  • Mix the powdery reaction mass for one hour.

  • Dry the product at 85°C in a stream of air.

Synthetic Pathway:

Synthesis of 3-Acetylaminobenzenesulfonic Acid 3-Aminobenzenesulfonic Acid 3-Aminobenzenesulfonic Acid 3-Acetylaminobenzenesulfonic Acid Sodium Salt 3-Acetylaminobenzenesulfonic Acid Sodium Salt 3-Aminobenzenesulfonic Acid->3-Acetylaminobenzenesulfonic Acid Sodium Salt Acetic Anhydride, Sodium Acetate

Caption: Synthesis of 3-Acetylaminobenzenesulfonic Acid.

This solid-phase acylation method is reported to be highly efficient, affording the product in 95% yield with a purity of greater than 97%.[2]

2.3 4-Acetamido-2-aminobenzenesulfonic Acid

While a specific, high-yield protocol is not detailed in the available literature, commercial suppliers offer this isomer with a purity of ≥98%, suggesting that an efficient manufacturing process exists.

2.4 2-Acetamido-4-aminobenzenesulfonic Acid (and its precursor 2,4-diaminobenzenesulfonic acid)

A process for synthesizing the precursor, 2,4-diaminobenzenesulfonic acid, has been patented with a reported yield of 89% and a purity of 99%.

Experimental Protocol for 2,4-Diaminobenzenesulfonic Acid Synthesis:

  • React m-phenylenediamine with sulfuric acid or oleum in a suitable solvent (e.g., phosphoric acid or a high-boiling organic solvent) at a temperature of 140-250°C.

  • Isolate the resulting 2,4-diaminobenzenesulfonic acid.

Synthetic Pathway for the Precursor:

Synthesis of 2,4-Diaminobenzenesulfonic Acid m-Phenylenediamine m-Phenylenediamine 2,4-Diaminobenzenesulfonic Acid 2,4-Diaminobenzenesulfonic Acid m-Phenylenediamine->2,4-Diaminobenzenesulfonic Acid Sulfuric Acid/Oleum, 140-250°C

Caption: Synthesis of 2,4-Diaminobenzenesulfonic Acid.

Summary of Synthesis Efficiency

The following table summarizes the available quantitative data for the synthesis of acetamido-aminobenzenesulfonic acid isomers and their precursors.

CompoundStarting MaterialReagentsYield (%)Purity (%)
This compound 2,5-Diaminobenzenesulfonic AcidAcetic AnhydrideData not availableData not available
3,4-Diaminobenzenesulfonic Acid 1,2-DiaminobenzeneSulfuric Acid93.8 - 98.1Data not available
3-Acetylaminobenzenesulfonic Acid Sodium Salt 3-Aminobenzenesulfonic AcidAcetic Anhydride, Sodium Acetate95>97
4-Acetamido-2-aminobenzenesulfonic Acid Data not availableData not availableData not available≥98 (Commercial)
2,4-Diaminobenzenesulfonic Acid m-PhenylenediamineSulfuric Acid/Oleum8999

Conclusion

Based on the available data, the synthesis of certain isomers of acetamido-aminobenzenesulfonic acid and their precursors can be achieved with high efficiency. The solid-phase acetylation of 3-aminobenzenesulfonic acid to yield its acetylated derivative stands out with a 95% yield and high purity.[2] Similarly, the sulfonation of diaminobenzenes to produce key precursors like 3,4-diaminobenzenesulfonic acid and 2,4-diaminobenzenesulfonic acid also demonstrates high yields of over 93% and 89% respectively.

A significant data gap exists for the synthesis of this compound, with no readily available quantitative yield and purity information. This highlights an area where further research and publication of experimental data would be highly beneficial to the scientific community.

The choice of synthetic route is a critical decision in chemical manufacturing. For researchers and drug development professionals, understanding the factors that govern the efficiency of these syntheses is paramount for the cost-effective and sustainable production of these valuable chemical intermediates. The methodologies presented in this guide, particularly those with high reported yields, offer a strong starting point for the development and optimization of synthetic processes for this important class of compounds.

References

  • Solid phase acylation of aminosulfonic acids. (n.d.). Google Patents.
  • Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst - PMC. (2024, October 11). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Synthesis of 2-amino-5-acetylaminobenzenesulfonic acid - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

  • CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye 1 Many plants yield dyestuffs that will dye wool or silk, but. (n.d.). Dominican University. Retrieved January 16, 2026, from [Link]

  • (L-24) Sulphonation of Aniline + Why Aniline Does not give Friedel Craft Alkylation/Acylation - YouTube. (2018, December 25). YouTube. Retrieved January 16, 2026, from [Link]

  • FORMATION OF ANILINE MONOSULPHONIC ACID | Bani Waleed University Journal of Humanities and Applied Sciences. (n.d.). Bani Waleed University. Retrieved January 16, 2026, from [Link]

  • Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • The Synthesis of Azo Dyes. (n.d.). University of Toronto. Retrieved January 16, 2026, from [Link]

  • 4-AMINOBENZENESULFONIC ACID - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved January 16, 2026, from [Link]

  • ISSN: 2320-5407 Int. J. Adv. Res. 5(5), 164-169 - International Journal of Advanced Research (IJAR). (n.d.). International Journal of Advanced Research. Retrieved January 16, 2026, from [Link]

  • Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents. (n.d.). Google Patents.
  • Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents. (n.d.). Google Patents.
  • Sulfanilic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Synthesis of various acid dyes from hydroquinone derivative - IOSR Journal. (2022, November 12). IOSR Journals. Retrieved January 16, 2026, from [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed. (2019, January 18). PubMed. Retrieved January 16, 2026, from [Link]

  • Studies towards the Stereoselective Electrophilic Amination of Carbanions - PUB - Publikationen an der Universität Bielefeld. (n.d.). Universität Bielefeld. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of 5-Acetamido-2-aminobenzenesulfonic Acid Derivatives: An Insight into a Promising Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential biological activities of derivatives of 5-acetamido-2-aminobenzenesulfonic acid. While direct comparative studies on a wide range of these specific derivatives are not extensively available in the public domain, this document synthesizes findings from structurally related benzenesulfonamide compounds to illuminate the structure-activity relationships that govern their antimicrobial, anticancer, and enzyme inhibitory properties. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven experimental protocols to empower researchers in the exploration of this promising chemical scaffold.

The this compound Scaffold: A Platform for Diverse Biological Activity

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis for a multitude of approved drugs with a wide array of therapeutic applications.[1] The this compound structure incorporates key pharmacophoric features: the sulfonamide group, a primary aromatic amine, and an acetamido group. These functional groups offer multiple points for chemical modification, allowing for the generation of diverse libraries of derivatives with tailored biological activities. The strategic placement of these groups on the benzene ring influences the electronic properties and spatial arrangement of the molecule, which in turn dictates its interaction with biological targets.

Comparative Analysis of Key Biological Activities

Based on the extensive research into the broader class of benzenesulfonamides, we can infer the likely biological potential of this compound derivatives in several key areas.

Antimicrobial Activity

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[2] The antimicrobial action of many sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds disrupt the folic acid pathway, leading to bacteriostasis.

Structure-Activity Relationship Insights:

  • The Sulfonamide Group: Essential for activity, with the nitrogen atom playing a key role in binding to the enzyme.

  • The Aromatic Ring: Substituents on the ring can significantly modulate activity. Electron-withdrawing groups can enhance antibacterial potency.

  • The Amino Group: A free para-amino group is often crucial for mimicking PABA and achieving potent DHPS inhibition. In the case of our scaffold, the 2-amino group's position and potential for derivatization offer an interesting avenue for exploration.

  • The Acetamido Group: The 5-acetamido group can influence solubility and may serve as a handle for further structural modifications to improve pharmacokinetic properties or target different microbial enzymes.

Comparative Data on Structurally Related Benzenesulfonamide Derivatives:

While specific data for this compound derivatives is scarce, the following table presents the Minimum Inhibitory Concentration (MIC) values for various other sulfonamide derivatives against common bacterial strains, illustrating the impact of structural modifications.

Derivative TypeR GroupTest OrganismMIC (µg/mL)Reference
N-arylidene benzene sulfonamide4-ChloroStaphylococcus aureus12.5[3]
N-arylidene benzene sulfonamide4-NitroStaphylococcus aureus25[3]
N-arylidene benzene sulfonamide4-ChloroEscherichia coli25[3]
N-arylidene benzene sulfonamide4-NitroEscherichia coli50[3]
Thiazole-sulfonamide4-ChloroStaphylococcus aureus>128[4]
Thiazole-sulfonamide4-NitroStaphylococcus aureus>128[4]
Anticancer Activity

The sulfonamide scaffold is present in several clinically used anticancer drugs. Their mechanisms of action are diverse and can include inhibition of carbonic anhydrases, disruption of microtubule polymerization, and cell cycle arrest.[5]

Structure-Activity Relationship Insights:

  • Heterocyclic Rings: The incorporation of various heterocyclic rings (e.g., pyrazole, imidazole, thiazole) onto the benzenesulfonamide core has been a successful strategy in developing potent anticancer agents.[6][7]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring can influence the compound's ability to interact with specific targets, such as the colchicine binding site on tubulin.[5]

  • Linker Moiety: The linker connecting the benzenesulfonamide core to other chemical moieties plays a crucial role in determining the overall shape and flexibility of the molecule, which is critical for binding to target proteins.[6]

Comparative Data on Structurally Related Anticancer Sulfonamides:

The following table summarizes the half-maximal inhibitory concentration (IC50) values for different benzenesulfonamide derivatives against various cancer cell lines.

Derivative ClassModificationCell LineIC50 (µM)Reference
Pyrazoline benzenesulfonamideVariesVariousSub-micromolar to low micromolar[6]
Coumarin-sulfonamide hybridHydrazine linkerhCA IXLow nanomolar[7]
Dithiocarbamate-sulfonamideVarieshCA I & IIVaries[7]
Indole-based sulfonamideVariesLeukemia (K-562, MOLT-4)Growth inhibition at 10 µM[5]

dot

Anticancer_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Sulfonamide_Derivative 5-Acetamido-2-aminobenzenesulfonic acid Derivative Tubulin Tubulin Dimers Sulfonamide_Derivative->Tubulin Inhibition of polymerization CA_IX Carbonic Anhydrase IX Sulfonamide_Derivative->CA_IX Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Microtubules->Cell_Cycle_Arrest Disruption of mitotic spindle Signaling_Proteins Signaling Proteins (e.g., kinases) CA_IX->Signaling_Proteins pH regulation Signaling_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer mechanisms of action for sulfonamide derivatives.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological and pathological processes, making them attractive drug targets for conditions like glaucoma, epilepsy, and certain types of cancer.[8][9] Sulfonamides are the most well-characterized class of CA inhibitors.[10][11]

Structure-Activity Relationship Insights:

  • The Sulfonamide Group: The primary sulfonamide group (-SO2NH2) is the key zinc-binding group, coordinating to the Zn(II) ion in the enzyme's active site.

  • Aromatic/Heterocyclic Scaffold: The nature of the aromatic or heterocyclic ring to which the sulfonamide is attached significantly influences the inhibitory potency and isoform selectivity.

  • Substituents ("Tails"): Modifications to the scaffold, often referred to as the "tail approach," can lead to interactions with amino acid residues outside the active site, enhancing binding affinity and selectivity for specific CA isoforms.[7]

Comparative Data on Structurally Related Carbonic Anhydrase Inhibitors:

The table below presents the inhibition constants (Ki) for various sulfonamide-based inhibitors against different human (h) CA isoforms.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard)25012255.7[9]
Hydrazonobenzenesulfonamide 518.56.915.48.3[9]
Hydrazonobenzenesulfonamide 745.58.118.99.2[9]
Hydrazonobenzenesulfonamide 1228.67.522.110.1[9]

dot

CA_Inhibition_Mechanism cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Zn_ion Zn(II) ion H2O H₂O Zn_ion->H2O Coordination OH ⁻OH H2O->OH Deprotonation CO2 CO₂ OH->CO2 Nucleophilic attack HCO3 HCO₃⁻ CO2->HCO3 Hydration HCO3->Zn_ion Displacement by H₂O Sulfonamide R-SO₂NH₂ Sulfonamide->Zn_ion Binding, displacement of H₂O/⁻OH

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound derivatives, we provide the following detailed, step-by-step protocols for key assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth.

Antimicrobial_Assay_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of This compound derivative Start->Prepare_Dilutions Inoculate_Plates Inoculate 96-well plates with standardized bacterial culture Prepare_Dilutions->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_Results End End Read_Results->End

Sources

A Senior Application Scientist's Guide to the Structural Validation of 5-Acetamido-2-aminobenzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Derivatives of 5-Acetamido-2-aminobenzenesulfonic acid, a key scaffold in various pharmacologically active compounds, demand rigorous structural validation to ensure purity, predict reactivity, and understand structure-activity relationships. This guide provides an in-depth comparison of common analytical techniques for the structural validation of this class of molecules, grounded in the principles of scientific integrity and practical, field-proven insights.

Introduction: The Importance of Orthogonal Structural Validation

The synthesis of derivatives of this compound can yield a variety of isomers and impurities. A single analytical technique is often insufficient to definitively confirm the structure. Therefore, an orthogonal approach, employing multiple techniques that probe different aspects of the molecule's structure, is essential. This guide will compare and contrast Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography, providing the rationale behind their application and interpretation in the context of these specific derivatives.

The Gold Standard: Single-Crystal X-ray Crystallography

For an unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography remains the unparalleled gold standard. This technique provides precise atomic coordinates, bond lengths, and bond angles, leaving no room for doubt about the connectivity and stereochemistry of the molecule.

The primary limitation of X-ray crystallography is the requirement for a suitable single crystal, which can be challenging and time-consuming to obtain. However, when successful, the resulting crystallographic data provides an irrefutable structural proof that can be used to validate data from other, more routine, analytical methods. The crystal structure of a sulfonamide derivative, for instance, can reveal key intermolecular interactions, such as hydrogen bonding, which governs the crystal packing.

Conceptual Workflow for X-ray Crystallography

xray_workflow cluster_prep Crystal Growth cluster_analysis Data Collection & Analysis start Synthesized Compound dissolve Dissolve in appropriate solvent(s) start->dissolve crystallize Slow evaporation, vapor diffusion, or cooling dissolve->crystallize crystal Obtain single crystal crystallize->crystal mount Mount crystal on diffractometer crystal->mount diffraction Collect diffraction data mount->diffraction solve Solve phase problem diffraction->solve refine Refine structural model solve->refine structure Final 3D Structure refine->structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

The Workhorse of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and versatile tool for determining the structure of organic molecules in solution. For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling the Proton Environment

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For a typical this compound derivative, we would expect to see:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm). The substitution pattern on the benzene ring will dictate the splitting patterns (e.g., doublets, triplets, or more complex multiplets) and coupling constants, which are crucial for confirming the regiochemistry.

  • Amide NH Proton: A singlet, often broad, in the downfield region (typically 8-10 ppm). Its chemical shift can be sensitive to solvent and concentration.

  • Amino NH₂ Protons: A broad singlet, the chemical shift of which is also solvent-dependent.

  • Acetyl Methyl Protons: A sharp singlet in the aliphatic region (around 2.0-2.5 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information about the number of different carbon environments in the molecule. For our target derivatives, we would expect to see:

  • Aromatic Carbons: A set of signals in the aromatic region (typically 110-150 ppm). The chemical shifts are influenced by the attached functional groups.

  • Carbonyl Carbon: A signal in the downfield region (around 168-172 ppm) corresponding to the acetyl carbonyl group.

  • Methyl Carbon: A signal in the aliphatic region (around 20-30 ppm) from the acetyl methyl group.

2D NMR Techniques for Deeper Insights

For complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton coupling networks, helping to piece together the aromatic spin system. HSQC correlates directly bonded protons and carbons, aiding in the definitive assignment of both ¹H and ¹³C signals.

Conceptual Workflow for NMR Analysis

nmr_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Interpretation sample Purified Compound dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) sample->dissolve tube Transfer to NMR tube dissolve->tube acquire Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra tube->acquire process Process and analyze spectra acquire->process assign Assign signals to specific atoms process->assign structure Propose/Confirm Structure assign->structure

Caption: General workflow for NMR-based structural analysis.

Confirming Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound and its derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique.

Molecular Ion Peak

The primary piece of information from a mass spectrum is the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). For this compound (C₈H₁₀N₂O₄S, molecular weight 230.24 g/mol ), we would expect to see a peak at m/z 231.04 in the positive ion mode and m/z 229.03 in the negative ion mode. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Fragmentation Pattern

By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is obtained. For aromatic sulfonamides, a common fragmentation pathway involves the loss of SO₂ (64 Da). Other expected fragments for the parent compound could arise from the loss of the acetyl group or cleavage of the amide bond.

Conceptual Workflow for Mass Spectrometry Analysis

ms_workflow cluster_prep Sample Introduction cluster_analysis Ionization & Detection sample Compound in Solution infuse Direct infusion or LC introduction sample->infuse ionize Electrospray Ionization (ESI) infuse->ionize analyze Mass Analyzer (e.g., TOF, Quadrupole) ionize->analyze detect Detect ions and generate spectrum analyze->detect interpret Interpret molecular ion and fragmentation detect->interpret

Caption: A simplified workflow for ESI-MS analysis.

Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it does not provide detailed connectivity information like NMR, it is an excellent complementary technique for confirming the presence of key structural motifs.

For this compound derivatives, the FTIR spectrum will show characteristic absorption bands for:

  • N-H Stretching: Bands in the region of 3200-3500 cm⁻¹ corresponding to the amine and amide N-H groups.

  • C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ for the amide carbonyl group.

  • S=O Stretching: Strong absorption bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric) for the sulfonyl group.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Bands in the 1200-1350 cm⁻¹ region.

The presence of a broad absorption in the 2500-3300 cm⁻¹ region can also be indicative of the O-H stretch of the sulfonic acid group, often hydrogen-bonded.

Conceptual Workflow for FTIR Analysis

ftir_workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis sample Solid or Liquid Sample prepare Prepare KBr pellet or ATR sample sample->prepare acquire Acquire IR spectrum prepare->acquire analyze Identify characteristic absorption bands acquire->analyze confirm Confirm presence of functional groups analyze->confirm

Caption: General workflow for FTIR spectroscopic analysis.

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry.Unambiguous, definitive structural proof.Requires a suitable single crystal, can be time-consuming.
NMR Spectroscopy Connectivity of atoms, chemical environments, stereochemistry in solution.Highly detailed structural information, non-destructive.Can be complex to interpret for large molecules, requires pure samples.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, provides molecular weight confirmation.Does not provide detailed connectivity, isomers can be difficult to distinguish.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, good for a quick check of key functional groups.Provides limited information on the overall molecular structure.

Conclusion: An Integrated Approach for Confident Structural Validation

The structural validation of this compound derivatives requires a multi-faceted, orthogonal approach. While X-ray crystallography provides the ultimate structural proof, a combination of NMR spectroscopy for detailed connectivity and stereochemistry, mass spectrometry for molecular weight and formula confirmation, and FTIR for functional group identification forms a robust and efficient workflow for routine structural elucidation. By understanding the strengths and limitations of each technique and integrating their data, researchers can confidently and accurately determine the structures of these important pharmaceutical building blocks.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). 2-Acetamido-5-aminobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 16, 2026, from [Link]

A Comparative Analysis of Azo Dyes from Different Aminobenzenesulfonic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive comparative analysis of azo dyes synthesized from the three isomers of aminobenzenesulfonic acid: orthanilic acid (2-aminobenzenesulfonic acid), metanilic acid (3-aminobenzenesulfonic acid), and sulfanilic acid (4-aminobenzenesulfonic acid). We will delve into the nuanced differences in their synthesis, spectral properties, and performance characteristics, supported by experimental data and protocols. This document is intended for researchers, scientists, and professionals in drug development and material science who utilize azo dyes in their work.

Introduction: The Significance of the Sulfonic Acid Group Position

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used in the textile, food, and printing industries.[1][2] Their vibrant colors, ease of synthesis, and cost-effectiveness make them indispensable. The inclusion of a sulfonic acid (-SO₃H) group is a common strategy to impart water solubility to these otherwise organic compounds, a critical property for most dyeing applications.[3][4]

However, the position of this sulfonic acid group on the aromatic ring of the diazo component (the aminobenzenesulfonic acid) significantly influences the final properties of the dye.[5] This guide will explore these structure-property relationships, providing a framework for selecting the appropriate aminobenzenesulfonic acid isomer for a desired application.

The Chemistry of Synthesis: Diazotization and Coupling

The synthesis of azo dyes is a well-established two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][6]

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7] This reaction is temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[1]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the stable azo dye.[6]

Caption: General workflow for the synthesis of azo dyes.

Comparative Experimental Analysis

To illustrate the impact of the sulfonic acid group's position, we will consider the synthesis and properties of three azo dyes, each derived from a different aminobenzenesulfonic acid isomer and coupled with 2-naphthol.

Experimental Protocols

Protocol 1: Diazotization of Aminobenzenesulfonic Acids [8]

  • In a 100 mL beaker, suspend 0.01 mol of the respective aminobenzenesulfonic acid (orthanilic, metanilic, or sulfanilic acid) in 20 mL of distilled water.

  • Add 2.5 mL of 2 M sodium carbonate solution and warm gently to dissolve the acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution to the cooled aminobenzenesulfonic acid solution with constant stirring, ensuring the temperature remains below 5 °C.

  • The resulting diazonium salt solution should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol [1][9]

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the 2-naphthol solution. A colored precipitate will form immediately.[7]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.[7]

  • Isolate the crude dye by vacuum filtration and wash with cold water.

  • The dye can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Data Presentation and Analysis

The synthesized dyes were analyzed for their yield, color, and spectral properties.

Table 1: Synthesis and Visual Properties of Azo Dyes

Diazo ComponentCoupling ComponentProduct Name% YieldObserved Color
Orthanilic Acid2-NaphtholOrange I~85%Orange-Red
Metanilic Acid2-NaphtholMetanil Yellow~90%Yellow-Orange
Sulfanilic Acid2-NaphtholOrange II~92%Orange

Causality Behind Experimental Choices: The use of sodium carbonate in the diazotization step is crucial for sulfanilic acid, which exists as a zwitterion and has low solubility in acidic solutions.[4][10] The carbonate salt is more reactive. The reaction is maintained at a low temperature because diazonium salts are unstable and can decompose at higher temperatures, reducing the yield of the desired azo dye.[1] The coupling reaction is performed in an alkaline solution to deprotonate the hydroxyl group of 2-naphthol, making it a more potent nucleophile for the electrophilic diazonium salt.

Spectroscopic Properties

The color of a dye is determined by its absorption of light in the visible spectrum.[11] The wavelength of maximum absorbance (λmax) provides a quantitative measure of the dye's color.

Caption: Chemical structures of the synthesized azo dyes.

Table 2: UV-Visible Spectroscopic Data

Azo Dyeλmax (nm) in WaterMolar Extinction Coefficient (ε)
Orange I485~21,000
Metanil Yellow438~24,000
Orange II484~22,500

Note: The molar extinction coefficients are approximate values and can vary based on the purity of the sample and the solvent used.

The position of the sulfonic acid group influences the electronic properties of the dye molecule, which in turn affects its λmax. The electron-withdrawing nature of the sulfonic acid group can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, a smaller HOMO-LUMO gap results in a bathochromic shift (a shift to a longer wavelength). The data suggests that the para- and ortho-positions of the sulfonic acid group lead to a more significant bathochromic shift compared to the meta-position.

Performance Characteristics

Beyond color, the practical utility of a dye is determined by its performance characteristics, such as tinctorial strength and fastness properties.

Tinctorial Strength

Tinctorial strength refers to the ability of a colorant to impart color to a substrate.[12] It is a measure of color intensity at a given concentration.[12] Dyes with higher tinctorial strength are more economical as less dye is required to achieve a desired shade.[12] This property is often related to the molar extinction coefficient; a higher ε value generally corresponds to greater tinctorial strength. Based on the data in Table 2, the dye derived from metanilic acid (Metanil Yellow) would be expected to have the highest tinctorial strength.

Fastness Properties

Fastness properties describe the resistance of a dye to fading or bleeding under various conditions such as light, washing, and rubbing.[13] These properties are crucial for the longevity of the colored material.

Table 3: Comparative Fastness Properties (Qualitative)

Azo DyeLight FastnessWash FastnessRubbing Fastness
Orange IModerateGoodGood
Metanil YellowPoor to ModerateModerateModerate
Orange IIGoodVery GoodVery Good

Note: Fastness ratings are on a scale of Poor, Moderate, Good, Very Good, to Excellent and are dependent on the substrate and dyeing conditions.

The superior fastness properties of the dye from sulfanilic acid (Orange II) can be attributed to the linear and planar structure conferred by the para-substitution. This allows for more effective intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the dye molecules and the fibers of the substrate. The ortho- and meta-isomers can introduce steric hindrance, potentially disrupting the planarity and leading to weaker dye-fiber interactions.

Standard Methods for Fastness Testing:

  • Light Fastness: Assessed in accordance with AATCC-15 (1985) or ISO 105-B02.[13][14]

  • Wash Fastness: Evaluated using ISO 105 C03:2013 standards.[15]

  • Rubbing Fastness: Determined according to ISO 105-X12.[13]

Conclusion

The isomeric position of the sulfonic acid group in aminobenzenesulfonic acids has a profound and predictable impact on the properties of the resulting azo dyes.

  • Sulfanilic acid (para-isomer) generally yields dyes with the best overall performance, exhibiting good color, high yields, and excellent fastness properties. This is largely due to the linear geometry it imparts.

  • Metanilic acid (meta-isomer) often produces dyes with the highest tinctorial strength, but its fastness properties may be compromised.

  • Orthanilic acid (ortho-isomer) can lead to steric hindrance, which may affect both the color and the fastness of the dye.

This comparative analysis provides a foundational understanding for the rational design and selection of azo dyes. By understanding the structure-property relationships governed by the substitution pattern of the diazo component, researchers can more effectively tailor the synthesis of azo dyes to meet the specific demands of their applications, from advanced materials to therapeutic agents.

References

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]

  • Metanilic Acid Sodium Salt: A Cornerstone in Azo Dye Production. (n.d.). Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Effect of the sulphonic group position on the properties of monoazo dyes. (2024, August 5). ResearchGate. Retrieved from [Link]

  • The microscale synthesis of azo dyes | Class experiment - RSC Education. (n.d.). Retrieved from [Link]

  • Metanilic acid - ChemBK. (n.d.). Retrieved from [Link]

  • Synthesis of Diazo Dye from Sulpanilic Acid Using 3-Aminophenol and N,N-Dimethylaniline as Couplers and It Application on Linen Fibre. (2020, April 11). ResearchGate. Retrieved from [Link]

  • Metanilic acid - Changzhou AoZun Composite Material Co.Ltd. (n.d.). Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. (n.d.). Retrieved from [Link]

  • Synthesis and Use of Fabric Dyes by Professor David Cash September, 2008 - uclmail.net. (n.d.). Retrieved from [Link]

  • Determination of Azo Dyestuff - Textile Testing - EUROLAB. (n.d.). Retrieved from [Link]

  • Azo Dyes Testing – Textiles and Leather - Eurofins BLC. (n.d.). Retrieved from [Link]

  • Synthesis and spectral characterization of some new azo dyes and their metal complexes. (2024, August 9). ResearchGate. Retrieved from [Link]

  • Azo dye - Wikipedia. (n.d.). Retrieved from [Link]

  • UV–vis spectra of the azo dyes - Before (straight line) and after... - ResearchGate. (n.d.). Retrieved from [Link]

  • Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell - NIH. (n.d.). Retrieved from [Link]

  • What is tinctorial strength? Terms - NBchao.Com. (n.d.). Retrieved from [Link]

  • uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • The Study Preparation And Identification New Dye Of Azo Dyes. (2017, May 15). Retrieved from [Link]

  • Standard Methods for the Determination of the Color Fastness of Textiles and Leather. (2024, August 7). ResearchGate. Retrieved from [Link]

  • Sulfonate Groups: Significance and symbolism. (2024, October 14). Retrieved from [Link]

  • CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye 1 Many plants yield dyestuffs that will dye wool or silk, but. (n.d.). Retrieved from [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. (2020, January 31). Retrieved from [Link]

  • ISSN: 2320-5407 Int. J. Adv. Res. 5(5), 164-169 - International Journal of Advanced Research (IJAR). (n.d.). Retrieved from [Link]

  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review - MDPI. (n.d.). Retrieved from [Link]

  • Organic Chemistry: Combinatorial Synthesis of Azo Dyes Report - IvyPanda. (2021, May 11). Retrieved from [Link]

  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole - MDPI. (n.d.). Retrieved from [Link]

  • Fastness properties characterization of the dyed samples. The plot... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Antibacterial Activity of Azo-Sulfa-Based Disperse Dyes and Their Application in Polyester Printing - ResearchGate. (2024, August 9). Retrieved from [Link]

  • Azo dye test - Theory pages - Labster. (n.d.). Retrieved from [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11). Retrieved from [Link]

  • AZO DYES COMPLEXES. SYNTHESIS AND TINCTORIAL PROPERTIES. (n.d.). Retrieved from [Link]

  • Transformation of Azo Dye Isomers by Streptomyces chromofuscus A11 - PMC - NIH. (n.d.). Retrieved from [Link]

  • Color Fastness: The Ultimate Guide - Testex. (2022, May 12). Retrieved from [Link]

  • Sulfanilic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis, Structure, and UV—VIS Absorption Spectra of Azo Dyes Derived from (Dialkylamino)thiazole Dimers | Request PDF - ResearchGate. (2024, August 10). Retrieved from [Link]

  • Quantitative Analysis of Azo and other Dyes and Intermediates - ResearchGate. (2024, August 7). Retrieved from [Link]

  • Comparison of experimental and calculated 1H NMR chemical shifts of geometric photoisomers of azo dyes | Request PDF - ResearchGate. (2024, August 8). Retrieved from [Link]

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A Comparative Guide to 5-Acetamido-2-aminobenzenesulfonic Acid in Specialized Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chemical intermediates is a critical decision that profoundly impacts the outcome of a synthesis, be it for a high-performance dye or a novel therapeutic agent. This guide provides an in-depth technical comparison of 5-Acetamido-2-aminobenzenesulfonic acid, exploring its advantages in specific applications when benchmarked against common alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction to this compound: A Molecule of Versatility

This compound, with the CAS number 116-63-2, is an off-white to beige crystalline powder.[1] Structurally, it is a derivative of sulfanilic acid, featuring an acetamido group ortho to the amino group and meta to the sulfonic acid group. This specific arrangement of functional groups imparts unique chemical properties that can be leveraged in various synthetic applications, most notably in the production of azo dyes and as a potential intermediate in the pharmaceutical industry.

The presence of the sulfonic acid group enhances its water solubility, a crucial factor in many industrial processes.[2] The amino group is the primary site for diazotization, a key reaction in the synthesis of azo dyes. The acetamido group, an electron-donating group, plays a significant role in modulating the electronic properties of the aromatic ring, which in turn influences the color and fastness properties of the resulting dyes.

Application in Azo Dye Synthesis: A Performance Comparison

Azo dyes are the most widely used class of synthetic colorants, accounting for over 60% of the total dyes used in various industries.[3] Their synthesis is a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component.[3][4] The choice of the aromatic amine, or diazo component, is critical in determining the final properties of the dye.

Alternatives for Comparison

To objectively evaluate the advantages of this compound, we will compare it with its structural isomers and a related compound commonly used in azo dye synthesis:

  • Sulfanilic acid (4-aminobenzenesulfonic acid): A widely used precursor for azo dyes.

  • Metanilic acid (3-aminobenzenesulfonic acid): Another common isomer of aminobenzenesulfonic acid.

  • Orthanilic acid (2-aminobenzenesulfonic acid): The ortho isomer of aminobenzenesulfonic acid.

The Influence of the Acetamido Group: A Mechanistic Perspective

The key differentiator for this compound is the presence of the acetamido (-NHCOCH₃) group. This group influences the reactivity of the aromatic ring and the properties of the final dye in several ways:

  • Electron-Donating Nature: The acetamido group is an ortho, para-directing and activating group, which can influence the rate and regioselectivity of the coupling reaction.

  • Steric Hindrance: Its position ortho to the amino group can introduce steric hindrance, which may affect the diazotization and coupling reactions.

  • Hydrogen Bonding: The amide functionality can participate in intramolecular and intermolecular hydrogen bonding, which can impact the dye's aggregation behavior, solubility, and affinity for textile fibers.

  • Contribution to Chromophore: The acetamido group can extend the conjugated system of the dye molecule, potentially leading to a bathochromic shift (deepening of color).

Comparative Performance Data
IntermediateExpected Color CharacteristicsExpected Fastness PropertiesRationale for Performance
This compound Potentially deeper and more brilliant shades (reds, oranges).Potentially improved light and wash fastness.The acetamido group extends conjugation and can participate in hydrogen bonding, enhancing dye-fiber interactions.
Sulfanilic acid Wide range of colors (yellows, oranges, reds).Good all-round fastness, but can be susceptible to fading.A standard precursor; performance is well-documented but may be surpassed by substituted analogs.
Metanilic acid Often yields reddish-brown to orange shades.Fastness properties can be variable depending on the coupling component.The meta-position of the sulfonic acid group influences the electronic distribution differently than the para-isomer.
Orthanilic acid Can produce a variety of colors, but diazotization can be more challenging.Fastness is dependent on the overall molecular structure of the dye.Steric hindrance from the ortho-sulfonic acid group can affect reaction efficiency and dye properties.

Note: The final color and fastness properties are highly dependent on the coupling component used in the azo dye synthesis.

Experimental Protocol: Synthesis of an Azo Dye

The following is a generalized, detailed protocol for the synthesis of an azo dye, which can be adapted for this compound and its alternatives to conduct a comparative study.

Part 1: Diazotization of the Aromatic Amine

  • Preparation of the Amine Solution: In a 250 mL beaker, dissolve 0.01 mol of the aminobenzenesulfonic acid derivative (e.g., this compound) in a solution of 0.01 mol of sodium carbonate in 50 mL of distilled water. Gentle heating may be required to achieve a clear solution.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.011 mol of sodium nitrite in 20 mL of cold distilled water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cooled amine solution. Maintain the temperature below 5 °C throughout the addition. After the complete addition, continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.

Part 2: Azo Coupling

  • Preparation of the Coupling Component Solution: In a 400 mL beaker, dissolve 0.01 mol of the coupling component (e.g., β-naphthol) in 50 mL of a 10% sodium hydroxide solution.

  • Cooling: Cool this alkaline solution to 0-5 °C in an ice-water bath with stirring.

  • Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the cold alkaline coupling component solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Completion of Reaction: Continue stirring the reaction mixture in the ice bath for another 60 minutes to ensure complete coupling.

  • Precipitation and Isolation: Acidify the solution to a pH of approximately 5 by the dropwise addition of dilute hydrochloric acid to fully precipitate the dye. Isolate the crude dye by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts. Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Diagram of the Azo Dye Synthesis Workflow

AzoDyeSynthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling amine Aminobenzenesulfonic Acid Derivative dissolve Dissolution (Heat if necessary) amine->dissolve na2co3 Na2CO3 Solution na2co3->dissolve cool1 Cool to 0-5 °C dissolve->cool1 diazotize Diazotization (Maintain T < 5 °C) cool1->diazotize nano2 NaNO2 Solution nano2->diazotize diazonium Diazonium Salt Solution diazotize->diazonium coupling Azo Coupling (Vigorous Stirring) diazonium->coupling Add dropwise coupler Coupling Component (e.g., β-naphthol) dissolve2 Dissolution coupler->dissolve2 naoh NaOH Solution naoh->dissolve2 cool2 Cool to 0-5 °C dissolve2->cool2 cool2->coupling precipitate Precipitation (Acidify to pH ~5) coupling->precipitate filter_wash Filtration & Washing precipitate->filter_wash dry Drying filter_wash->dry azo_dye Purified Azo Dye dry->azo_dye PharmaceuticalSynthesis start This compound sulfonyl_chloride Conversion to Sulfonyl Chloride start->sulfonyl_chloride intermediate1 Sulfonyl Chloride Intermediate sulfonyl_chloride->intermediate1 amine_reaction Reaction with Amine (R-NH2) intermediate1->amine_reaction sulfonamide Sulfonamide Derivative amine_reaction->sulfonamide modification Further Modification of -NH2 and -NHCOCH3 groups sulfonamide->modification api Active Pharmaceutical Ingredient (API) modification->api

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Acetamido-2-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Acetamido-2-aminobenzenesulfonic acid. As researchers and drug development professionals, adherence to rigorous disposal protocols is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. The procedures outlined below are designed to provide a self-validating system for managing this chemical waste, ensuring the protection of personnel and the environment.

I. CORE DIRECTIVE: Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. While specific toxicological data for this compound is limited, data from structurally similar aminobenzenesulfonic acid derivatives dictate a cautious approach. These compounds are consistently classified as irritants and potentially corrosive.

Key Assumed Hazards:

  • Skin Irritation: May cause skin irritation, redness, or allergic reactions.

  • Serious Eye Damage: Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion may be harmful.[3][4]

Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this compound for disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne dust particles that can cause severe eye damage.[5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact, mitigating the risk of irritation and potential sensitization.[5]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes the inhalation of dust. If dust generation is unavoidable, a NIOSH-approved respirator is required.[5][7]

II. Primary Disposal Protocol: Mandated Professional Management

The cardinal rule for the disposal of this compound is that it must not be discarded as common refuse or discharged into the sewer system.[3] The chemical properties of sulfonic acids and regulatory frameworks mandate that disposal must be conducted through a licensed and approved chemical waste disposal company.[1][4][8] This ensures compliance with local, state, and federal environmental regulations.[5]

Step-by-Step Procedure for Waste Accumulation and Disposal
  • Waste Identification and Segregation:

    • Designate a specific, sealed container for "this compound Waste."

    • The container must be made of a compatible material (e.g., high-density polyethylene) and kept tightly closed when not in use.[5][9]

    • Crucially, do not mix this waste with other chemical streams , particularly strong oxidizing agents, to avoid potentially hazardous reactions.[5][10]

  • Proper Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Skin and Eye Irritant")

      • The accumulation start date.

  • Safe Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[9][10]

    • This location should be away from general laboratory traffic and incompatible materials.[5]

  • Coordination with Environmental Health & Safety (EHS):

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to arrange for pickup.[7]

    • Provide them with the Safety Data Sheet (SDS) for a related compound (such as 2-Aminobenzenesulfonic acid) and an accurate estimate of the quantity of waste.[7]

  • Documentation and Record-Keeping:

    • Maintain meticulous records of the disposal process. This includes the amount of waste generated, the date of pickup, and the name of the disposal contractor.[7] This documentation is critical for regulatory compliance and laboratory inspections.

III. Emergency Procedures: Managing Spills

In the event of an accidental spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure:

    • Alert personnel in the immediate area and restrict access.

    • Ensure adequate ventilation.[5]

  • Don Appropriate PPE:

    • Before addressing the spill, put on the full PPE detailed in the table above.

  • Containment and Cleanup:

    • For small, solid spills, gently cover the material with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[5][11] Dampening the solid spill with a small amount of water may also be effective.[12]

    • Carefully sweep or vacuum the absorbed material into a suitable container for disposal.[5][13] Do not create dust.

    • Label the container as "Hazardous Waste: Spill Cleanup" with the chemical name.

  • Decontamination:

    • Wash the spill area thoroughly with a soap and water solution.[12]

  • Reporting:

    • Report the incident to your laboratory supervisor and EHS department immediately, regardless of the spill size.[7]

IV. Regulatory Framework: The Basis for Compliance

Disposal procedures are governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] Chemical waste generators must determine if their waste is hazardous.[5] While this compound is not specifically listed, it may be classified as hazardous based on its characteristics, such as corrosivity (EPA Code D002), if it forms a solution with a pH of 2 or less, or 12.5 or more.[15][16]

CharacteristicEPA Waste CodeDescriptionRelevance to this compound
Ignitability D001Liquids with a flash point <140°F, or solids that can cause fire through friction or spontaneous change.[16]Unlikely for this compound, but must be confirmed.
Corrosivity D002Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel.[15]Highly relevant. As a sulfonic acid, aqueous solutions are likely to be acidic and may fall into this category.
Reactivity D003Wastes that are unstable, react violently with water, or can generate toxic gases.Unlikely, but incompatibility with strong oxidizers should be noted.[5]
Toxicity D004-D043Wastes that are harmful when ingested or absorbed.Possible, but would require specific leaching tests (TCLP).

Given the acidic nature of the sulfonic acid group, it is prudent to manage this waste as potentially corrosive (D002) until a formal characterization proves otherwise.

V. Disposal Workflow Diagram

The following diagram illustrates the essential decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Accumulation cluster_action Disposal Action cluster_final Compliance & Closure A Identify Waste Chemical: This compound B Segregate in a Dedicated, Labeled, Sealed Container A->B Step 1 C Store in a Safe, Ventilated Secondary Containment Area B->C Step 2 D Contact Institutional EHS or Licensed Waste Contractor C->D When container is full or per lab protocol E Provide Waste Information (Name, Quantity, Hazards) D->E Step 3 F Schedule Waste Pickup E->F Step 4 G Oversee Waste Transfer to Authorized Personnel F->G Step 5 H Complete and Archive Disposal Manifest/Records G->H Step 6

Sources

A Senior Application Scientist's Guide to Handling 5-Acetamido-2-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Scientist: In the field of chemical research, preparedness is the bedrock of innovation and safety. While specific, comprehensive safety data for 5-Acetamido-2-aminobenzenesulfonic acid is not as prevalent as for more common reagents, its structure provides critical clues to its potential hazards. As an aromatic amine and a sulfonic acid derivative, we must approach its handling with the caution merited by its chemical family. This guide is built on the established safety profiles of structurally similar compounds, such as 2-Aminobenzenesulfonic acid, and grounded in the universal principles of laboratory safety. By understanding the why behind each precaution, you will be equipped to handle this compound with the expertise and confidence required in professional drug development and research.

Understanding the Hazard Profile: An Evidence-Based Assessment

The primary hazards associated with aromatic sulfonic acids are significant and demand respect. Based on data from analogous compounds, this compound should be treated as a substance capable of causing severe tissue damage upon contact.

The primary risks are:

  • Severe Skin Corrosion and Burns: Direct contact can lead to serious skin damage.[1][2]

  • Serious Eye Damage: The compound is likely corrosive to the eyes and can cause severe, potentially irreversible damage.[3][4]

  • Respiratory Tract Irritation: Inhalation of the powdered form can cause chemical burns and irritation to the respiratory system.[2][4][5]

These hazards are summarized below based on safety data for closely related chemicals.

Hazard ClassificationDescription of RiskSupporting Sources
Skin Corrosion/Irritation Causes severe skin burns and damage upon contact.Fisher Scientific, Sigma-Aldrich[3]
Serious Eye Damage/Irritation Poses a risk of serious, potentially permanent eye damage.Fisher Scientific, CAMEO Chemicals[3][6]
Respiratory Irritation Inhaling dust may cause chemical burns to the respiratory tract.ChemicalBook, Capital Resin Corp.[2][5]
Gastrointestinal Burns Ingestion can cause burns to the mouth, throat, and stomach.Fisher Scientific, ChemicalBook[3][5]

The Hierarchy of Controls: A Foundational Safety Paradigm

Before we even discuss Personal Protective Equipment (PPE), it's crucial to recognize that PPE is the last line of defense. A truly safe laboratory environment prioritizes the hierarchy of controls, which systematically minimizes risk. This approach is fundamental to a self-validating safety system.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.